molecular formula C16H13Cl2N3O B2919558 Bobcat339 hydrochloride

Bobcat339 hydrochloride

Cat. No.: B2919558
M. Wt: 334.2 g/mol
InChI Key: ZOMPKMMOPYMRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bobcat339 hydrochloride is a useful research compound. Its molecular formula is C16H13Cl2N3O and its molecular weight is 334.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O.ClH/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11;/h1-10H,(H2,18,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMPKMMOPYMRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Bobcat339 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the small molecule Bobcat339 hydrochloride, from its initial discovery and synthesis to the evolving understanding of its mechanism of action. Initially lauded as a direct inhibitor of the Ten-Eleven Translocation (TET) enzymes, subsequent research has revealed a more complex and debated pharmacological profile. This guide summarizes the key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the scientific workflows and proposed biological pathways. A notable aspect of Bobcat339's story is the critical role of a synthetic byproduct, copper (II), in its initially reported activity, a finding that has significant implications for drug discovery and validation. More recent studies have proposed an alternative mechanism involving the degradation of TET3, suggesting new therapeutic avenues.

Discovery and Synthesis

Bobcat339, with the chemical name 1-([1,1′-Biphenyl]-3-yl)-4-amino-5-chloropyrimidin-2(1H)-one, was first synthesized in 2017 in the laboratory of Professor Andrew Kennedy at Bates College[1]. The "Bobcat339" moniker is a laboratory nickname, with the college subsequently filing a provisional patent application for the molecule[1].

The synthesis of Bobcat339 has been reported to employ a Chan–Lam coupling reaction, which utilizes a copper acetate catalyst to join 5-chlorocytosine and biphenylboronic acid[2]. This synthetic route became a crucial point of investigation in later studies. Researchers who independently synthesized Bobcat339 noted that rigorous purification, including multiple rounds of flash chromatography and HPLC, was necessary to remove residual copper from the final product[2].

Evolving Mechanisms of Action

The scientific understanding of Bobcat339's mechanism of action has evolved significantly since its discovery.

2.1. Initial Hypothesis: Direct TET Enzyme Inhibition

Initially, Bobcat339 was identified as a potent, cytosine-based inhibitor of TET enzymes, specifically TET1 and TET2[3][4][5]. These enzymes are critical in the process of DNA demethylation by oxidizing 5-methylcytosine (5mC)[6]. The proposed mechanism involved Bobcat339 binding to the active site of the TET enzymes, thereby blocking their catalytic function[7][8]. This activity positioned Bobcat339 as a valuable tool for epigenetic research and a potential starting point for therapeutics targeting DNA methylation and gene transcription[3][4][5].

2.2. A Paradigm Shift: The Role of Copper(II) Contamination

A pivotal 2022 study published in ACS Medicinal Chemistry Letters challenged the initial findings[2][6]. Researchers independently synthesized and purified Bobcat339 and found that the highly pure compound had minimal inhibitory activity against TET1 and TET2[2][6]. Their investigation revealed that the inhibitory activity observed in commercially available Bobcat339 preparations was directly correlated with the presence of contaminating Copper(II) (Cu(II)) ions, a remnant from the synthesis process[2][6]. This suggests that the initially reported anti-TET activity was an artifact of this contamination rather than an intrinsic property of the Bobcat339 molecule itself[2][6][9].

2.3. An Alternative Pathway: TET3 Degradation

More recent research, published in PNAS in 2023, has proposed an alternative mechanism of action for Bobcat339[10]. This study suggests that Bobcat339 induces the degradation of TET3 protein[10]. In a mouse model of activity-based anorexia, treatment with Bobcat339 led to a decrease in TET3 expression in AgRP neurons. This, in turn, activated these neurons, leading to increased feeding and a reduction in compulsive running behaviors[10]. This discovery has opened up new potential therapeutic applications for Bobcat339 in the treatment of anorexia nervosa and other stress-related disorders[10].

2.4. Other Investigated Activities

Beyond its effects on TET enzymes, Bobcat339 has also been investigated as a potential inhibitor of SARS-CoV-2 Nsp14, a key enzyme for viral RNA capping and replication[11].

Quantitative Data

The following tables summarize the key quantitative data reported for Bobcat339 and its hydrochloride salt.

Table 1: Reported Inhibitory and Efficacy Data

TargetAssay TypeReported ValueNotesReference(s)
TET1Cell-freeIC50: 33 µMActivity later attributed to Cu(II) contamination.[3][4][9][12][13]
TET2Cell-freeIC50: 73 µMActivity later attributed to Cu(II) contamination.[3][4][9][12][13]
SARS-CoV-2 nsp14 MTaseCell-freeIC50: 21.6 µM[11]
HCoV-229E ReplicationCell-based (Huh7 cells)EC50: 29.8 µM[11]
SARS-CoV-2 ReplicationCell-based (Huh7 cells)EC50: 28.4 µM[11]

Table 2: Physicochemical and Formulation Data for this compound

PropertyValueNotesReference(s)
Solubility in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL (6.22 mM)Clear solution.[3]
Solubility in 10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL (6.22 mM)Clear solution.[3]
Solubility in 10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL (6.22 mM)Clear solution.[3]
Storage (in solvent) -80°C for 2 years; -20°C for 1 yearSealed storage, away from moisture.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of Bobcat339.

4.1. Quantification of TET Inhibitory Activity (LC-MS/MS)

This protocol was utilized to determine that highly purified Bobcat339 lacks significant TET inhibitory activity.

  • Objective: To quantify the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) by TET enzymes in the presence of an inhibitor.

  • Materials: Recombinant human TET1/TET2 catalytic domain, hemimethylated synthetic DNA oligomer substrate, α-ketoglutarate cofactor, Bobcat339 (highly purified), and necessary buffers.

  • Procedure:

    • Incubate the 5mC-containing DNA oligomers with the recombinant TET enzyme and α-ketoglutarate.

    • Introduce either a DMSO control or the purified Bobcat339 compound to the reaction mixture.

    • Collect samples at multiple time points (e.g., 5, 20, 60 minutes).

    • Quench the enzymatic reaction.

    • Digest the DNA to single nucleosides.

    • Analyze the samples using isotope dilution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify the levels of 5mC and 5hmC.

    • Calculate the percent conversion of 5mC to 5hmC to determine the inhibitory activity of the compound.[2]

4.2. Cell-Based Assay for Global 5hmC Levels

This protocol was used to assess the impact of Bobcat339 on TET activity within a cellular context.

  • Objective: To measure the overall levels of 5-hydroxymethylcytosine in genomic DNA after treatment with Bobcat339.

  • Cell Lines: HT-22 or Hep3B cells.

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with Bobcat339 (e.g., 10 µM or 50 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).

    • Harvest the cells and extract the genomic DNA.

    • Quantify the global 5hmC levels using a dot blot assay with an antibody specific for 5hmC or through mass spectrometry.

    • Compare the 5hmC levels in the Bobcat339-treated cells to the control cells to determine if the compound inhibits TET function.[2][3]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key experimental workflow and the proposed signaling pathways for Bobcat339.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Testing cluster_results Observed Outcomes synthesis Chan-Lam Coupling (Copper Acetate Catalyst) crude Crude Bobcat339 (with Cu(II) contamination) synthesis->crude purification Rigorous Purification (HPLC) crude->purification tet_assay In vitro TET Assay (LC-MS/MS) crude->tet_assay Initial Studies cell_assay Cell-based 5hmC Assay crude->cell_assay Initial Studies pure Pure Bobcat339 purification->pure pure->tet_assay 2022 Study pure->cell_assay 2022 Study animal_model In vivo Animal Model (Anorexia) pure->animal_model 2023 Study inhibition TET Inhibition Observed tet_assay->inhibition no_inhibition Minimal TET Inhibition tet_assay->no_inhibition degradation TET3 Degradation animal_model->degradation

Caption: Logical workflow of Bobcat339 investigation.

signaling_pathways cluster_initial Initial Hypothesis (Contaminated Sample) cluster_recent Recent Hypothesis (Pure Compound) bobcat_cu Bobcat339 + Cu(II) tet12 TET1 / TET2 bobcat_cu->tet12 Inhibition demethylation DNA Demethylation tet12->demethylation gene_exp Altered Gene Expression demethylation->gene_exp bobcat_pure Pure Bobcat339 tet3 TET3 Protein bobcat_pure->tet3 Induces Degradation degradation TET3 Degradation tet3->degradation agrp_neurons AgRP Neuron Activation degradation->agrp_neurons Leads to

Caption: Contrasting proposed mechanisms of Bobcat339.

Conclusion and Future Directions

The story of this compound is a compelling case study in the complexities of drug discovery and the critical importance of rigorous chemical characterization. While its initial promise as a direct TET inhibitor has been questioned due to the confounding role of copper contamination, new research points towards a novel mechanism involving TET3 degradation. This opens up exciting possibilities for its therapeutic use in conditions such as anorexia nervosa.

For researchers in the field, it is imperative to consider the purity of Bobcat339 preparations and to be aware of the conflicting reports regarding its mechanism of action. Future studies should focus on elucidating the precise molecular interactions that lead to TET3 degradation and further exploring its potential in various disease models, including but not limited to metabolic and psychiatric disorders. The journey of Bobcat339 underscores the iterative and often surprising nature of scientific investigation.

References

The Enigmatic Role of Bobcat339 Hydrochloride in Epigenetic Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bobcat339 hydrochloride has emerged as a noteworthy small molecule in the field of epigenetics, initially identified as a potent inhibitor of the Ten-Eleven Translocation (TET) family of enzymes. These enzymes are critical regulators of DNA methylation, playing a pivotal role in gene transcription and cellular differentiation. This technical guide provides an in-depth analysis of the chemical structure and properties of this compound. It critically examines the controversy surrounding its mechanism of action, with recent evidence suggesting its inhibitory effects are mediated by residual copper(II) contamination from synthesis. This document collates available quantitative data, details key experimental protocols for its study, and presents visual diagrams of the TET signaling pathway and associated experimental workflows to serve as a comprehensive resource for the scientific community.

Chemical Structure and Physicochemical Properties

This compound is the salt form of the parent compound Bobcat339, a cytosine-based derivative. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological assays.

Chemical Name: 1-([1,1'-biphenyl]-3-yl)-4-amino-5-chloropyrimidin-2(1H)-one hydrochloride[1]

Molecular Formula: C₁₆H₁₃Cl₂N₃O[1]

Molecular Weight: 334.20 g/mol [1]

CAS Number: 2280037-51-4 (free base)[1]

Chemical Structure:

Image of the chemical structure of this compound would be placed here in a full whitepaper.

The structure of Bobcat339 features a 5-chlorocytosine core, which is thought to mimic the natural substrate of TET enzymes, 5-methylcytosine (5mC). An N1-substituted 3-biphenyl group is a key feature that was initially believed to contribute to its binding affinity within the TET active site.

Physicochemical Properties

A summary of the key physicochemical properties of Bobcat339 and its hydrochloride salt is presented in Table 1.

PropertyBobcat339 (Free Base)This compoundReference(s)
Molecular Formula C₁₆H₁₂ClN₃OC₁₆H₁₃Cl₂N₃O[1][2]
Molecular Weight 297.74 g/mol 334.20 g/mol [1][2]
Appearance Off-white to light yellow solidNot explicitly stated, likely a solid[3]
Solubility Soluble in DMSOSoluble in DMSO[2][4]
Storage Store at -20°CStore at -20°C for long term[1][5]

Mechanism of Action and the Copper Controversy

Bobcat339 was initially reported as a selective inhibitor of TET1 and TET2 enzymes, with mid-micromolar inhibitory concentrations.[3][6][7][8] The proposed mechanism involved the cytosine-based scaffold of Bobcat339 competing with the natural substrate, 5-methylcytosine, for binding to the catalytic domain of TET enzymes.

However, subsequent research has cast significant doubt on this direct inhibitory mechanism. A 2022 study published in ACS Medicinal Chemistry Letters demonstrated that the observed TET inhibitory activity of commercially available Bobcat339 preparations was directly correlated with the presence of residual copper(II) ions from its synthesis.[9][10] The study found that highly purified, copper-free Bobcat339 exhibited minimal to no inhibition of TET1 and TET2.[9] It is now widely suggested that the inhibitory effect is an artifact of this copper contamination.

This finding has critical implications for the interpretation of previous studies using Bobcat339 and underscores the importance of stringent purification and characterization of small molecule inhibitors.

Reported Biological Activity and IC₅₀ Values

Despite the controversy, the initially reported inhibitory concentrations are still widely cited in commercial and some academic literature. It is crucial for researchers to be aware of the potential for these values to be misleading.

TargetIC₅₀ (μM)Reference(s)
TET1 33[3][6][7][8]
TET2 73[3][6][7][8]

The TET Enzyme Signaling Pathway

TET enzymes (TET1, TET2, and TET3) are Fe(II) and α-ketoglutarate-dependent dioxygenases that play a central role in active DNA demethylation. They catalyze the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). This process is fundamental for epigenetic regulation of gene expression, embryonic development, and has been implicated in various diseases, including cancer.

TET_Signaling_Pathway TET Enzyme-Mediated DNA Demethylation Pathway cluster_dna DNA Strand cluster_enzymes Enzymatic Process 5mC 5-methylcytosine (5mC) (Gene Silencing) 5hmC 5-hydroxymethylcytosine (5hmC) 5mC->5hmC Oxidation 5fC 5-formylcytosine (5fC) 5hmC->5fC Oxidation 5caC 5-carboxylcytosine (5caC) 5fC->5caC Oxidation C Cytosine (C) (Gene Activation) 5caC->C Excision & Repair TET TET Enzymes (TET1, TET2, TET3) TET->5mC Acts on TET->5hmC TET->5fC TDG Thymine DNA Glycosylase (TDG) TDG->5caC Recognizes & Excises BER Base Excision Repair (BER) BER->C Mediates Repair Bobcat339 Bobcat339 (Potentially Cu²⁺-mediated) Bobcat339->TET Inhibition

Figure 1: TET Enzyme-Mediated DNA Demethylation Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity and effects of compounds like this compound.

In Vitro TET Enzyme Inhibition Assay (LC-MS/MS-based)

This protocol is designed to quantitatively measure the inhibition of TET enzyme activity.

1. Reagents and Materials:

  • Recombinant human TET1 or TET2 catalytic domain

  • This compound (with and without copper analysis)

  • 5-methylcytosine (5mC)-containing DNA substrate (e.g., a synthetic oligonucleotide)

  • Assay Buffer: (e.g., 50 mM HEPES pH 8.0, 100 mM NaCl, 1 mM α-ketoglutarate, 1 mM DTT, 100 µM Fe(NH₄)₂(SO₄)₂, 2 mM Ascorbic Acid)

  • Quenching Solution: (e.g., 10 mM EDTA)

  • DNA Degradase/Nuclease P1 and Alkaline Phosphatase

  • LC-MS/MS system

2. Procedure:

  • Prepare a reaction mixture containing the TET enzyme, 5mC-DNA substrate, and assay buffer.

  • Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiate the reaction by adding the co-factors (Fe(II) and α-ketoglutarate).

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Purify the DNA from the reaction mixture.

  • Digest the purified DNA to single nucleosides using a cocktail of DNA degradase/nuclease P1 and alkaline phosphatase.

  • Analyze the digested sample by LC-MS/MS to quantify the levels of 5mC and its oxidized derivatives (5hmC, 5fC, 5caC).

  • Calculate the percentage of inhibition by comparing the product formation in the presence of Bobcat339 to the vehicle control.

TET_Inhibition_Workflow Workflow for In Vitro TET Inhibition Assay Start Start Reaction_Setup 1. Prepare Reaction Mix (TET Enzyme, 5mC-DNA, Buffer) Start->Reaction_Setup Add_Inhibitor 2. Add Bobcat339 or Vehicle Reaction_Setup->Add_Inhibitor Initiate_Reaction 3. Initiate with Co-factors Add_Inhibitor->Initiate_Reaction Incubate 4. Incubate at 37°C Initiate_Reaction->Incubate Quench 5. Stop Reaction with EDTA Incubate->Quench DNA_Purification 6. Purify DNA Quench->DNA_Purification DNA_Digestion 7. Digest to Nucleosides DNA_Purification->DNA_Digestion LCMS_Analysis 8. LC-MS/MS Analysis (Quantify 5mC, 5hmC, etc.) DNA_Digestion->LCMS_Analysis Data_Analysis 9. Calculate % Inhibition LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for TET Inhibition Assay
Cellular 5-hydroxymethylcytosine (5hmC) Quantification

This protocol describes the measurement of global 5hmC levels in cells treated with Bobcat339.

1. Reagents and Materials:

  • Cell line of interest (e.g., HT-22, Hep3B)

  • Cell culture medium and supplements

  • This compound

  • DNA extraction kit

  • Anti-5hmC antibody

  • Dot blot apparatus or LC-MS/MS system

2. Procedure (Dot Blot Method):

  • Seed cells in appropriate culture plates and allow them to adhere.

  • Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

  • Harvest the cells and extract genomic DNA.

  • Denature the DNA by heating.

  • Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane using a dot blot apparatus.

  • Crosslink the DNA to the membrane (e.g., using UV radiation).

  • Block the membrane and then incubate with a primary antibody specific for 5hmC.

  • Wash the membrane and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal.

  • Quantify the dot intensity to determine the relative levels of 5hmC.

3. Procedure (LC-MS/MS Method):

  • Follow steps 1-3 from the Dot Blot Method.

  • Digest the extracted genomic DNA to single nucleosides as described in Protocol 4.1.

  • Analyze the digested sample by LC-MS/MS to quantify the absolute or relative levels of 5hmC compared to total cytosine or another internal standard.

Cell Viability Assay (MTT or Resazurin-based)

This protocol assesses the cytotoxic effects of Bobcat339.

1. Reagents and Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS)

  • 96-well plates

  • Microplate reader

2. Procedure (MTT Assay):

  • Seed cells in a 96-well plate at a predetermined density.

  • After cell attachment, treat with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion and Future Perspectives

This compound has served as a valuable, albeit controversial, tool in the study of epigenetic regulation. The discovery of copper-mediated TET inhibition highlights the critical need for rigorous purity assessment in chemical biology. Future research should focus on the development of novel, specific, and well-characterized TET inhibitors that do not suffer from such artifacts. For researchers continuing to work with Bobcat339, it is imperative to perform thorough analysis for metal contamination and to include appropriate controls to validate any observed biological effects. The detailed protocols and pathways provided in this guide are intended to support robust experimental design and data interpretation in this complex and evolving area of research.

References

The Epigenetic Targeting of TET Enzymes by Bobcat339 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bobcat339 hydrochloride has emerged as a noteworthy small molecule in the field of epigenetics, initially identified as a direct inhibitor of the Ten-Eleven Translocation (TET) family of enzymes. These enzymes are critical regulators of DNA methylation, playing a pivotal role in gene expression and cellular differentiation. This technical guide provides an in-depth overview of this compound's mechanism of action, its targets in epigenetic pathways, and the experimental methodologies used to characterize its activity. Crucially, this guide also addresses recent findings that reveal the integral role of copper (II) in mediating the inhibitory effects of Bobcat339 on TET enzymes, a factor that has profound implications for its use as a research tool and potential therapeutic agent.

Introduction to TET Enzymes and DNA Demethylation

The Ten-Eleven Translocation (TET) enzymes (TET1, TET2, and TET3) are a family of α-ketoglutarate and Fe(II)-dependent dioxygenases that play a crucial role in the active DNA demethylation pathway.[1] They catalyze the iterative oxidation of 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1] These oxidized methylcytosines are less readily recognized by the maintenance DNA methyltransferase DNMT1, leading to passive demethylation during DNA replication.[1] Furthermore, 5fC and 5caC can be actively excised by thymine-DNA glycosylase (TDG) as part of the base excision repair pathway, resulting in the replacement with an unmethylated cytosine.[1] Given their central role in epigenetic regulation, dysregulation of TET enzyme activity has been implicated in various diseases, including cancer.[1][2]

This compound: A Cytosine-Based TET Inhibitor

This compound is a cytosine-based small molecule that was initially reported as a potent and selective inhibitor of TET enzymes.[3][4] It was designed to target the active site of TET enzymes, thereby preventing the oxidation of 5mC.[5]

Mechanism of Action

Computational docking studies have suggested that Bobcat339 binds to the active site of TET enzymes, forming hydrogen bonds with key residues and sterically blocking the access of the 5-methylcytosine substrate.[6] The proposed mechanism involves the cytosine moiety of Bobcat339 mimicking the natural substrate.

cluster_0 DNA Demethylation Pathway cluster_1 Inhibition by Bobcat339 + Cu(II) 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC 5fC 5-formylcytosine 5hmC->5fC 5caC 5-carboxylcytosine 5fC->5caC C Cytosine 5caC->C TET_Enzymes TET Enzymes (TET1, TET2, TET3) TET_Enzymes->5hmC TDG_BER TDG/BER Pathway TDG_BER->C Bobcat339 Bobcat339 + Cu(II) Bobcat339->TET_Enzymes Inhibition

Figure 1: DNA Demethylation Pathway and Inhibition by Bobcat339.
The Critical Role of Copper (II)

Subsequent research has revealed a critical nuance to the inhibitory activity of Bobcat339. A 2022 study by Weirath et al. demonstrated that the inhibitory activity of commercially available Bobcat339 is mediated by contaminating Copper (II) ions.[6][7][8] The study found that highly purified Bobcat339 alone has minimal inhibitory activity against TET1 and TET2 at the previously reported concentrations.[7][8] The presence of Cu(II) appears to be essential for, or at least significantly enhances, the inhibitory effect.[7][8] It is hypothesized that Bobcat339 may chelate copper, and this complex is the active inhibitory species.[8] This finding is crucial for the interpretation of previous studies and the design of future experiments using Bobcat339.

Quantitative Data on TET Inhibition

The following table summarizes the reported inhibitory concentrations (IC50) of Bobcat339 for TET1 and TET2. It is imperative to note that these values were determined prior to the discovery of the essential role of copper and therefore likely reflect the activity of a Bobcat339-copper complex.

CompoundTargetIC50 (μM)Reference
Bobcat339TET133[9][10]
Bobcat339TET273[9][10]

Note: Weirath et al. (2022) reported that in their hands, purified Bobcat339 without significant copper contamination showed minimal inhibition of TET1 and TET2 at these concentrations.[7][8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro TET Enzyme Inhibition Assay (LC-MS/MS)

This assay quantitatively measures the enzymatic activity of TET enzymes by detecting the formation of 5hmC from a 5mC-containing DNA substrate.

Objective: To determine the IC50 of an inhibitor against a specific TET enzyme.

Materials:

  • Recombinant human TET catalytic domain (e.g., TET1, TET2)

  • 5mC-containing DNA oligonucleotide substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 8.0)

  • Cofactors: Fe(II) sulfate, α-ketoglutarate, L-ascorbic acid

  • Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Quenching solution (e.g., EDTA)

  • LC-MS/MS system

Protocol:

  • Prepare a reaction mixture containing the assay buffer, TET enzyme, and the 5mC-containing DNA substrate.

  • Add the inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Initiate the enzymatic reaction by adding the cofactors (Fe(II), α-ketoglutarate, ascorbic acid).

  • Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Digest the DNA substrate to nucleosides using appropriate enzymes (e.g., nuclease P1, alkaline phosphatase).

  • Analyze the digested sample by LC-MS/MS to quantify the levels of 5mC and 5hmC.

  • Calculate the percent inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[11]

Cellular 5hmC Quantification by Dot Blot Assay

This method is used to assess the global levels of 5hmC in genomic DNA from cells treated with a TET inhibitor.

Objective: To determine if the inhibitor can reduce global 5hmC levels in a cellular context.

Materials:

  • Cell line of interest (e.g., MCF-7, HT-22)

  • Cell culture medium and supplements

  • Inhibitor (this compound)

  • Genomic DNA extraction kit

  • Denaturation buffer (e.g., 0.1 M NaOH)

  • Neutralization buffer

  • Nylon membrane

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against 5hmC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Culture cells to the desired confluency and treat with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 24-48 hours).[1][10]

  • Harvest the cells and extract genomic DNA using a commercial kit.

  • Quantify the DNA concentration.

  • Denature a fixed amount of genomic DNA from each sample by heating in a denaturation buffer.[5][9]

  • Neutralize the samples and spot them onto a nylon membrane.[9]

  • Immobilize the DNA to the membrane by UV crosslinking.[9]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against 5hmC overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[9]

  • Quantify the dot intensity to determine the relative levels of 5hmC.

cluster_0 Experimental Workflow for TET Inhibitor Evaluation Start Start In_Vitro_Assay In Vitro TET Inhibition Assay (LC-MS/MS) Start->In_Vitro_Assay Determine IC50 Cell_Culture Cell Culture and Inhibitor Treatment In_Vitro_Assay->Cell_Culture Select promising compounds gDNA_Extraction Genomic DNA Extraction Cell_Culture->gDNA_Extraction Dot_Blot 5hmC Dot Blot Assay gDNA_Extraction->Dot_Blot Assess global 5hmC levels Data_Analysis Data Analysis and Interpretation Dot_Blot->Data_Analysis End End Data_Analysis->End

Figure 2: General Experimental Workflow for Evaluating TET Inhibitors.
In Vivo Zebrafish Xenograft Model

This in vivo model is used to assess the anti-tumor activity of compounds in a living organism.

Objective: To evaluate the efficacy of a TET inhibitor in reducing tumor growth in vivo.

Materials:

  • Zebrafish embryos

  • Human cancer cell line (e.g., T-ALL cells) labeled with a fluorescent marker

  • Microinjection apparatus

  • Inhibitor (this compound)

  • Vehicle control

Protocol:

  • Culture and label the human cancer cells with a fluorescent dye.

  • At 48 hours post-fertilization, microinject the fluorescently labeled cancer cells into the yolk sac of zebrafish embryos.[12]

  • Screen the embryos for successful engraftment and randomize them into treatment groups.

  • Expose the embryos to the inhibitor or vehicle control by adding it to the water.[13][14]

  • Monitor tumor growth over several days by capturing fluorescent images of the xenografts.

  • Quantify the fluorescent area or intensity to measure tumor size.

  • Analyze the data to determine if the inhibitor significantly reduces tumor growth compared to the control group.

Applications in Research and Drug Development

Despite the recent clarifications regarding its mechanism of action, Bobcat339 remains a valuable tool for studying the biological roles of TET enzymes.

  • Probing Epigenetic Pathways: By inhibiting TET activity (in the presence of copper), Bobcat339 can be used to investigate the downstream consequences of reduced 5hmC levels on gene expression and cellular phenotypes.[3] For example, it has been used to study the role of TET-mediated demethylation in inflammation-induced breast cancer progression.[3]

  • Cancer Research: TET enzymes are frequently mutated or downregulated in various cancers, leading to a hypermethylated state.[2] However, in some contexts, TET activity may be pro-oncogenic.[15] Bobcat339, in combination with other agents, has been explored as a potential therapeutic strategy in cancers with elevated TET activity, such as Diffuse Intrinsic Pontine Glioma (DIPG).[15]

  • Synergistic Studies: Research has shown that Bobcat339 can act synergistically with other compounds, such as the oncometabolite 2-hydroxyglutarate (2-HG), to inhibit TET activity and induce apoptosis in cancer cells.[6][15]

Conclusion and Future Perspectives

This compound has been an influential molecule in the study of epigenetic regulation. The discovery of its reliance on copper (II) for TET inhibition has added a layer of complexity but also provides new avenues for research into the development of metallo-inhibitors. For researchers using Bobcat339, it is critical to be aware of and control for the presence of copper in their experiments. Future work in this area will likely focus on developing more potent and specific TET inhibitors that do not rely on metal contaminants, as well as further elucidating the precise mechanism of the Bobcat339-copper complex. A deeper understanding of the epigenetic pathways governed by TET enzymes will continue to open new doors for therapeutic intervention in a wide range of diseases.

References

The Biological Activity of Bobcat339 Hydrochloride in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biological activity of Bobcat339 hydrochloride, a widely cited modulator of epigenetic pathways, with a specific focus on its effects within neuronal cells. This guide synthesizes available data on its mechanism of action, presents quantitative findings in structured tables, details relevant experimental methodologies, and visualizes key pathways and workflows.

1.0 Core Mechanism of Action

This compound is a cytosine-based compound recognized as an inhibitor of the Ten-eleven translocation (TET) family of enzymes, particularly TET1 and TET2.[1][2] These enzymes are critical in the epigenetic regulation of gene expression, where they mediate the process of DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[3] By binding to the active site of TET enzymes, Bobcat339 blocks this catalytic conversion, thereby preventing the removal of methylation marks and influencing gene transcription.[3][4]

An important consideration in the activity of Bobcat339 is the discovery that its TET inhibitory effects are significantly mediated by the presence of contaminating Copper(II) (Cu(II)).[5][6] Research has demonstrated that highly purified Bobcat339 exhibits minimal activity, while the Bobcat339-copper mixture is a more potent inhibitor than copper alone.[6] Despite this, the compound remains a valuable tool for studying TET-mediated pathways in various biological systems, including neuronal models where it has been shown to reduce global 5hmC levels.[2][5]

2.0 Quantitative Biological Data

The following tables summarize the key quantitative parameters of this compound's activity from enzymatic and cell-based assays.

Table 1: In Vitro Enzymatic Inhibition

Target Enzyme IC50 Value (μM) Compound Notes
TET1 33 Bobcat339 Activity may be dependent on Cu(II) co-factor.[1][7]

| TET2 | 73 | Bobcat339 | Activity may be dependent on Cu(II) co-factor.[1][7] |

Table 2: Cellular Activity in Neuronal & Glial Models

Cell Line / Model Concentration Observed Effect Reference
HT-22 (Mouse Hippocampal) 10 μM Significant reduction in global 5hmC levels. [2][5]
DIPG (Pediatric Glioma) 10-50 μM Suppression of cell proliferation. [8]
DIPG (Pediatric Glioma) 50 μM 25% reduction in BrdU incorporation. [8]
DIPG (Pediatric Glioma) 10-20 μM Synergistic suppression of cell viability with 2HG. [8]
Rat Model (Bone Cancer Pain) 0.1 mg/kg (i.t.) Relief of mechanical hyperalgesia. [9]

| Rat Model (Parkinson's Disease) | Not Specified | Neuroprotective effects via TET1/TRPV1/AMPK pathway. |[9] |

3.0 Signaling Pathways and Logical Workflows

Visual diagrams are provided below to illustrate the molecular pathways and experimental designs related to this compound research.

G cluster_0 Epigenetic Regulation cluster_1 Mechanism of Inhibition DNA DNA mC 5-methylcytosine (5mC) (Gene Silencing) DNA->mC DNMTs hmC 5-hydroxymethylcytosine (5hmC) (Demethylation Intermediate) mC->hmC TET Enzymes (TET1, TET2) Bobcat339 Bobcat339 HCl TET_Enzyme TET Active Site Bobcat339->TET_Enzyme Binds to & Blocks Copper Copper (II) Copper->TET_Enzyme Binds to & Blocks

Caption: Mechanism of TET enzyme inhibition by this compound.

G Bobcat339 Bobcat339 HCl TET1 TET1 Inhibition Bobcat339->TET1 TRPV1 TRPV1 Expression (Modulated) TET1->TRPV1 Regulates AMPK AMPK Phosphorylation (Activation) TRPV1->AMPK Promotes Neuroprotection Neuroprotection & Alleviation of Oxidative Stress AMPK->Neuroprotection Leads to

Caption: Neuroprotective signaling pathway modulated by Bobcat339 in a Parkinson's model.

G cluster_prep Preparation cluster_analysis Downstream Analysis Culture 1. Culture Neuronal Cells (e.g., HT-22, SH-SY5Y) Treatment 2. Treat with Bobcat339 HCl (Vehicle Control vs. Dosed) Culture->Treatment Incubate 3. Incubate for Specified Duration (e.g., 24h) Treatment->Incubate Viability A. Cell Viability Assay (e.g., MTT, CellTiterBlue) Incubate->Viability Western B. Protein Analysis (Western Blot for p-AMPK, c-PARP) Incubate->Western IF C. Imaging (Immunofluorescence for 5hmC) Incubate->IF LCMS D. Epigenetic Analysis (LC-MS/MS for global 5hmC levels) Incubate->LCMS

Caption: General experimental workflow for assessing Bobcat339 activity in neuronal cells.

4.0 Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standard protocols for experiments involving this compound.

4.1 Cell Culture and Treatment

  • Cell Lines: HT-22 (mouse hippocampal neurons) or SH-SY5Y (human neuroblastoma) are commonly used.

  • Media: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Bobcat339 Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions to working concentrations (e.g., 1-50 μM) should be made in fresh culture media immediately before use.

  • Treatment Protocol: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein extraction). Allow cells to adhere for 24 hours. Replace media with fresh media containing the desired concentration of Bobcat339 or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired experimental duration (e.g., 24-48 hours).

4.2 Global 5hmC Quantification via LC-MS/MS This protocol provides a highly accurate method for measuring changes in DNA hydroxymethylation.

  • Genomic DNA Extraction: Following treatment, harvest cells and extract genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.

  • DNA Hydrolysis: Digest 1-2 µg of DNA to individual nucleosides using a DNA degradation kit (e.g., Zymo Research DNA Degradase Plus).

  • LC-MS/MS Analysis: Analyze the nucleoside mixture using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Quantification: Separate nucleosides on a C18 column. Use multiple reaction monitoring (MRM) to detect the specific mass transitions for 5mC and 5hmC. Calculate the ratio of 5hmC to total cytosine to determine the global 5hmC level.

4.3 Western Blotting for Protein Expression This protocol is used to assess changes in specific protein levels or their phosphorylation state (e.g., AMPK activation).

  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., anti-phospho-AMPK, anti-cleaved PARP) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anorexia nervosa (AN) is a severe psychiatric illness with limited therapeutic options and the highest mortality rate among psychiatric disorders.[1] Recent preclinical research has identified a novel small molecule, Bobcat339 hydrochloride, as a potential therapeutic agent for AN.[1][2][3] This document provides an in-depth technical guide on the link between this compound and anorexia nervosa, focusing on its mechanism of action, preclinical efficacy in animal models, and detailed experimental protocols. The core of Bobcat339's action lies in its ability to induce the degradation of Ten-Eleven Translocation 3 (TET3) protein within Agouti-related peptide (AgRP) neurons of the hypothalamus.[1][2] This action stimulates the expression of key orexigenic neuropeptides, leading to increased food intake, reduced compulsive behaviors, and amelioration of anxiety and depressive-like symptoms in a mouse model of AN.[1][2] This whitepaper consolidates the current understanding of Bobcat339, presenting quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows to support further investigation and drug development efforts in the field of eating disorders.

Introduction

Anorexia nervosa is characterized by severe food restriction, intense fear of gaining weight, and a disturbed body image.[1] The neurobiology of AN is complex and not fully understood, which has hampered the development of effective pharmacological treatments.[3] Hypothalamic AgRP neurons are critical regulators of appetite and energy homeostasis.[1] Genetic ablation of TET3 in these neurons has been shown to activate them, leading to increased food intake and anti-anxiety effects.[1] this compound has emerged as a synthetic small molecule that can pharmacologically replicate this effect.[1][2] This document serves as a comprehensive technical resource on the preclinical evidence supporting the investigation of this compound as a potential treatment for anorexia nervosa.

Mechanism of Action

This compound is a cytosine-based inhibitor of TET enzymes, with reported IC50 values of 33 μM for TET1 and 73 μM for TET2.[2] However, its therapeutic effect in the context of anorexia nervosa is primarily attributed to its ability to induce the degradation of TET3 protein, specifically in AgRP neurons.[1][2] This degradation is not due to transcriptional repression but rather protein destabilization.[1] The reduction in TET3 protein levels leads to an increased expression of Agouti-related peptide (AGRP), Neuropeptide Y (NPY), and the vesicular GABA transporter (VGAT).[1][2] These neurochemicals are potent stimulators of appetite and have been shown to have anxiolytic effects.[1]

Signaling Pathway

The proposed signaling pathway for this compound in AgRP neurons is as follows:

Bobcat339_Signaling_Pathway cluster_neuron AgRP Neuron cluster_outcomes Physiological Outcomes Bobcat339 Bobcat339 HCl TET3 TET3 Protein Bobcat339->TET3 Induces TET3_degradation TET3 Degradation TET3->TET3_degradation Undergoes AGRP_NPY_VGAT ↑ AGRP, NPY, VGAT Expression TET3_degradation->AGRP_NPY_VGAT Leads to Feeding ↑ Food Intake AGRP_NPY_VGAT->Feeding Compulsive_Behavior ↓ Compulsive Behavior AGRP_NPY_VGAT->Compulsive_Behavior Anxiolytic Anxiolytic & Antidepressant Effects AGRP_NPY_VGAT->Anxiolytic

Caption: Proposed signaling pathway of this compound in AgRP neurons.

Preclinical Efficacy in an Animal Model of Anorexia Nervosa

The efficacy of this compound was evaluated in a well-established activity-based anorexia (ABA) mouse model.[1][2] This model mimics key symptoms of human AN, including voluntary food restriction, weight loss, and hyperactivity.[1]

Data Presentation

The following tables summarize the quantitative data from the preclinical studies.

ParameterControl GroupBobcat339-Treated GroupPercentage Change
Body Weight Progressive DeclineMaintained-
Food Intake StandardSignificantly Increased-
Compulsive Wheel Running StandardSignificantly Decreased-
Behavioral TestParameter MeasuredControl GroupBobcat339-Treated Group
Open Field Test Time in CenterStandardIncreased
Forced Swim Test Immobility TimeStandardDecreased

Experimental Protocols

Activity-Based Anorexia (ABA) Mouse Model

The ABA model is used to induce anorexia-like behavior in mice.

  • Animals: Adolescent female C57BL/6 mice are typically used.

  • Housing: Mice are single-housed in cages equipped with a running wheel.

  • Acclimation: Animals are given several days to acclimate to the new housing conditions with ad libitum access to food and water.

  • Induction:

    • Following acclimation, food is restricted to a limited period each day (e.g., 2 hours).

    • Access to the running wheel remains unrestricted.

    • Body weight, food intake, and wheel running activity are monitored daily.

  • Endpoint: The experiment is typically continued for a set number of days or until a predetermined body weight loss is achieved.

This compound Administration
  • Compound: this compound is dissolved in a suitable vehicle (e.g., saline).

  • Dosage: The specific dosage used in the preclinical studies should be referenced from the primary literature.

  • Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical studies.

  • Frequency: Daily administration during the food restriction phase of the ABA model.

Behavioral Assays

This test is used to assess anxiety-like behavior and locomotor activity.

  • Apparatus: A square arena with defined central and peripheral zones.

  • Procedure:

    • The mouse is placed in the center of the arena.

    • The animal is allowed to explore freely for a set duration (e.g., 5-10 minutes).

    • An automated tracking system records parameters such as time spent in the center versus the periphery, total distance traveled, and rearing frequency.

  • Interpretation: An increase in the time spent in the center is indicative of reduced anxiety.

This test is used to assess depressive-like behavior.

  • Apparatus: A cylindrical container filled with water.

  • Procedure:

    • The mouse is placed in the water-filled cylinder for a set duration (e.g., 6 minutes).

    • The session is recorded, and the duration of immobility (floating with minimal movements to keep the head above water) is scored.

  • Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

Molecular and Cellular Analyses
  • Immunohistochemistry: To visualize and quantify TET3 protein expression in AgRP neurons.

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of Agrp, Npy, and Slc32a1 (VGAT) in hypothalamic tissue.

  • Western Blotting: To confirm the reduction in TET3 protein levels in response to Bobcat339 treatment.

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for investigating the effects of this compound in the ABA mouse model.

Experimental_Workflow cluster_setup Model Induction & Treatment cluster_assessment Behavioral & Physiological Assessment cluster_analysis Molecular & Data Analysis ABA_Induction Activity-Based Anorexia (ABA) Induction Treatment_Group Bobcat339 HCl Administration ABA_Induction->Treatment_Group Control_Group Vehicle Administration ABA_Induction->Control_Group Behavioral_Monitoring Daily Monitoring: - Body Weight - Food Intake - Wheel Running Treatment_Group->Behavioral_Monitoring Control_Group->Behavioral_Monitoring Anxiety_Test Open Field Test Behavioral_Monitoring->Anxiety_Test Depression_Test Forced Swim Test Anxiety_Test->Depression_Test Tissue_Collection Hypothalamic Tissue Collection Depression_Test->Tissue_Collection Molecular_Analysis Molecular Analysis: - IHC (TET3) - qPCR (AGRP, NPY, VGAT) - Western Blot (TET3) Tissue_Collection->Molecular_Analysis Data_Analysis Statistical Data Analysis Molecular_Analysis->Data_Analysis

Caption: Experimental workflow for preclinical evaluation of Bobcat339 HCl.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds promise as a novel therapeutic agent for anorexia nervosa. Its unique mechanism of action, targeting TET3 degradation in AgRP neurons, addresses a key neurobiological component of appetite regulation and associated mood disturbances.[1][2] Future research should focus on detailed pharmacokinetic and toxicological studies to assess the safety profile of Bobcat339. Further investigation into the long-term effects of treatment and its potential efficacy in other models of eating disorders is also warranted. Ultimately, the successful translation of these preclinical findings into clinical trials will be a critical step in determining the therapeutic value of this compound for patients suffering from anorexia nervosa.

References

Reversing Sorafenib Resistance in Hepatocellular Carcinoma: A Technical Guide to the Role of Bobcat339 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorafenib, a multi-kinase inhibitor, has long been a first-line treatment for advanced hepatocellular carcinoma (HCC). However, the development of therapeutic resistance significantly curtails its clinical efficacy.[1] Emerging research has identified the epigenetic regulator Ten-eleven translocation 1 (TET1) as a key player in mediating this resistance. This technical guide provides an in-depth overview of the mechanism by which Bobcat339 hydrochloride, a potent TET1 inhibitor, is being investigated to overcome sorafenib resistance in liver cancer. This document details the underlying Hippo/YAP1-TET1 signaling pathway, presents quantitative data from key studies, outlines detailed experimental protocols for in vitro and in vivo research, and includes visualizations to elucidate complex biological processes and experimental workflows. A critical discussion on the reported controversy surrounding the mechanism of Bobcat339's inhibitory activity is also included to provide a balanced and comprehensive perspective for researchers in the field.

Introduction: The Challenge of Sorafenib Resistance in HCC

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. For patients with advanced HCC, the multi-kinase inhibitor sorafenib has been a standard of care. Sorafenib exerts its anti-tumor effects by targeting several signaling pathways involved in cell proliferation and angiogenesis, including the Raf/MEK/ERK pathway.[2] Despite its initial benefits, a significant number of patients develop resistance to sorafenib, leading to disease progression.[1] The mechanisms underlying this acquired resistance are complex and multifactorial, involving the activation of alternative signaling pathways and epigenetic modifications.[2]

Recent studies have pinpointed the epigenetic modifier TET1 as a crucial factor in sorafenib resistance. TET1 is highly expressed in sorafenib-resistant HCC cells.[1] This overexpression is driven by the Hippo signaling pathway effector, Yes-associated protein 1 (YAP1). The YAP1-TET1 axis synergistically upregulates the expression of DNA repair-related genes, thereby protecting cancer cells from sorafenib-induced DNA damage and promoting their survival.[1]

This compound has emerged as a promising agent to counteract this resistance mechanism. As a potent and selective inhibitor of TET enzymes, Bobcat339 has been shown to reverse sorafenib resistance in preclinical models of HCC.[1] This guide will delve into the technical details of the research supporting the use of this compound as a potential therapeutic strategy in sorafenib-resistant liver cancer.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies investigating the effect of this compound on sorafenib-resistant HCC cells.

Table 1: In Vitro Efficacy of this compound in Sorafenib-Resistant HCC Cell Lines

Cell LineTreatment GroupConcentrationOutcome MeasureResultReference
Sorafenib-Resistant Huh-7Bobcat339 HCl40 µMInhibition of DNA Repair Gene ExpressionSignificant Reduction[1]
Sorafenib-Resistant Huh-7Sorafenib + Bobcat339 HCl10 µM + 40 µMDNA Damage (Comet Assay)Increased DNA Damage[1]
Sorafenib-Resistant Huh-7Sorafenib + Bobcat339 HCl10 µM + 40 µMApoptosis (Flow Cytometry)Increased Apoptosis[1]
Sorafenib-Resistant Hep3bBobcat339 HCl50 µMApoptosis (Flow Cytometry)Increased Apoptosis[3]
Sorafenib-Resistant Huh-7Bobcat339 HCl50 µMApoptosis (Flow Cytometry)Increased Apoptosis[3]
Sorafenib-Resistant Hep3bSorafenib + Bobcat339 HCl2 µM + 50 µMCell ProliferationSignificant Inhibition[3]
Sorafenib-Resistant Huh-7Sorafenib + Bobcat339 HCl2 µM + 50 µMCell ProliferationSignificant Inhibition[3]

Table 2: In Vivo Efficacy of this compound in Sorafenib-Resistant HCC Xenograft Models

Animal ModelTreatment GroupDosageOutcome MeasureResultReference
Nude Mice with Sorafenib-Resistant Huh-7 XenograftsSorafenib + Bobcat339 HClSpecific dosages not detailed in abstractTumor EradicationSynergistic Effect[1]
Nude Mice with HuH-7 XenograftsSorafenib40 mg/kg, p.o. dailyTumor Growth Inhibition40% Reduction[4]

Note: Detailed quantitative in vivo data for this compound treatment from the primary study is limited in the abstract. Further review of the full publication is recommended for specific tumor volume and weight measurements.

Signaling Pathway and Mechanism of Action

The primary mechanism by which this compound reverses sorafenib resistance in HCC involves the inhibition of the TET1 enzyme, a key component of the Hippo/YAP1 signaling pathway.

cluster_Hippo_Pathway Hippo Pathway cluster_Sorafenib_Resistance Sorafenib Resistance Mechanism cluster_Intervention Therapeutic Intervention MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP1_p p-YAP1 (Inactive) LATS1_2->YAP1_p YAP1 YAP1 (Active) YAP1_TEAD YAP1-TEAD Complex YAP1->YAP1_TEAD TEAD TEAD TEAD->YAP1_TEAD TET1 TET1 Upregulation YAP1_TEAD->TET1 DNA_Repair_Genes DNA Repair Gene Expression TET1->DNA_Repair_Genes Cell_Survival Cell Survival & Proliferation DNA_Repair_Genes->Cell_Survival DNA_Damage DNA Damage DNA_Repair_Genes->DNA_Damage Sorafenib Sorafenib Sorafenib->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Bobcat339 Bobcat339 HCl Bobcat339->TET1 start Start with parental Huh-7 cells seed Seed 1x10^6 cells in a T75 flask start->seed treat_initial Treat with increasing sorafenib concentration (start at 1.5 µM) seed->treat_initial passage Passage cells every 2-3 days treat_initial->passage increase_conc Increase sorafenib concentration by 0.2 µM every two passages passage->increase_conc check_survival Monitor cell viability increase_conc->check_survival check_survival->passage Cells survive stable_line Establish stable resistant line at maximum tolerated concentration (e.g., 7 µM) check_survival->stable_line Cells cannot tolerate higher concentration maintain Maintain resistant cells in media with a maintenance dose of sorafenib stable_line->maintain end Sorafenib-Resistant Huh-7 cell line ready for experiments maintain->end start Harvest treated and control cells wash_pbs Wash cells twice with cold PBS start->wash_pbs resuspend_buffer Resuspend cells in 1X Annexin V binding buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend_buffer->add_stains incubate Incubate for 15-20 minutes at room temperature in the dark add_stains->incubate add_buffer Add 1X binding buffer incubate->add_buffer analyze Analyze by flow cytometry within 1 hour add_buffer->analyze end Quantify viable, early apoptotic, late apoptotic, and necrotic cells analyze->end

References

Methodological & Application

Protocol for using Bobcat339 hydrochloride in cell culture experiments.

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bobcat339 hydrochloride is a selective, cytosine-based inhibitor of Ten-eleven translocation (TET) enzymes.[1][2][3] TET enzymes (TET1, TET2, TET3) are critical regulators of DNA methylation, catalyzing the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized forms.[4] This process is a key step in active DNA demethylation, playing a crucial role in gene regulation and cellular differentiation. Bobcat339 inhibits TET1 and TET2, thereby reducing global 5hmC levels and serving as a valuable tool for studying epigenetic mechanisms.[1][2] Recent studies indicate that the inhibitory activity of some Bobcat339 preparations is mediated or enhanced by contaminating Copper(II) (Cu(II)).[4][5] Researchers should be aware of this and ensure rigorous purification and characterization of the compound before biological evaluation.[4]

Mechanism of Action

Bobcat339 directly targets the active site of TET enzymes.[6] Computational docking studies suggest it binds to the cytosine binding site, forming hydrogen bonds with key residues and effectively blocking the access of the natural substrate, 5mC.[6] This inhibition prevents the conversion of 5mC to 5hmC, leading to a measurable decrease in global 5hmC levels within cells.[2][7]

Quantitative Data

The following table summarizes the inhibitory activity of Bobcat339 against TET enzymes. Note that values may vary depending on the purity of the compound, particularly its copper content.[4]

Target EnzymeIC50 (in vitro)Cell Line ExampleEffective Concentration & DurationObserved Effect
TET133 µMHT-2210 µM; 24 hoursSignificant reduction in global 5hmC levels.[1][2]
TET273 µMSH-SY5Y3 µM; 12 hours (pre-incubation)Protection from neurotoxin damage.[3]
SARS-CoV-2 nsp14 MTase21.6 µMHuh728.4 µM (EC50)Reduction of SARS-CoV-2 replication.[8]

Signaling Pathway Diagram

The diagram below illustrates the role of TET enzymes in the DNA demethylation pathway and the inhibitory action of Bobcat339.

TET_Pathway cluster_0 DNA Methylation Cycle cluster_1 Enzymatic Control mC 5-methylcytosine (5mC) (Gene Silencing) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC Oxidation fC 5-formylcytosine (5fC) hmC->fC Oxidation caC 5-carboxylcytosine (5caC) fC->caC Oxidation C Cytosine (C) (Gene Activation) caC->C TDG/BER Pathway TET TET Enzymes (TET1, TET2, TET3) TET->hmC TET->fC TET->caC Bobcat339 This compound Bobcat339->TET Inhibition Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bobcat339 Stock Solution (DMSO) B Seed Cells in Culture Plates C Prepare Serial Dilutions B->C D Treat Cells with Bobcat339 or Vehicle Control C->D E Incubate for Desired Duration (e.g., 24-72h) D->E F Perform Endpoint Assay (e.g., Viability, Dot Blot) E->F G Data Acquisition (e.g., Plate Reader, Imager) F->G H Analyze and Interpret Results G->H

References

Determining the Optimal Working Concentration of Bobcat339 Hydrochloride for Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal working concentration of Bobcat339 hydrochloride for neuronal studies. This document includes detailed experimental protocols, data presentation guidelines, and visual aids to facilitate experimental design and execution.

Introduction

This compound has been identified as an inhibitor of the Ten-eleven translocation (TET) enzymes, with reported IC50 values of 33 µM for TET1 and 73 µM for TET2.[1] These enzymes play a crucial role in DNA demethylation, a key epigenetic mechanism. However, it is critical to note that recent studies have demonstrated that the TET inhibitory activity of Bobcat339 may be mediated by contaminating Copper(II).[2][3][4] Preparations of Bobcat339 without copper contamination have shown minimal to no inhibition of TET enzymes at previously reported effective concentrations.[2][3] Therefore, researchers must consider the purity of their this compound and the potential role of copper in their experimental outcomes.

This guide provides a systematic approach to determine the optimal concentration of this compound for neuronal applications, taking into account both potential direct effects and those mediated by copper. The following protocols will enable researchers to assess cytotoxicity, and determine a suitable concentration range for functional assays.

I. Data Presentation: Summary of Key Parameters

Effective dose-determination experiments require careful documentation and analysis of quantitative data. The following table structure is recommended for summarizing experimental results, allowing for clear comparison across different concentrations and conditions.

Table 1: Cytotoxicity of this compound on Primary Neurons

Concentration (µM)Cell Viability (%)Neurite Outgrowth (relative to control)Apoptotic Cells (%)Notes (e.g., morphological changes)
0 (Control)1001.0
0.1
1
10
50
100
200

Table 2: Dose-Response of this compound on a Functional Neuronal Assay

Concentration (µM)Functional Readout (e.g., specific protein expression, ion channel activity)Target Engagement (e.g., 5-hmC levels)Statistical Significance (p-value)
0 (Control)
(Concentration 1)
(Concentration 2)
(Concentration 3)
(Concentration 4)
(Concentration 5)

II. Experimental Protocols

The following protocols provide a step-by-step guide for determining the optimal working concentration of this compound in neuronal cultures. It is recommended to use primary neurons for these assays to ensure physiological relevance.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).[2]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in sterile culture medium to the desired final concentrations.

Protocol 2: Determination of Cytotoxicity using MTT Assay

This protocol aims to determine the concentration range of this compound that is non-toxic to neurons.

  • Cell Plating: Plate primary neurons in 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and culture for at least 7 days to allow for maturation.[5]

  • Treatment: Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.1 µM to 200 µM.

  • Incubation: Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Incubate for 12-18 hours at 37°C in a humidified chamber.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the logarithm of the drug concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 3: Neurite Outgrowth Assay

This assay assesses for more subtle, non-lethal effects of the compound on neuronal morphology.

  • Cell Plating and Treatment: Follow steps 1 and 2 from Protocol 2.

  • Imaging: After the 24-48 hour incubation period, fix the cells with 4% paraformaldehyde. Stain the neurons with a neuronal marker such as β-III tubulin.

  • Image Acquisition and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use automated software to quantify neurite length and branching.

  • Data Analysis: Normalize the neurite outgrowth data to the untreated control.

III. Visualizations: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the application of this compound.

TET_Pathway cluster_enzymes Enzymatic Steps 5-methylcytosine (5mC) 5-methylcytosine (5mC) 5-hydroxymethylcytosine (5hmC) 5-hydroxymethylcytosine (5hmC) 5-methylcytosine (5mC)->5-hydroxymethylcytosine (5hmC) Oxidation 5-formylcytosine (5fC) 5-formylcytosine (5fC) 5-hydroxymethylcytosine (5hmC)->5-formylcytosine (5fC) Oxidation 5-carboxylcytosine (5caC) 5-carboxylcytosine (5caC) 5-formylcytosine (5fC)->5-carboxylcytosine (5caC) Oxidation Cytosine Cytosine 5-carboxylcytosine (5caC)->Cytosine Excision & Repair TET Enzymes (1/2/3) TET Enzymes (1/2/3) TET Enzymes (1/2/3)->5-hydroxymethylcytosine (5hmC) TET Enzymes (1/2/3)->5-formylcytosine (5fC) TET Enzymes (1/2/3)->5-carboxylcytosine (5caC) Bobcat339 + Cu(II) Bobcat339 + Cu(II) Bobcat339 + Cu(II)->TET Enzymes (1/2/3) Inhibition TDG TDG TDG->Cytosine BER BER BER->Cytosine

Caption: The TET enzyme-mediated DNA demethylation pathway and the inhibitory point of Bobcat339 in the presence of Copper(II).

experimental_workflow cluster_prep Preparation cluster_dose_finding Dose-Ranging and Cytotoxicity cluster_functional_study Functional Assays Stock_Solution Prepare Bobcat339 Stock Solution (10 mM in DMSO) Serial_Dilution Prepare Serial Dilutions (e.g., 0.1 - 200 µM) Stock_Solution->Serial_Dilution Neuronal_Culture Culture Primary Neurons Treatment Treat Neurons for 24-48h Neuronal_Culture->Treatment Serial_Dilution->Treatment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Neurite_Assay Perform Neurite Outgrowth Assay Treatment->Neurite_Assay Select_Concentrations Select Non-Toxic Concentrations Cytotoxicity_Assay->Select_Concentrations Neurite_Assay->Select_Concentrations Functional_Assay Perform Functional Assays (e.g., Target Engagement, Electrophysiology) Select_Concentrations->Functional_Assay Data_Analysis Analyze and Interpret Results Functional_Assay->Data_Analysis

Caption: A streamlined workflow for determining the optimal working concentration of this compound for neuronal applications.

Determining the optimal working concentration of any compound is a critical first step in ensuring reliable and reproducible experimental results. For this compound, this process is complicated by the potential for copper contamination to be the primary driver of its reported TET inhibitory activity. By following the detailed protocols and data presentation guidelines outlined in these application notes, researchers can systematically establish a suitable concentration range for their specific neuronal model and experimental question, while remaining mindful of the compound's unique properties. This rigorous approach will ultimately lead to more robust and meaningful scientific findings.

References

Application Notes and Protocols for Bobcat339 Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bobcat339 hydrochloride is a selective, cytosine-based inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, with reported IC50 values of 33 µM and 73 µM for TET1 and TET2, respectively[1][2][3]. These enzymes play a crucial role in DNA demethylation and epigenetic regulation. As such, this compound is a valuable tool for research in epigenetics, gene transcription, and the development of new therapeutic agents[1][2]. It is important to note that recent studies have indicated that the inhibitory activity of Bobcat339 on TET enzymes may be mediated by contaminating Copper(II)[4]. Researchers should be aware of this potential and consider the purity of their compound.

This document provides detailed protocols for the proper dissolution of this compound for various research applications, ensuring optimal performance and reproducibility of experimental results.

Data Presentation: Solubility of this compound

Quantitative data from various sources regarding the solubility of Bobcat339 and its hydrochloride salt are summarized in the table below for easy comparison.

Solvent/SystemConcentrationNotes
For In Vitro Use
DMSO125 mg/mL (374.03 mM)Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic[1].
DMSO~1 mg/mL-
DMSO29.77 mg/mL (100 mM)-
Ethanol1.49 mg/mL (5 mM)-
DMSO:PBS (pH 7.2) (1:8)~0.11 mg/mLPrepare by first dissolving in DMSO, then diluting with PBS. Aqueous solutions are not recommended for storage for more than one day[5].
For In Vivo Use
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL (6.22 mM)Results in a clear solution[1].
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (6.22 mM)Results in a clear solution[1].
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (6.22 mM)Results in a clear solution[1].

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol is suitable for preparing a concentrated stock solution that can be further diluted in aqueous buffers or cell culture media.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle heating may also aid dissolution, but avoid excessive temperatures to prevent degradation[1].

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage[2][6].

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS) or desired cell culture medium

  • Sterile tubes

Procedure:

  • Pre-warming: Warm the cell culture medium or PBS to 37°C.

  • Dilution:

    • For maximum solubility in aqueous buffers, first dissolve Bobcat339 in DMSO and then dilute with the aqueous buffer of choice[5].

    • Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the final desired concentration.

    • Important: To avoid precipitation, do not add a large volume of the aqueous buffer directly to the concentrated DMSO stock. Instead, add the DMSO stock to the larger volume of aqueous buffer while gently mixing.

  • Final Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Usage: Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions for more than one day[5].

Protocol 3: Preparation of a Formulation for In Vivo Studies

This protocol provides an example of how to prepare a formulation suitable for animal administration.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL)[1].

  • Vehicle Preparation: In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Final Formulation: This will yield a clear solution with a this compound concentration of ≥ 2.08 mg/mL[1]. The final formulation should be prepared fresh before each use.

Visualizations

Experimental Workflow for Dissolving this compound

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of TET Enzyme Inhibition

G 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC Oxidation Gene_Expression Altered Gene Expression 5hmC->Gene_Expression TET_Enzyme TET Enzyme TET_Enzyme->5mC Acts on Bobcat339 Bobcat339 HCl Bobcat339->TET_Enzyme Inhibits

Caption: Inhibition of TET enzyme by this compound.

References

Application Notes and Protocols for Treating HT-22 Cells with Bobcat339 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The HT-22 cell line, an immortalized murine hippocampal neuronal line, is a widely used in vitro model for studying the molecular mechanisms of neurodegeneration and neuroprotection.[1] These cells are particularly useful for investigating oxidative stress-induced cell death as they lack ionotropic glutamate receptors.[1][2] Bobcat339 hydrochloride is a selective, cytosine-based inhibitor of the Ten-eleven translocation (TET) family of enzymes.[3][4][5] TET enzymes play a crucial role in epigenetics by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of DNA demethylation.[6] By inhibiting TET enzymes, Bobcat339 allows researchers to probe the functional consequences of reduced 5hmC levels in various biological processes.

These application notes provide a comprehensive guide for the treatment of HT-22 cells with this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

Bobcat339 acts as a competitive inhibitor of TET1 and TET2 enzymes. Its proposed mechanism involves the 5-chlorocytosine headgroup of the molecule binding directly to the enzyme's active site in a manner that mimics the natural substrate, 5mC.[5][7] The 3-biphenyl group is believed to make additional hydrophobic contacts within the binding pocket, stabilizing the interaction.[5] This binding physically obstructs the enzyme from catalyzing the oxidation of 5mC, leading to a global reduction in 5hmC levels within the cell.[5]

Critical Note: A 2022 study has suggested that the inhibitory activity of Bobcat339 is not inherent to the molecule itself but is mediated by contaminating Copper (II) (Cu(II)).[6] The study found that independently synthesized, pure Bobcat339 had minimal inhibitory activity, while the activity of commercial preparations was directly correlated with their Cu(II) content.[6] Researchers should be aware of this finding when interpreting their results and may consider including appropriate controls related to Cu(II).

Data Presentation: Quantitative Effects of Bobcat339

The following table summarizes the key quantitative data reported for Bobcat339.

ParameterTarget Enzyme/Cell LineValueRemarksSource
IC₅₀ TET133 µMIn vitro enzyme inhibition assay.[4][5]
IC₅₀ TET273 µMIn vitro enzyme inhibition assay.[4][5]
Effective Concentration HT-22 Cells10 µMSignificantly reduces global 5hmC levels after 24 hours of treatment.[3][5]
Effective Concentration DIPG Cells10-50 µMSuppresses proliferation and induces apoptosis.[8]

Experimental Protocols

This protocol outlines the standard procedure for maintaining HT-22 cell cultures.

  • Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, 1.0 mM Sodium Pyruvate, 4.5 g/L Glucose, and 1.5 g/L NaHCO₃.[1]

  • Cell Thawing: Thaw cryopreserved HT-22 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge to pellet the cells.

  • Culturing: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Subculturing: HT-22 cells are adherent and have a doubling time of approximately 15 hours.[1] When cells reach 80-90% confluency, aspirate the medium, wash once with Phosphate-Buffered Saline (PBS), and detach using a suitable dissociation reagent (e.g., Accutase or Trypsin-EDTA). Resuspend the detached cells in complete growth medium and passage at a ratio of 1:3 to 1:6.[1]

This protocol describes the treatment of HT-22 cells to assess the effect of Bobcat339 on 5hmC levels.

  • Cell Seeding: Seed HT-22 cells in the desired culture plates (e.g., 6-well plates) at a density that will allow them to reach approximately 70-80% confluency at the time of analysis. Allow cells to adhere overnight.

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO). A typical stock concentration is 10 mM.

  • Treatment: Dilute the Bobcat339 stock solution in complete growth medium to the desired final concentration. A concentration of 10 µM has been shown to be effective.[5] Also, prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).

  • Incubation: Aspirate the old medium from the cells and replace it with the Bobcat339-containing medium or the vehicle control medium.

  • Duration: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Harvesting: After incubation, proceed with cell harvesting for downstream analysis (e.g., DNA extraction for 5hmC analysis, protein extraction for western blotting, or cell viability assays).

This protocol outlines a general method for measuring changes in global 5hmC levels following treatment.

  • DNA Extraction: After treating HT-22 cells with Bobcat339 or a vehicle control for 24 hours, harvest the cells. Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer.

  • 5hmC Detection: Use a 5hmC-specific antibody-based detection method, such as a colorimetric ELISA-like assay (e.g., Global 5-hmC Quantification Kit).[5]

  • Procedure: Follow the manufacturer's protocol for the chosen kit. Typically, this involves binding a standardized amount of DNA to the wells of a microplate, probing with a 5hmC-specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody, and finally adding a colorimetric substrate.

  • Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of 5hmC relative to the total DNA input and compare the levels between Bobcat339-treated and vehicle-treated samples.

Visualizations

Bobcat339_Mechanism cluster_TET TET Enzyme Active Site cluster_Substrates Substrates & Inhibitor cluster_Process Catalytic Process cluster_Products Outcome TET TET Enzyme ActiveSite Active Site Oxidation Oxidation ActiveSite->Oxidation Catalyzes Inhibition Inhibition mC 5-methylcytosine (5mC) mC->ActiveSite Binds Bobcat Bobcat339 Bobcat->ActiveSite Competitively Binds & Blocks hmC 5-hydroxymethylcytosine (5hmC) Oxidation->hmC Produces No_hmC 5hmC Reduction Inhibition->No_hmC Leads to

Caption: Proposed mechanism of Bobcat339 competitive inhibition of TET enzymes.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Culture HT-22 Cells B Seed Cells into Plates A->B C1 Treat with Vehicle Control (DMSO) B->C1 C2 Treat with Bobcat339 (10 µM) D Incubate for 24 hours E Harvest Cells D->E F Extract Genomic DNA E->F G Quantify 5hmC Levels (e.g., ELISA) F->G H Analyze & Compare Data G->H

Caption: Workflow for treating HT-22 cells and analyzing 5hmC levels.

References

Methodologies for Administering Bobcat339 Hydrochloride in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preparation and administration of Bobcat339 hydrochloride, a selective inhibitor of Ten-Eleven Translocation (TET) enzymes, in mouse models. This document summarizes key in vivo data and outlines protocols for vehicle preparation and administration routes to guide researchers in designing their experimental studies.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective cytosine-based inhibitor of TET enzymes, with IC50 values of 33 μM for TET1 and 73 μM for TET2.[1] The TET enzyme family (TET1, TET2, and TET3) plays a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), and subsequently to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC).[2] This process is integral to epigenetic regulation of gene expression.

Interestingly, recent studies suggest that the inhibitory activity of Bobcat339 may be mediated by contaminating Copper(II) (Cu(II)), with the Bobcat339-copper mixture being a more potent inhibitor of TET1 than either agent alone.[2]

In a mouse model of anorexia nervosa, Bobcat339 was found to act as a degrader of TET3, leading to decreased TET3 expression in AgRP neurons.[3][4] This, in turn, activates these neurons, resulting in increased feeding and decreased compulsive behaviors.[3][4]

Bobcat339_Signaling_Pathway Bobcat339 This compound TET3 TET3 Enzyme Bobcat339->TET3 Inhibits/Degrades TET3_degradation TET3 Degradation Bobcat339->TET3_degradation TET3->TET3_degradation AgRP_Neurons AgRP Neurons TET3_degradation->AgRP_Neurons Leads to activation of Neuronal_Activation Neuronal Activation AgRP_Neurons->Neuronal_Activation Feeding Increased Feeding Neuronal_Activation->Feeding Compulsive_Behavior Decreased Compulsive Behavior Neuronal_Activation->Compulsive_Behavior

Bobcat339 signaling pathway in AgRP neurons.

Quantitative Data Summary

Currently, there is a lack of publicly available, detailed pharmacokinetic and toxicology data for this compound in mouse models. The tables below are structured to incorporate such data as it becomes available. Researchers are strongly encouraged to perform their own dose-response, pharmacokinetic, and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental conditions.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Anorexia Nervosa

Mouse StrainAdministration RouteDosage (mg/kg)FrequencyDurationObserved EffectsReference
Not SpecifiedIntraperitoneal1, 2.5, and 4Not Specified2 days (for dose-response)Dose-dependent decrease of TET3 in the arcuate nucleus.[4]

Table 2: Pharmacokinetic Parameters of this compound in Mice (Data Not Currently Available)

ParameterValueUnitsAdministration RouteMouse Strain
CmaxN/Ang/mL
TmaxN/Ah
Half-life (t1/2)N/Ah
AUCN/Ang*h/mL
BioavailabilityN/A%

Table 3: Toxicological Profile of this compound in Mice (Data Not Currently Available)

ParameterValueUnitsAdministration RouteMouse Strain
LD50N/Amg/kg
MTDN/Amg/kg
Adverse EffectsN/A-

Experimental Protocols

Vehicle Preparation

The solubility of this compound can be challenging. The following vehicle formulations have been suggested for in vivo administration. It is recommended to prepare solutions fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [5]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, add the following solvents sequentially, ensuring the solution is clear before adding the next solvent:

    • 100 µL of this compound stock solution in DMSO.

    • 400 µL of PEG300. Mix thoroughly.

    • 50 µL of Tween-80. Mix thoroughly.

    • 450 µL of Saline. Mix thoroughly.

  • This will result in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation [5]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline.

  • To prepare a 1 mL working solution, add 100 µL of the this compound stock solution to 900 µL of the 20% SBE-β-CD in Saline solution.

  • Mix thoroughly until a clear solution is obtained.

Protocol 3: DMSO/Corn Oil Formulation [5]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the this compound stock solution to 900 µL of Corn Oil.

  • Mix thoroughly. This formulation may be suitable for subcutaneous or oral gavage administration.

Administration Protocol: Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for systemic administration of therapeutic agents in mice. The following is a general protocol that should be adapted based on institutional guidelines and specific experimental needs.

Materials:

  • This compound solution in the desired vehicle

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • 70% ethanol for disinfection

  • Appropriate mouse restraint device

Procedure:

  • Calculate the required volume of this compound solution based on the mouse's body weight and the desired dosage.

  • Draw the calculated volume into a sterile syringe.

  • Restrain the mouse securely, exposing the abdomen. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.

  • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 10-20 degree angle, with the bevel facing up.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions following the injection.

Experimental_Workflow start Start prep_vehicle Prepare Vehicle Solution start->prep_vehicle dissolve_drug Dissolve Bobcat339 HCl prep_vehicle->dissolve_drug calc_dose Calculate Dosage per Mouse dissolve_drug->calc_dose restrain Restrain Mouse calc_dose->restrain inject Administer via IP Injection restrain->inject monitor Monitor Animal inject->monitor end End monitor->end

Workflow for IP administration of Bobcat339 HCl.

Important Considerations

  • Purity and Copper Content: Given the findings that copper may mediate the inhibitory activity of Bobcat339, it is crucial for researchers to be aware of the purity of their compound and to consider the potential role of metal contaminants in their experimental outcomes.[2]

  • Dose-Response Studies: It is highly recommended to perform a dose-response study to determine the optimal dosage for the desired biological effect in the specific mouse model being used.[4]

  • Toxicity and Animal Welfare: Closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Vehicle Controls: Always include a vehicle-only control group in your experiments to account for any effects of the solvent mixture.

These application notes are intended as a guide. Researchers should adapt these protocols to their specific experimental needs and always adhere to best practices in animal research.

References

Application Notes and Protocols for Quantifying 5hmC Levels Following Bobcat339 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bobcat339 hydrochloride is a selective, cytosine-based inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, primarily TET1 and TET2.[1][2] These enzymes play a crucial role in epigenetic regulation by catalyzing the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of active DNA demethylation.[3] Inhibition of TET enzymes by Bobcat339 leads to a reduction in global 5hmC levels, making it a valuable tool for studying the functional roles of 5hmC in various biological processes, including gene regulation and development.[1] Recent studies have indicated that the inhibitory activity of Bobcat339 is significantly enhanced by the presence of copper (II) ions.[3][4]

These application notes provide detailed protocols for quantifying the changes in 5hmC levels in cellular DNA following treatment with this compound. The primary methods covered are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Dot Blot assay, which are accessible and reliable techniques for global 5hmC quantification.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effect of Bobcat339 on TET enzymes and its impact on 5hmC levels.

Table 1: In Vitro Inhibitory Activity of Bobcat339

Target EnzymeIC50 ValueNotes
TET133 µMCell-free assay.[1][2]
TET273 µMCell-free assay.[1][2]
DNMT3aNo significant inhibitionTested at concentrations up to 500 µM.[2]

Table 2: Effect of Bobcat339 Treatment on Cellular 5hmC Levels

Cell LineBobcat339 ConcentrationTreatment DurationAssay MethodObserved Effect on 5hmC Levels
HT-22 (mouse hippocampal neurons)10 µM24 hours5hmC-specific antibody bindingSignificant reduction in global 5hmC.[1]
Hep3B (human liver carcinoma)50 µM48 hoursDot Blot and HPLC-ESI-MS/MSSignificant decrease with Cu(II) contaminated Bobcat339; no reduction with copper-free Bobcat339.[3]

Mandatory Visualizations

Signaling Pathway of TET Enzyme Inhibition by Bobcat339

TET_Inhibition_Pathway cluster_0 DNA Demethylation Pathway cluster_1 Inhibition mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET Enzymes (TET1, TET2, TET3) fC 5-formylcytosine (5fC) hmC->fC TET Enzymes caC 5-carboxylcytosine (5caC) fC->caC TET Enzymes C Cytosine caC->C TDG/BER Pathway Bobcat339 Bobcat339 Hydrochloride TET_Enzymes TET Enzymes Bobcat339->TET_Enzymes Inhibits Experimental_Workflow arrow arrow start Start: Cell Culture treatment Treat cells with Bobcat339 Hydrochloride (and vehicle control) start->treatment harvest Harvest cells treatment->harvest dna_extraction Genomic DNA Extraction harvest->dna_extraction quantification DNA Quantification (e.g., NanoDrop) dna_extraction->quantification assay 5hmC Quantification Assay quantification->assay elisa ELISA assay->elisa Option 1 dot_blot Dot Blot assay->dot_blot Option 2 data_analysis Data Analysis and Comparison elisa->data_analysis dot_blot->data_analysis

References

Application Notes and Protocols for Investigating DNA Damage Repair Signaling Using Bobcat339 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bobcat339 hydrochloride is a potent and selective cytosine-based inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, specifically TET1 and TET2.[1][2][3] TET enzymes are dioxygenases that play a crucial role in epigenetics by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), thereby initiating the process of DNA demethylation.[4][5][6] This process is integral to the regulation of gene expression. Recent studies have indicated that the inhibition of TET enzymes by Bobcat339 can suppress the signaling pathways involved in DNA damage repair.[7] This makes this compound a valuable tool for investigating the interplay between epigenetic modifications and the cellular response to DNA damage.

These application notes provide detailed protocols for utilizing this compound to study its effects on DNA damage repair signaling in a research setting. The described methods include Western blotting for key DNA damage response (DDR) proteins, immunofluorescence for visualizing DNA double-strand breaks (DSBs), the comet assay for assessing DNA strand breaks, and cell viability assays to explore synthetic lethality with DNA damaging agents.

It is important to note that some research suggests the inhibitory activity of Bobcat339 may be influenced by the presence of contaminating Copper(II).[8] Researchers should consider this and ensure the purity of their Bobcat339 supply or include appropriate controls in their experiments.

Mechanism of Action: TET Inhibition and DNA Damage Repair

Bobcat339 acts as a competitive inhibitor at the cytosine binding site of TET enzymes, preventing the conversion of 5mC to 5hmC.[9] The TET-mediated conversion of 5mC is a critical step in active DNA demethylation, a process that involves the base excision repair (BER) pathway to replace the modified cytosine with an unmodified one.[6] By inhibiting TET enzymes, Bobcat339 can alter the epigenetic landscape and influence the expression of genes involved in various cellular processes, including the DNA damage response.

Recent evidence suggests that TET1 is involved in the upregulation of DNA repair-related genes in certain cancer cells, contributing to drug resistance.[7] Inhibition of TET1 by Bobcat339 has been shown to suppress the expression of these repair genes, leading to increased DNA damage upon treatment with genotoxic agents.[7] This highlights the potential of Bobcat339 as a tool to sensitize cancer cells to DNA damaging therapies.

DNA_Damage_Repair_Signaling cluster_0 Epigenetic Regulation cluster_1 DNA Damage Response 5mC 5mC 5hmC 5hmC 5mC->5hmC Oxidation Repair_Proteins DNA Repair Proteins (e.g., PARP, BRCA) 5hmC->Repair_Proteins Upregulation of Repair Gene Expression TET1/2 TET1/2 TET1/2->5mC Bobcat339 Bobcat339 Bobcat339->TET1/2 Inhibition Bobcat339->Repair_Proteins Downregulation of Repair Gene Expression DNA_Damage DNA_Damage DDR_Activation DDR Activation (ATM, ATR, etc.) DNA_Damage->DDR_Activation DDR_Activation->Repair_Proteins Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Activation->Apoptosis

Caption: Bobcat339 inhibits TET enzymes, affecting DNA repair gene expression.

Data Presentation

Table 1: IC50 Values of this compound
EnzymeIC50 (μM)Reference
TET133[1][2][3]
TET273[1][2][3]
Table 2: Example Data - Effect of Bobcat339 on DNA Damage Markers (Western Blot)
TreatmentγH2AX (Relative Intensity)p-ATM (Relative Intensity)Cleaved PARP (Relative Intensity)
Vehicle Control1.01.01.0
DNA Damaging Agent (DDA)5.24.83.5
Bobcat339 (10 μM)1.21.11.3
DDA + Bobcat339 (10 μM)8.97.56.8
Table 3: Example Data - Quantification of γH2AX Foci (Immunofluorescence)
TreatmentAverage γH2AX Foci per Cell
Vehicle Control2.1
DNA Damaging Agent (DDA)25.4
Bobcat339 (10 μM)3.5
DDA + Bobcat339 (10 μM)42.8
Table 4: Example Data - Comet Assay Analysis
Treatment% Tail DNA
Vehicle Control3.2
DNA Damaging Agent (DDA)35.8
Bobcat339 (10 μM)5.1
DDA + Bobcat339 (10 μM)58.2
Table 5: Example Data - Cell Viability (MTS Assay)
TreatmentCell Viability (%)
Vehicle Control100
DNA Damaging Agent (DDA)65
Bobcat339 (10 μM)95
DDA + Bobcat339 (10 μM)38

Experimental Protocols

Experimental_Workflow Cell_Culture 1. Cell Culture and Treatment (with Bobcat339 and/or DDA) Western_Blot 2a. Western Blot (γH2AX, p-ATM, PARP) Cell_Culture->Western_Blot Immunofluorescence 2b. Immunofluorescence (γH2AX foci) Cell_Culture->Immunofluorescence Comet_Assay 2c. Comet Assay (% Tail DNA) Cell_Culture->Comet_Assay Viability_Assay 2d. Cell Viability Assay (MTS/MTT) Cell_Culture->Viability_Assay Data_Analysis 3. Data Analysis and Interpretation Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Comet_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: General workflow for investigating Bobcat339's effect on DNA damage.

Protocol 1: Western Blotting for DNA Damage Response Proteins

This protocol details the detection of key DDR proteins such as phosphorylated H2AX (γH2AX), phosphorylated ATM (p-ATM), and cleaved PARP.

Materials and Reagents:

  • This compound

  • DNA damaging agent (e.g., Etoposide, Doxorubicin)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-γH2AX, anti-p-ATM, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, the DNA damaging agent, or a combination of both for the specified time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using appropriate software and normalize to a loading control like β-actin.[11]

Protocol 2: Immunofluorescence for γH2AX Foci

This protocol allows for the visualization and quantification of DNA double-strand breaks by staining for γH2AX foci.[12][13]

Materials and Reagents:

  • Cells cultured on coverslips in a 12- or 24-well plate

  • This compound and DNA damaging agent

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI-containing mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes at room temperature.[14][15]

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with anti-γH2AX primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

    • Image the cells using a fluorescence microscope.

  • Quantification: Count the number of γH2AX foci per nucleus. Analyze at least 50-100 cells per condition.

Protocol 3: Alkaline Comet Assay for DNA Strand Breaks

The comet assay is a sensitive method to detect DNA strand breaks in individual cells.[16][17][18][19]

Materials and Reagents:

  • This compound and DNA damaging agent

  • Low melting point agarose (LMA)

  • Comet slides or regular microscope slides pre-coated with normal melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green, Propidium Iodide)

Procedure:

  • Cell Preparation and Treatment: Treat cells as described in Protocol 1. After treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose: Mix the cell suspension with molten LMA at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated slide. Allow the agarose to solidify at 4°C.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.[16]

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

    • Perform electrophoresis in the same buffer at a low voltage (e.g., 25V) for 20-30 minutes.[17]

  • Neutralization and Staining:

    • Neutralize the slides by washing with neutralization buffer.

    • Stain the DNA with a suitable fluorescent dye.

  • Imaging and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using specialized software to quantify the percentage of DNA in the tail (% Tail DNA), which is a measure of DNA damage.[20][21]

Protocol 4: Cell Viability Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.[22][23][24]

Materials and Reagents:

  • This compound and DNA damaging agent

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of Bobcat339, the DNA damaging agent, and their combinations.

  • Incubation with Reagent:

    • MTS Assay: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.[23]

    • MTT Assay: Add the MTT reagent to the culture medium and incubate for 2-4 hours at 37°C. After incubation, add the solubilization solution to dissolve the formazan crystals.[22][25]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine IC50 values.

References

Application Notes: Use of Bobcat339 Hydrochloride in Hepatocellular Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bobcat339 hydrochloride is a cytosine-based small molecule inhibitor of the Ten-eleven translocation (TET) family of enzymes, with reported inhibitory activity against TET1 and TET2.[1][2][3] In the context of hepatocellular carcinoma (HCC), Bobcat339 has been investigated for its potential to overcome resistance to the multi-kinase inhibitor sorafenib.[4] The primary mechanism of action in this setting involves the epigenetic regulation of the DNA damage repair process through the Hippo/YAP1-TET1 signaling axis.[4]

Mechanism of Action

In sorafenib-resistant HCC cells, the transcription factor Yes-associated protein 1 (YAP1) is often upregulated.[1] YAP1 directly promotes the transcription of TET1.[1][4] TET1, a methylcytosine dioxygenase, is then recruited by YAP1 to the promoters of genes involved in DNA damage repair. This leads to demethylation and subsequent upregulation of these repair genes, rendering the cancer cells more proficient at repairing the DNA damage induced by chemotherapeutic agents like sorafenib, thus contributing to drug resistance.[4]

This compound inhibits TET1 activity, thereby preventing the upregulation of the DNA damage repair machinery.[4] This inhibition leads to an accumulation of DNA damage in sorafenib-treated cells, ultimately resulting in increased apoptosis and a reversal of the resistant phenotype.[4] It is crucial to note that some studies suggest the inhibitory activity of Bobcat339 on TET enzymes is mediated by contaminating Copper(II), with the pure compound showing minimal activity. Researchers should be aware of this potential confounder in their experiments.

Cell Lines for Investigation

The following human HCC cell lines have been utilized in studies involving this compound and sorafenib resistance:

  • Huh-7: A well-differentiated human HCC cell line.

  • HepG2: A human HCC cell line exhibiting an epithelial-like morphology.

  • Hep3B: A human HCC cell line that is positive for hepatitis B virus.

Sorafenib-resistant variants of these cell lines are often generated in the laboratory by continuous exposure to increasing concentrations of sorafenib.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound in HCC cell lines.

Table 1: In Vitro Inhibitory Activity of Bobcat339

TargetIC50 (μM)Assay ConditionsReference
TET133Cell-free assay[3]
TET273Cell-free assay[3]

Table 2: Experimental Concentrations in Sorafenib-Resistant HCC Cell Lines

Cell LineTreatmentConcentrationDurationPurposeReference
Sorafenib-resistant Huh-7This compound40 µM48 hoursReversal of sorafenib resistance[5]
Sorafenib-resistant Huh-7Sorafenib (maintenance dose)10 µM48 hoursReversal of sorafenib resistance[5]
Sorafenib-resistant Huh-7 & Hep3BBobcat33950 µM72 hoursImpairment of resistant cell growth[6]
Sorafenib-resistant Huh-7 & Hep3BSorafenib2 µM72 hoursDrug response determination[6]

Signaling Pathway and Experimental Workflow Diagrams

G YAP1-TET1 Signaling Pathway in Sorafenib Resistance cluster_nucleus Nucleus YAP1 YAP1 TET1_gene TET1 Gene YAP1->TET1_gene Transcription Activation DNA_repair_genes DNA Repair Genes YAP1->DNA_repair_genes Recruitment TET1_protein TET1 Protein TET1_gene->TET1_protein Translation TET1_protein->DNA_repair_genes Recruitment Demethylation Promoter Demethylation TET1_protein->Demethylation DNA_repair_proteins DNA Repair Proteins DNA_repair_genes->DNA_repair_proteins Translation DNA_damage DNA Damage DNA_repair_proteins->DNA_damage Repair Demethylation->DNA_repair_genes Activation Sorafenib Sorafenib Sorafenib->DNA_damage Cell_survival Cell Survival & Resistance DNA_damage->Cell_survival Apoptosis Apoptosis DNA_damage->Apoptosis Cell_survival->Apoptosis Bobcat339 Bobcat339 Hydrochloride Bobcat339->TET1_protein Inhibition

Caption: YAP1-TET1 signaling in sorafenib resistance and Bobcat339's inhibitory action.

G Experimental Workflow for Assessing Bobcat339 Efficacy cluster_assays Downstream Assays start Start: Sorafenib-Resistant HCC Cell Culture treatment Treatment Groups: 1. Vehicle Control 2. Bobcat339 (40 µM) 3. Sorafenib (10 µM) 4. Bobcat339 + Sorafenib start->treatment incubation Incubate for 48-72 hours treatment->incubation cell_viability Cell Viability Assay (MTT) incubation->cell_viability dna_damage DNA Damage Assay (Comet Assay) incubation->dna_damage protein_expression Protein Expression (Western Blot for YAP1, TET1, γH2AX) incubation->protein_expression data_analysis Data Analysis and Comparison cell_viability->data_analysis dna_damage->data_analysis protein_expression->data_analysis

Caption: Workflow for evaluating Bobcat339's effect on sorafenib-resistant HCC cells.

Experimental Protocols

1. Cell Culture and Generation of Sorafenib-Resistant Cell Lines

  • Cell Culture: Culture Huh-7, HepG2, or Hep3B cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Generation of Sorafenib-Resistant Cells: To establish sorafenib-resistant cell lines, expose the parental cells to gradually increasing concentrations of sorafenib over a period of several months. Start with a low concentration (e.g., 1 µM) and incrementally increase the dose as the cells develop resistance. Maintain the resistant cell lines in a culture medium containing a maintenance dose of sorafenib (e.g., 10 µM) to ensure the stability of the resistant phenotype.

2. Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of Bobcat339 and sorafenib.

  • Materials:

    • 96-well plates

    • HCC cells (parental and sorafenib-resistant)

    • Complete culture medium

    • This compound

    • Sorafenib

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[7]

    • Treat the cells with various concentrations of Bobcat339, sorafenib, or a combination of both for 48 hours.[7] Include a vehicle control (DMSO).

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Alkaline Comet Assay

This assay is used to detect DNA single-strand breaks.

  • Materials:

    • Microscope slides pre-coated with 1% normal melting point agarose

    • Low melting point (LMP) agarose (1% in PBS)

    • Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

    • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

    • Neutralization buffer (0.4 M Tris, pH 7.5)

    • SYBR Gold or other DNA staining dye

    • Fluorescence microscope

  • Procedure:

    • Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix 10 µL of the cell suspension with 90 µL of 1% LMP agarose at 37°C.

    • Quickly pipette the mixture onto a pre-coated slide, cover with a coverslip, and place on ice for 10 minutes to solidify.

    • Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.

    • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

    • Gently remove the slides and wash them three times with neutralization buffer for 5 minutes each.

    • Stain the slides with SYBR Gold and visualize the comets using a fluorescence microscope.

    • Analyze the comet tail length and DNA content using appropriate software to quantify the extent of DNA damage.

4. Western Blotting

This protocol is for detecting the protein levels of YAP1, TET1, and the DNA damage marker γH2AX.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-YAP1, anti-TET1, anti-γH2AX, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.[5]

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-YAP1 (1:1000), anti-TET1 (1:1000), anti-γH2AX (1:1000), anti-β-actin (1:5000).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane again as in step 6.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

References

Modulating AgRP Neuron Activity with Bobcat339 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing Bobcat339 hydrochloride to modulate the activity of Agouti-Related Peptide (AgRP) neurons. AgRP neurons are critical regulators of appetite, energy homeostasis, and certain behaviors. Bobcat339 has been identified as an inhibitor of Ten-eleven translocation (TET) enzymes, with a proposed mechanism involving the epigenetic regulation of genes controlling neuronal activity. These notes offer a comprehensive guide, including critical considerations for experimental design, detailed protocols for in vitro and in vivo studies, and data presentation guidelines to facilitate reproducible and robust scientific inquiry.

Introduction

AgRP neurons, located in the arcuate nucleus of the hypothalamus, are central to the regulation of feeding behavior and energy balance.[1][2][3] Activation of these neurons potently stimulates food intake and reduces energy expenditure.[1][2][3] Consequently, pharmacological modulation of AgRP neuron activity is a key area of research for developing therapeutics against metabolic disorders and conditions like anorexia nervosa.

This compound has been investigated as a tool to modulate AgRP neuron activity through its inhibitory action on TET enzymes, particularly TET3.[1][4] TET enzymes are involved in DNA demethylation, an epigenetic mechanism that regulates gene expression.[1] Inhibition of TET3 in AgRP neurons has been shown to increase the expression of Agrp, neuropeptide Y (Npy), and the vesicular GABA transporter (Slc32a1), leading to neuronal activation, hyperphagia, and reduced stress-like behaviors.[1][2]

Critical Consideration: Role of Copper(II) in Bobcat339 Activity

It is imperative for researchers to be aware of findings that suggest the inhibitory activity of Bobcat339 on TET enzymes may be mediated by contaminating Copper(II) from its synthesis.[5][6][7] Studies have shown that highly purified Bobcat339 has minimal intrinsic TET inhibitory activity, which is significantly enhanced in the presence of Cu(II).[5][7] Therefore, the purity of the this compound used in experiments is a critical variable that must be controlled and reported. Researchers should consider using Bobcat339 from sources confirmed to be free of copper contamination or co-administering it with a copper chelator as a negative control to elucidate the true mechanism of action in their experimental system.[4]

Signaling Pathway

The proposed signaling pathway for the modulation of AgRP neuron activity by TET3 inhibition is depicted below. In a fed state, leptin signaling leads to the recruitment of TET3 to the Agrp promoter, which in conjunction with STAT3, promotes a closed chromatin state and inhibits Agrp transcription.[2] Inhibition of TET3, hypothetically by a pure Bobcat339, would prevent this repression, leading to an open chromatin state and increased expression of Agrp, Npy, and Slc32a1. This results in the activation of AgRP neurons and subsequent physiological and behavioral effects.

TET3_AgRP_Pathway cluster_FedState Fed State cluster_TET3_Inhibition TET3 Inhibition (e.g., by Bobcat339) Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR binds pSTAT3 p-STAT3 LeptinR->pSTAT3 activates Chromatin_Fed Closed Chromatin pSTAT3->Chromatin_Fed recruits TET3_Fed TET3 TET3_Fed->Chromatin_Fed maintains Agrp_Transcription_Fed Agrp/Npy/GABA Transcription OFF Chromatin_Fed->Agrp_Transcription_Fed leads to AgRP_Neuron_Fed AgRP Neuron (Inactive) Agrp_Transcription_Fed->AgRP_Neuron_Fed results in Bobcat339 Bobcat339 HCl TET3_Inhibited TET3 Bobcat339->TET3_Inhibited inhibits Chromatin_Open Open Chromatin TET3_Inhibited->Chromatin_Open fails to maintain closed state Agrp_Transcription_On Agrp/Npy/GABA Transcription ON Chromatin_Open->Agrp_Transcription_On leads to AgRP_Neuron_Active AgRP Neuron (Active) Agrp_Transcription_On->AgRP_Neuron_Active results in Feeding_Behavior Increased Feeding & Decreased Anxiety AgRP_Neuron_Active->Feeding_Behavior promotes

Caption: Proposed signaling pathway of TET3 inhibition in AgRP neurons.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on the expected outcomes of this compound application on AgRP neuron activity and associated behaviors. Note: These tables are illustrative and intended to guide data presentation; actual results may vary.

Table 1: In Vitro Electrophysiological Response of AgRP Neurons to this compound

Concentration (µM)Change in Firing Rate (Hz)Change in Membrane Potential (mV)
0 (Vehicle)0 ± 0.20 ± 0.5
11.5 ± 0.33.2 ± 0.8
104.8 ± 0.68.1 ± 1.2
507.2 ± 0.912.5 ± 1.8

Table 2: In Vivo Behavioral Responses in Mice Following Intracerebroventricular (ICV) Infusion of this compound

Treatment (Dose, nmol)24h Food Intake (g)Time Immobile in Tail Suspension Test (s)
Vehicle3.5 ± 0.3150 ± 12
Bobcat339 (1)4.8 ± 0.4125 ± 10
Bobcat339 (5)6.2 ± 0.598 ± 8
Bobcat339 (10)7.9 ± 0.675 ± 6

Experimental Protocols

4.1. Preparation of this compound Solutions

  • For In Vitro Studies:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • For cell culture experiments, dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentration (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • For In Vivo Studies (ICV Injection):

    • Dissolve this compound in sterile artificial cerebrospinal fluid (aCSF) to the desired concentration.

    • If solubility is an issue, a co-solvent system may be required. MedChemExpress suggests a protocol of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a solubility of ≥ 2.08 mg/mL.[8] However, for direct brain administration, minimizing organic solvents is crucial. Sonication may aid dissolution. All solutions for in vivo use must be sterile-filtered (0.22 µm filter).

4.2. In Vitro Electrophysiology

This protocol describes whole-cell patch-clamp recordings from AgRP neurons in acute hypothalamic slices.

  • Slice Preparation:

    • Anesthetize an adult mouse and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution.

    • Rapidly dissect the brain and prepare 250-300 µm coronal hypothalamic slices using a vibratome in ice-cold, oxygenated slicing solution.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

    • Identify AgRP neurons using a fluorescent reporter (e.g., in AgRP-Cre mice crossed with a reporter line).

    • Perform whole-cell current-clamp recordings using borosilicate glass pipettes (3-6 MΩ) filled with an appropriate internal solution.

    • Establish a stable baseline recording for 5-10 minutes.

    • Bath-apply this compound at the desired concentrations and record changes in firing rate and membrane potential for at least 10-15 minutes per concentration.

Electrophysiology_Workflow Start Start Slice_Prep Prepare Acute Hypothalamic Slices Start->Slice_Prep Recovery Slice Recovery (aCSF, RT) Slice_Prep->Recovery Recording Whole-Cell Patch-Clamp Recording Recovery->Recording Baseline Establish Stable Baseline Recording->Baseline Drug_App Bath Apply Bobcat339 HCl Baseline->Drug_App Data_Acq Record Neuronal Activity Drug_App->Data_Acq End End Data_Acq->End

Caption: Workflow for in vitro electrophysiology.

4.3. In Vivo Calcium Imaging

This protocol describes fiber photometry to record the activity of AgRP neurons in freely moving mice.

  • Surgical Preparation:

    • Anesthetize an AgRP-Cre mouse and stereotaxically inject a Cre-dependent GCaMP virus (e.g., AAV-FLEX-GCaMP) into the arcuate nucleus.

    • Implant an optic fiber cannula above the injection site.

    • Allow the mouse to recover for at least 3-4 weeks for optimal GCaMP expression.

  • Data Acquisition:

    • Habituate the mouse to the fiber photometry setup and tethering.

    • Record baseline GCaMP fluorescence for a defined period.

    • Administer this compound (e.g., via ICV cannula) and record the change in GCaMP signal, which reflects intracellular calcium dynamics and, therefore, neuronal activity.

    • Correlate changes in neuronal activity with behavioral outputs (e.g., feeding).

Calcium_Imaging_Workflow Start Start Surgery Stereotaxic Surgery: GCaMP Virus Injection & Optic Fiber Implantation Start->Surgery Recovery Post-Surgical Recovery & GCaMP Expression Surgery->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Baseline Record Baseline GCaMP Signal Habituation->Baseline Treatment Administer Bobcat339 HCl Baseline->Treatment Recording Record GCaMP Signal & Behavior Treatment->Recording Analysis Data Analysis Recording->Analysis End End Analysis->End

Caption: Workflow for in vivo calcium imaging.

4.4. Behavioral Assays

4.4.1. Feeding Behavior

  • Individually house mice and allow them to acclimate.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage, or ICV infusion).

  • Provide a pre-weighed amount of standard chow.

  • Measure food intake at regular intervals (e.g., 1, 2, 4, 12, and 24 hours) by weighing the remaining food and spillage.

4.4.2. Tail Suspension Test (for anxiety/depressive-like behavior)

  • Acclimate mice to the testing room for at least 30 minutes.

  • Administer this compound or vehicle 30-60 minutes before the test.

  • Suspend each mouse by its tail from a horizontal bar using adhesive tape, ensuring the body is hanging freely.[9][10][11][12][13]

  • Record the session for 6 minutes.[9][10][13]

  • Score the total time the mouse remains immobile during the last 4 minutes of the test.[11] Immobility is defined as the absence of any movement except for respiration.[9][10][11][13]

Conclusion

This compound presents a potential tool for the modulation of AgRP neuron activity, with implications for research into feeding, metabolism, and behavior. However, the controversy surrounding its mechanism of action, specifically the role of copper contamination, necessitates careful experimental design and interpretation of results. The protocols and guidelines presented here provide a framework for investigating the effects of Bobcat339 on AgRP neurons, and researchers are encouraged to incorporate appropriate controls to validate their findings. Rigorous and transparent reporting of the source and purity of this compound is essential for the reproducibility and advancement of this area of research.

References

Troubleshooting & Optimization

Addressing the issue of copper(II) contamination in Bobcat339 hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bobcat339 hydrochloride. A critical issue regarding this compound is the potential for copper(II) contamination, which has been shown to be responsible for its reported inhibitory effects on Ten-Eleven Translocation (TET) enzymes.

Troubleshooting Guides

Issue: Inconsistent or Unexpected Results in TET Enzyme Inhibition Assays

Q1: My this compound is showing potent inhibition of TET enzymes, but the results are variable between batches. What could be the cause?

A1: The reported TET inhibitory activity of Bobcat339 is primarily due to contaminating copper(II) (Cu(II)) ions, not the compound itself.[1] The synthesis of Bobcat339 often involves a copper-catalyzed Chan-Lam coupling reaction, and residual copper from this process can lead to apparent enzyme inhibition.[1] Variations in the purification methods used by different manufacturers can result in differing levels of copper contamination, leading to batch-to-batch variability in experimental outcomes.[1]

Q2: How can I confirm if my sample of this compound is contaminated with copper(II)?

A2: You can perform a qualitative or quantitative analysis to detect the presence of copper(II). A straightforward and accessible method for many labs is spectrophotometry using a copper-chelating chromogenic agent. A more sensitive, albeit less common in non-specialized labs, method is Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Q3: I've confirmed copper(II) contamination. How can I remove it from my this compound sample?

A3: There are several methods to remove copper(II) contamination. The choice of method may depend on the scale of your experiment and available resources. Two common and effective methods are chelation-based liquid-liquid extraction with EDTA and the use of a chelating resin like Chelex® 100.

Frequently Asked Questions (FAQs)

Q4: What is the actual mechanism of action of pure, copper-free this compound?

A4: Studies have shown that highly purified Bobcat339, with no detectable copper contamination, does not significantly inhibit TET1 and TET2 enzymes.[1] Therefore, its utility as a direct TET inhibitor is questionable. The originally reported biological effects are likely attributable to the contaminating copper(II).

Q5: How do copper(II) ions inhibit TET enzymes?

A5: TET enzymes are non-heme Fe(II)-dependent dioxygenases. It is hypothesized that Cu(II) ions may displace the essential Fe(II) cofactor in the active site of TET enzymes, leading to their inactivation. There is significant literature supporting the ability of Cu(II) to displace iron in the active sites of non-heme Fe-dependent enzymes.

Q6: Can copper(II) contamination affect other enzymes or biological assays?

A6: Yes, copper ions can inhibit a wide range of enzymes, particularly those with sulfhydryl groups in their active sites or those that rely on other metal cofactors. Therefore, copper contamination can lead to misleading results in various in vitro and cell-based assays beyond TET enzyme studies.

Q7: What are the solubility and stability of this compound?

A7: this compound is soluble in DMSO.[2] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[2] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Data Presentation

Table 1: Reported IC50 Values of Bobcat339 (Potentially Copper-Contaminated)

EnzymeReported IC50 (µM)Reference
TET133[1][4]
TET273[1][4]

Note: These values are likely influenced by the presence of contaminating copper(II) and may not reflect the activity of the pure compound.

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Copper(II) Contamination

This protocol provides a general method using a chromogenic agent. Researchers should optimize concentrations and wavelengths based on the specific agent chosen (e.g., Bathocuproine disulfonic acid).

  • Reagent Preparation:

    • Prepare a stock solution of a copper-chelating chromogenic agent (e.g., 1 mM Bathocuproine disulfonic acid in water).

    • Prepare a series of Cu(II) standards (e.g., from a certified copper standard solution) in the expected concentration range of the contamination.

    • Dissolve a known weight of this compound in DMSO to a known concentration.

  • Assay Procedure:

    • In a microplate or cuvettes, add the chromogenic agent to each well/cuvette.

    • Add the Cu(II) standards and the this compound solution to separate wells/cuvettes.

    • Include a blank with DMSO and the chromogenic agent.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the specified wavelength for the chosen chromogenic agent.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the Cu(II) standards.

    • Determine the concentration of copper in the this compound sample by interpolating its absorbance value on the standard curve.

    • Calculate the molar ratio of copper to this compound.

Protocol 2: Removal of Copper(II) by EDTA Extraction

This protocol is suitable for researchers familiar with liquid-liquid extraction techniques.

  • Solution Preparation:

    • Dissolve the contaminated this compound in an appropriate organic solvent in which it is highly soluble and which is immiscible with water (e.g., ethyl acetate or dichloromethane).

    • Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA), and adjust the pH to ~8.0 with NaOH.

  • Extraction Procedure:

    • Combine the organic solution of this compound with an equal volume of the aqueous EDTA solution in a separatory funnel.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, may show a blue-green color.

    • Drain the lower aqueous layer.

    • Repeat the extraction with fresh aqueous EDTA solution two to three more times, or until the aqueous layer is colorless.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual EDTA.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

  • Verification:

    • Re-dissolve a small amount of the purified product and analyze for copper content using the spectrophotometric method (Protocol 1) to confirm successful removal.

Protocol 3: Removal of Copper(II) using Chelex® 100 Resin

This protocol offers a column chromatography-based approach.

  • Resin Preparation:

    • Prepare a slurry of Chelex® 100 resin in a suitable buffer (e.g., a buffer in which Bobcat339 is soluble and that does not interfere with binding).

    • Pack a small column with the resin slurry.

    • Wash the column with several bed volumes of the buffer to equilibrate the resin.

  • Purification Procedure:

    • Dissolve the contaminated this compound in the equilibration buffer.

    • Load the Bobcat339 solution onto the Chelex® 100 column.

    • Allow the solution to pass through the column slowly. The resin will bind the copper(II) ions.

    • Collect the eluate containing the purified this compound.

    • Wash the column with additional buffer to ensure complete elution of the compound.

  • Verification:

    • Analyze a sample of the eluate for copper content using the spectrophotometric method (Protocol 1) to confirm successful removal.

Visualizations

experimental_workflow cluster_detection Detection of Copper(II) Contamination cluster_purification Purification of Bobcat339 start_detection Bobcat339 Sample spectrophotometry Spectrophotometric Assay (e.g., with Bathocuproine) start_detection->spectrophotometry Analyze result_detection Quantitative Cu(II) Level spectrophotometry->result_detection Determine Concentration start_purification Contaminated Bobcat339 result_detection->start_purification If Contaminated edta_extraction EDTA Liquid-Liquid Extraction start_purification->edta_extraction Method 1 chelex_column Chelex® 100 Column Chromatography start_purification->chelex_column Method 2 purified_product Purified Bobcat339 edta_extraction->purified_product chelex_column->purified_product purified_product->start_detection Verify Purity

Caption: Workflow for detecting and removing copper(II) contamination from this compound.

signaling_pathway cluster_tet_inhibition Mechanism of Apparent TET Inhibition cluster_no_inhibition Activity of Pure Bobcat339 bobcat339_cu Bobcat339 Sample (Contaminated with Cu(II)) tet_enzyme TET Enzyme (Fe(II) in active site) bobcat339_cu->tet_enzyme Introduction of Cu(II) inactive_tet Inactive TET Enzyme (Cu(II) displaces Fe(II)) tet_enzyme->inactive_tet Cofactor Displacement no_conversion 5mC to 5hmC Conversion Blocked inactive_tet->no_conversion pure_bobcat339 Pure Bobcat339 active_tet Active TET Enzyme pure_bobcat339->active_tet No significant interaction conversion 5mC to 5hmC Conversion Proceeds active_tet->conversion

Caption: Logical relationship of copper(II) contamination to the apparent TET inhibition by Bobcat339.

References

Concerns about the purity of commercially available Bobcat339 hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bobcat339 Hydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information regarding purity concerns, troubleshooting, and quality control for commercially available this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability and inconsistent results in our TET enzyme inhibition assays with Bobcat339. What could be the cause?

A1: The most likely cause of variability is contamination with Copper(II) (Cu(II)). Published research has demonstrated that the reported inhibitory activity of Bobcat339 against TET enzymes is primarily mediated by contaminating Cu(II) remaining from a copper-catalyzed synthesis step.[1][2][3] Pure, copper-free Bobcat339 has been shown to have minimal to no inhibitory activity against TET1 and TET2 at previously reported concentrations.[1] The level of copper contamination can vary significantly between suppliers, leading to inconsistent experimental outcomes.[1]

Q2: What are the common impurities found in this compound?

A2: The most critical and functionally significant impurity is Copper(II) , which can remain after the Chan-Lam coupling reaction used in its synthesis.[1] Other potential impurities common to hydrochloride salts of active pharmaceutical ingredients (APIs) include:

  • Residual Solvents: Such as acetone, ethyl acetate, isopropanol, or methanol, which are used during synthesis and purification.[4][5]

  • Starting Materials and By-products: Unreacted precursors or side-products from the chemical synthesis.

  • Degradation Products: Impurities formed during storage or handling.

Q3: Our lot of this compound is a "green powder." Is this normal?

A3: No, this is a strong indicator of copper contamination.[1] A highly purified, copper-free preparation of Bobcat339 should not have a green hue. The green color is characteristic of the presence of copper salts. You should treat any discolored batch with suspicion and perform further analytical testing.

Q4: How does Copper(II) contamination affect experimental results?

A4: Copper(II) is the primary driver of TET enzyme inhibition attributed to impure Bobcat339.[1] Interestingly, the mixture of Bobcat339 and Cu(II) appears to be a more potent inhibitor of TET1 than Cu(II) alone, suggesting Bobcat339 may potentiate the inhibitory effect of the contaminating metal.[1] Therefore, lots with higher copper content will show stronger inhibition of TET activity and a greater reduction in 5-hydroxymethylcytosine (5hmC) levels in cell-based assays.[1][2]

Troubleshooting Guide

Q: My experimental results show weaker TET inhibition than the original publications. How do I troubleshoot this?

A: This issue may paradoxically indicate that your batch of Bobcat339 is purer (i.e., has lower copper content) than the material used in the initial reports.

  • Step 1: Visual Inspection: Check the physical appearance of your compound. Is it a white solid or does it have a green tint? A green color suggests copper contamination.[1]

  • Step 2: Check the Source: Compare the supplier of your Bobcat339 with those mentioned in the literature. Studies have shown that material from different vendors can have vastly different levels of copper contamination and, consequently, different apparent activity.[1]

  • Step 3: Analytical Verification: If possible, submit a sample for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the copper content. This is the most definitive way to confirm the presence of metal impurities.

  • Step 4: Purity Assessment: Use HPLC-UV to assess the organic purity of your sample and confirm it is indeed Bobcat339.

start Inconsistent or Weak TET Inhibition Observed visual Visually Inspect Compound (Is it a green powder?) start->visual source Check Supplier Information (Does it match literature?) visual->source No (White Powder) conclusion_impure Conclusion: Compound is contaminated. Activity is due to Cu(II). visual->conclusion_impure Yes (Green Powder) analysis Perform Analytical Chemistry source->analysis No conclusion_pure Conclusion: Compound is likely pure but inactive as a TET inhibitor. source->conclusion_pure Yes analysis->conclusion_pure Result: High organic purity and no detectable copper. analysis->conclusion_impure Result: Significant copper detected via ICP-MS. remediate Action: Source high-purity (copper-free) compound or repurify. conclusion_impure->remediate

Caption: Troubleshooting workflow for Bobcat339 purity issues.

Data Presentation

Table 1: Comparison of Bobcat339 Activity from Different Sources

Source of Bobcat339Copper (Cu(II)) ContaminationObserved TET InhibitionReduction in Cellular 5hmC LevelsReference
MedKooYes (Observed as ~3 mol %)Nearly total inhibitionSignificant decrease[1]
Sigma-AldrichNo observable contaminationNo significant inhibitionNo reduction[1]
In-house Synthesis (HPLC-purified)No (Carefully removed)No significant inhibitionNot applicable[1]
In-house Synthesis + Spiked Cu(II)Yes (Intentionally added)Nearly total inhibitionNot applicable[1]

Experimental Protocols

Protocol 1: HPLC-UV Method for Organic Purity Assessment

This protocol provides a general method to assess the purity of the this compound compound itself, separating it from organic, non-metallic impurities.

  • System: HPLC with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: ICP-MS for Trace Copper Analysis

This protocol is essential for quantifying the critical copper impurity.

  • System: Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound into a clean, metal-free centrifuge tube.

    • Add 10 mL of 2% nitric acid (trace metal grade).

    • Vortex and sonicate until fully dissolved.

  • Calibration Standards: Prepare a series of copper standards (e.g., 0, 1, 5, 10, 50 ppb) in 2% nitric acid from a certified stock solution.

  • Analysis:

    • Aspirate the blank, standards, and sample into the ICP-MS.

    • Monitor the isotope for copper (⁶³Cu).

    • Generate a calibration curve from the standards.

  • Quantification: Determine the concentration of copper in the sample solution from the calibration curve and calculate the mass fraction (e.g., in ppm or µg/g) in the original solid material.

cluster_organic Organic Purity cluster_metal Trace Metal Analysis prep_hplc Dissolve Sample in DMSO run_hplc Inject on C18 RP-HPLC (UV Detection) prep_hplc->run_hplc analyze_hplc Integrate Chromatogram Calculate % Area run_hplc->analyze_hplc report Final Purity Report analyze_hplc->report prep_icpms Digest Sample in 2% Nitric Acid run_icpms Analyze via ICP-MS (Monitor ⁶³Cu) prep_icpms->run_icpms analyze_icpms Quantify vs. Standards Calculate ppm Cu run_icpms->analyze_icpms analyze_icpms->report start New Batch of Bobcat339 HCl start->prep_hplc start->prep_icpms

Caption: Experimental workflow for comprehensive purity validation.

Biological Pathway Context

Bobcat339 was developed as an inhibitor of Ten-Eleven Translocation (TET) enzymes. These enzymes are crucial in active DNA demethylation, a key epigenetic process. They successively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). This process is vital for gene regulation and cellular differentiation. The purity issue arises because contaminating Cu(II), not Bobcat339 itself, inhibits this pathway.

cluster_inhibitor Inhibition Mechanism FiveMC 5-methylcytosine (5mC) (Gene Silencing) FiveHMC 5-hydroxymethylcytosine (5hmC) FiveMC->FiveHMC Oxidation FiveFC 5-formylcytosine (5fC) FiveHMC->FiveFC Oxidation FiveCaC 5-carboxylcytosine (5caC) FiveFC->FiveCaC Oxidation Cytosine Cytosine (Gene Activation) FiveCaC->Cytosine TET TET Enzymes (TET1, TET2, TET3) TET->p1 TDG TDG-mediated Base Excision Repair TDG->Cytosine p1->FiveHMC p1->FiveFC p1->FiveCaC Complex Bobcat339-Cu(II) Complex Bobcat339->Complex Cu->Complex Complex->TET INHIBITS

Caption: TET-mediated DNA demethylation pathway and its inhibition.

References

Optimizing the concentration of Bobcat339 hydrochloride for effective TET inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Bobcat339 hydrochloride, a selective inhibitor of Ten-Eleven Translocation (TET) enzymes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, cytosine-based small molecule inhibitor of TET enzymes.[1][2][3][4][5] It primarily targets TET1 and TET2, which are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation.[6] By inhibiting TET enzymes, Bobcat339 can reduce global 5hmC levels, thereby impacting DNA methylation and gene transcription.[1][2][3] The mechanism of action involves Bobcat339 binding to the active site of the TET enzyme.[7][8]

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) values for Bobcat339 are reported to be approximately 33 μM for TET1 and 73 μM for TET2.[1][2][3][4][5]

Q3: How should I store this compound?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO can be stored at -80°C for up to one year.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q4: What is the solubility of this compound?

A4: this compound is soluble in organic solvents like DMSO.[9] For aqueous buffers, it is sparingly soluble.[9] To prepare an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer.[9] For example, a 1:8 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.11 mg/ml.[9] Aqueous solutions are not recommended for storage for more than one day.[9]

Q5: Is there anything unusual I should be aware of when using Bobcat339?

A5: Yes, a critical consideration is the potential for copper (II) contamination in commercial preparations of Bobcat339.[6] Research has indicated that the inhibitory activity of Bobcat339 is significantly enhanced by the presence of Cu(II).[1][6] In fact, highly purified Bobcat339 with copper removed showed minimal inhibitory activity on its own.[6] Therefore, the observed potency of the inhibitor may be directly related to the level of Cu(II) contamination in the batch.[6]

Troubleshooting Guide

Issue 1: Inconsistent or no inhibition of TET activity observed.

  • Possible Cause 1: Suboptimal concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A starting point could be a range from 1 µM to 100 µM.

  • Possible Cause 2: Copper (II) contamination variability.

    • Solution: As the inhibitory activity of Bobcat339 has been shown to be mediated by contaminating Cu(II), batch-to-batch variability in copper levels can lead to inconsistent results.[6] If you suspect this is an issue, you can try co-treating with a low micromolar concentration of a copper source like CuSO4 along with a highly purified batch of Bobcat339. However, it is crucial to also have a copper-only control to assess the effect of copper alone on your system.

  • Possible Cause 3: Incorrect assessment of TET inhibition.

    • Solution: Ensure you are using a reliable method to measure TET activity. This can include quantifying global 5hmC levels via dot blot or ELISA, or measuring the expression of known TET target genes via qPCR.

Issue 2: High cellular toxicity or off-target effects.

  • Possible Cause 1: Excessive concentration.

    • Solution: Determine the cytotoxicity of this compound in your cell line using a cell viability assay (e.g., MTT or CCK-8 assay).[3] Use the lowest effective concentration that inhibits TET activity without causing significant cell death.

  • Possible Cause 2: Off-target effects of copper.

    • Solution: If you are using a commercial preparation of Bobcat339 that may be contaminated with copper, or if you are co-treating with a copper source, it is essential to include a copper-only control at the same concentration to distinguish the effects of TET inhibition from the effects of copper.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC50 (μM)
TET133[1][2][3][4][5]
TET273[1][2][3][4][5]

Table 2: Solubility of this compound

SolventConcentration
DMSO≥ 60 mg/mL[3][4]
1:8 DMSO:PBS (pH 7.2)~0.11 mg/mL[9]

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, with concentrations ranging from 1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest Bobcat339 concentration.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 for cytotoxicity.

Protocol 2: Assessing TET Inhibition by 5hmC Dot Blot
  • Cell Treatment: Treat cells with the desired concentration of this compound for 24-48 hours.

  • Genomic DNA Extraction: Extract genomic DNA from the treated and control cells using a commercial kit.

  • DNA Denaturation: Denature the DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice.

  • Dot Blotting: Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane.

  • Crosslinking: UV-crosslink the DNA to the membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 5hmC overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the dot intensity and normalize to a loading control (e.g., methylene blue staining of the membrane) to determine the relative global 5hmC levels.

Visualizations

TET_Signaling_Pathway cluster_0 DNA Methylation Cycle cluster_1 Enzymatic Regulation 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC Oxidation 5fC 5-formylcytosine 5hmC->5fC Oxidation 5caC 5-carboxylcytosine 5fC->5caC Oxidation C Cytosine 5caC->C Oxidation TET_Enzymes TET1/2/3 TET_Enzymes->5hmC Catalyzes TET_Enzymes->5fC Catalyzes TET_Enzymes->5caC Catalyzes TDG TDG Glycosylase TDG->C Excises 5fC/5caC BER Base Excision Repair BER->C Repairs Bobcat339 Bobcat339 Hydrochloride Bobcat339->TET_Enzymes Inhibits

Caption: The role of TET enzymes in DNA demethylation and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Analysis A Prepare Serial Dilutions of Bobcat339 HCl B Perform Cell Viability Assay (e.g., MTT) A->B C Determine Cytotoxic Concentration Range B->C D Treat Cells with Non-Toxic Concentrations C->D Inform Selection E Assess TET Inhibition (e.g., 5hmC Dot Blot) D->E F Analyze Target Gene Expression (qPCR) D->F G Determine Optimal Effective Concentration E->G F->G H Correlate TET Inhibition with Phenotypic Changes G->H

Caption: Workflow for optimizing this compound concentration and evaluating its efficacy.

Troubleshooting_Logic Start Inconsistent/No TET Inhibition Q1 Is concentration optimized? Start->Q1 A1 Perform dose-response experiment. Q1->A1 No Q2 Considered Cu(II) variability? Q1->Q2 Yes A1->Q1 A2 Include Cu(II) controls or use purified compound. Q2->A2 No Q3 Is 5hmC detection reliable? Q2->Q3 Yes A2->Q2 A3 Validate antibody and protocol. Q3->A3 No End Problem Resolved Q3->End Yes A3->Q3

Caption: A troubleshooting decision tree for experiments with this compound.

References

Overcoming solubility challenges with Bobcat339 hydrochloride in experimental buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Bobcat339 hydrochloride in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO, with concentrations of up to 125 mg/mL (374.03 mM) being achievable.[1] For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility.[2]

Q2: How should I store the this compound stock solution?

A2: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or Tris?

A3: Direct dissolution in aqueous buffers is not recommended as Bobcat339 and its hydrochloride salt are sparingly soluble in aqueous solutions.[3] To achieve the desired concentration in an aqueous buffer, it is best to first prepare a concentrated stock solution in DMSO and then dilute it into the experimental buffer.

Q4: What is the expected solubility of Bobcat339 in a DMSO/PBS mixture?

A4: For the free base, Bobcat 339, a solubility of approximately 0.11 mg/mL has been reported in a 1:8 solution of DMSO:PBS (pH 7.2).[3] The hydrochloride salt is expected to have a higher aqueous solubility, particularly at a lower pH.

Q5: For how long are aqueous solutions of this compound stable?

A5: Aqueous solutions of Bobcat339 are not recommended for storage for more than one day.[3] It is advised to prepare fresh working solutions from your DMSO stock for each experiment.

Troubleshooting Guide

Issue: Precipitation is observed when diluting the DMSO stock solution into my aqueous buffer.

This is a common issue when diluting a compound from a highly soluble organic solvent into a less soluble aqueous medium. Here are several factors to consider and steps to troubleshoot:

1. Final DMSO Concentration:

  • Problem: The final concentration of DMSO in your aqueous buffer may be too low to maintain the solubility of this compound at your target concentration.

  • Solution: While it is important to keep the final DMSO concentration low to avoid solvent effects in biological assays, ensure it is sufficient to aid solubility. Most cell-based assays can tolerate DMSO up to 0.5-1%. If precipitation occurs, consider if a slightly higher, yet non-toxic, DMSO concentration is permissible for your experiment.

2. Buffer pH and Compound pKa:

  • Problem: Bobcat339 is a weakly basic compound.[4] The solubility of weak bases and their hydrochloride salts is pH-dependent. At a pH below the pKa of the basic functional group, the compound will be protonated and more soluble in aqueous media. As the pH of the buffer increases and approaches the pKa, the compound will be less protonated (more of the free base form), leading to a decrease in aqueous solubility and potential precipitation.

  • Solution:

    • Measure the pH of your final working solution after adding the this compound stock.

    • If your experimental conditions allow, consider using a buffer with a lower pH.

    • If you must work at a specific pH where solubility is an issue, you may need to use a co-solvent system (see below).

3. Co-solvent Formulations:

  • Problem: For some applications, especially in vivo studies or high concentration in vitro experiments, a simple DMSO/buffer mixture may not be sufficient.

  • Solution: Utilize a co-solvent system. Several formulations have been developed to enhance the solubility of Bobcat339 and its hydrochloride salt.[1][5] If precipitation or phase separation occurs during the preparation of these formulations, gentle heating and/or sonication can be used to aid dissolution.[1][5]

Experimental Protocols for Co-solvent Formulations:

  • Protocol 1: PEG300, Tween-80, and Saline

    • Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to reach the final volume of 1 mL. This protocol can yield a clear solution with a solubility of ≥ 2.08 mg/mL.[1][5]

  • Protocol 2: SBE-β-CD in Saline

    • Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

    • Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

    • Mix thoroughly. This protocol can also achieve a clear solution with a solubility of ≥ 2.08 mg/mL.[1][5]

  • Protocol 3: Corn Oil

    • Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

    • Mix thoroughly. This formulation is suitable for in vivo applications and can achieve a solubility of ≥ 2.08 mg/mL.[1][5]

Data Presentation: Solubility of this compound in Different Solvent Systems

Formulation ComponentsAchievable ConcentrationAppearanceNotes
DMSO125 mg/mL (374.03 mM)[1]Clear SolutionUse fresh, anhydrous DMSO.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (6.22 mM)[1][5]Clear Solution-
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (6.22 mM)[1][5]Clear Solution-
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (6.22 mM)[1][5]Clear SolutionFor in vivo use.
1:8 DMSO:PBS (pH 7.2) (for Bobcat 339 free base)~0.11 mg/mL[3]Clear SolutionLower solubility for the free base.

Visual Guides

Experimental Workflow for Preparing a this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous Buffer) cluster_troubleshooting Troubleshooting stock Weigh Bobcat339 HCl dmso Add fresh, anhydrous DMSO stock->dmso vortex Vortex/Sonciate until fully dissolved dmso->vortex dilute Add small volume of DMSO stock to buffer vortex->dilute DMSO Stock buffer Prepare aqueous buffer (e.g., PBS, Tris) buffer->dilute mix Mix gently and thoroughly dilute->mix observe Precipitation? mix->observe success Solution is clear, proceed with experiment observe->success No fail Precipitation remains observe->fail Yes cosolvent Use co-solvent formulation fail->cosolvent G cluster_ph Environmental pH cluster_form Drug Form cluster_solubility Aqueous Solubility low_ph Low pH (e.g., pH < pKa) protonated Protonated (BH+) (Salt Form) low_ph->protonated high_ph High pH (e.g., pH > pKa) free_base Unprotonated (B) (Free Base) high_ph->free_base high_sol Higher Solubility protonated->high_sol low_sol Lower Solubility free_base->low_sol

References

Assessing the stability and degradation of Bobcat339 hydrochloride in solution.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bobcat339 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis, oxidation, and photolysis.[1] Hydrolysis is notably pH-dependent, with increased degradation observed in neutral to alkaline conditions.[1][2] Oxidation can be initiated by exposure to atmospheric oxygen, trace metal ions, or peroxides, while photolysis occurs upon exposure to light, particularly in the UV spectrum.[1][3][4]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To minimize degradation, stock solutions should be prepared in an acidic buffer (pH 3-5) and stored at 2-8°C in amber vials to protect from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for preparing this compound solutions?

A3: this compound is freely soluble in aqueous solutions. For initial stock solutions, sterile, deionized water or an acidic buffer (e.g., citrate or acetate buffer, pH 4.5) is recommended. If organic co-solvents are necessary for specific experimental conditions, ensure they are of high purity and do not introduce contaminants that could accelerate degradation.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of this compound solutions can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][6] This technique can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time.[7][8]

Troubleshooting Guides

Issue 1: Unexpected Precipitation or Cloudiness in Solution

  • Possible Cause 1: Disproportionation. this compound is the salt of a weakly basic parent compound. In solutions with a pH approaching or exceeding the pKa of the parent compound, the hydrochloride salt can convert to the less soluble free base, causing precipitation.[9][10] This is a common phenomenon for hydrochloride salts of poorly water-soluble compounds.[9][11]

    • Solution:

      • Measure the pH of the solution. If it is neutral or alkaline, adjust the pH to a more acidic range (e.g., pH 3-5) using dilute HCl.

      • For future experiments, prepare solutions in a buffered system to maintain an acidic pH.

  • Possible Cause 2: Exceeding Solubility Limit. The concentration of this compound may have exceeded its solubility limit in the chosen solvent system.

    • Solution:

      • Gently warm the solution and sonicate to aid dissolution.

      • If precipitation persists, dilute the solution to a lower concentration.

  • Possible Cause 3: Interaction with Excipients. Components of your formulation or experimental medium could be interacting with this compound, leading to the formation of an insoluble complex.[6]

    • Solution:

      • Review all components in the solution for known incompatibilities.

      • Prepare a simplified solution containing only this compound and the solvent to confirm its solubility before adding other components.

G start Precipitation Observed check_ph Measure pH of Solution start->check_ph ph_high pH > 6.0? check_ph->ph_high adjust_ph Adjust pH to 3-5 with dilute HCl ph_high->adjust_ph Yes check_conc Is concentration high? ph_high->check_conc No use_buffer Use acidic buffer for future preps adjust_ph->use_buffer end Solution Clear use_buffer->end dilute Dilute solution check_conc->dilute Yes check_excipients Review excipients for incompatibility check_conc->check_excipients No dilute->end check_excipients->end G parent Bobcat339 hydrolysis Hydrolysis Product A parent->hydrolysis Base (OH⁻) oxidation_b Oxidative Product B parent->oxidation_b Oxidation (H₂O₂) oxidation_c Oxidative Product C parent->oxidation_c Oxidation (H₂O₂) photolysis Photolytic Product D parent->photolysis Light (hν) G cluster_0 Stress Conditions start Prepare Bobcat339 HCl Solution (1 mg/mL) stress Expose Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 80°C) base Base Hydrolysis (0.1 M NaOH, RT) oxid Oxidation (5% H₂O₂, RT) thermal Thermal (80°C) photo Photolytic (ICH Q1B) analyze Analyze Samples by Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity & Identify Degradants analyze->evaluate

References

Potential off-target effects of Bobcat339 hydrochloride in research.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Bobcat339 hydrochloride. Our goal is to help you navigate potential issues and ensure the accuracy and reproducibility of your experimental results.

Critical Alert: Role of Copper(II) Contamination in Bobcat339 Activity

Recent studies have revealed that the reported inhibitory activity of Bobcat339 against Ten-eleven translocation (TET) enzymes is primarily mediated by contaminating Copper(II)[1][2][3][4][5]. Independent synthesis and testing of Bobcat339 have shown that the pure compound has minimal to no inhibitory effect on TET1 and TET2 at the previously reported concentrations[3][4]. The observed biological effects are likely attributable to the presence of trace amounts of Cu(II) in the commercially available preparations, which in complex with Bobcat339, or alone, inhibits TET enzyme activity[3].

This finding is critical for the interpretation of any data generated using this compound. The following resources are designed to address the challenges arising from this discovery.

Frequently Asked Questions (FAQs)

Q1: What is the reported on-target effect of this compound?

A1: this compound was initially reported as a potent and selective, cytosine-based inhibitor of TET enzymes, with IC50 values of 33 µM for TET1 and 73 µM for TET2[1][2][6][7]. It was believed to directly bind to the active site of TET enzymes, preventing the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC)[8][9].

Q2: What is the major "off-target" effect or issue with this compound?

A2: The primary issue is that the observed TET inhibition is not from Bobcat339 itself, but from contaminating Copper(II)[3][4]. Preparations of Bobcat339 free of copper contamination show minimal inhibitory activity against TET enzymes[3][5]. Therefore, any observed biological effects may be due to the action of copper, a known enzyme inhibitor, rather than the specific action of Bobcat339 on TET enzymes.

Q3: How can I determine if my batch of this compound is contaminated with Copper(II)?

A3: The most direct method is to use analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) to quantify the amount of copper in your stock solution. Alternatively, you can perform functional assays as described in the troubleshooting guide below to assess the copper-dependency of the observed effects in your experiments.

Q4: What are the known biological effects of Copper(II) that could be off-target effects in my experiments?

A4: Copper is a redox-active metal that can interfere with numerous biological processes. It can induce oxidative stress, bind to metalloproteins, and inhibit various enzymes through non-specific interactions. These effects can lead to cytotoxicity, altered signaling pathways, and other cellular responses that may be mistakenly attributed to TET inhibition by Bobcat339.

Q5: Are there any considerations related to the hydrochloride salt form of the compound?

A5: The hydrochloride salt is used to improve the solubility and stability of the compound[10][11]. However, in certain buffer conditions, particularly at acidic pH, the common ion effect could potentially reduce the solubility of the hydrochloride salt[12][13]. It is important to ensure complete dissolution of the compound in your experimental media.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or weaker than expected inhibition of TET activity. The inhibitory effect is dependent on the variable amount of Cu(II) contamination in different batches of Bobcat339.1. Test for Cu(II) contamination in your Bobcat339 stock. 2. Include a positive control for TET inhibition (e.g., 2-hydroxyglutarate). 3. Consider using a different, validated TET inhibitor.
High cellular toxicity observed at concentrations expected to inhibit TETs. The observed toxicity may be due to the off-target effects of contaminating Cu(II) rather than TET inhibition.1. Perform a dose-response curve for cytotoxicity. 2. Test the toxicity of copper chloride (CuCl2) at concentrations equivalent to the contamination levels in your Bobcat339 stock. 3. Reduce the concentration of Bobcat339 or the treatment duration.
Unexpected changes in gene expression or signaling pathways unrelated to DNA methylation. These effects are likely off-target effects of contaminating Cu(II) or non-specific effects of the compound at high concentrations.1. Validate your findings using a structurally unrelated TET inhibitor. 2. Use siRNA/shRNA to knockdown TET enzymes and compare the phenotype to that observed with Bobcat339 treatment. 3. Perform a rescue experiment by adding a copper chelator (e.g., EDTA, neocuproine) to your experiment to see if it reverses the observed phenotype.
Precipitation of the compound in the culture medium. Poor solubility of the hydrochloride salt in the specific buffer system.1. Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before further dilution. 2. Check the pH of your final culture medium. 3. Consider using a different salt form of the compound if available, though this is not currently an option for Bobcat339.

Data Presentation

Table 1: Reported IC50 Values for this compound (Potentially due to Cu(II) contamination)

Target IC50 (µM) Reference
TET133[1][2][6][7]
TET273[1][2][6][7]

Table 2: Findings from Weirath et al. on the Role of Copper(II) Contamination

Compound/Condition Observation Conclusion Reference
In-house synthesized, purified Bobcat339Minimal inhibitory activity against TET1 and TET2.Pure Bobcat339 does not inhibit TET enzymes at the reported concentrations.[3][4]
Commercial Bobcat339 preparationsInhibitory activity correlated with Cu(II) content.The observed TET inhibition is due to Cu(II) contamination.[3][4]
Bobcat339 + Cu(II)More potent inhibition of TET1 than Cu(II) alone.Bobcat339 may form a complex with Cu(II) that is a more potent TET inhibitor.[3]

Experimental Protocols

Protocol 1: Assessing the Influence of Copper on Bobcat339 Activity

Objective: To determine if the biological effect observed with Bobcat339 is dependent on the presence of copper.

Materials:

  • This compound

  • Copper(II) chloride (CuCl2)

  • A copper chelator (e.g., EDTA, neocuproine)

  • Your cell line or enzyme of interest

  • Appropriate assay for measuring your biological endpoint (e.g., cell viability assay, qPCR for gene expression, LC-MS/MS for 5hmC levels)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare stock solutions of CuCl2 and the copper chelator in an appropriate solvent.

  • Set up the following experimental groups:

    • Vehicle control (DMSO)

    • Bobcat339 alone

    • CuCl2 alone (at a concentration estimated to be present as a contaminant in the Bobcat339 stock)

    • Bobcat339 + copper chelator

    • CuCl2 + copper chelator

    • Bobcat339 + CuCl2 (to test for synergistic effects)

  • Treat your cells or enzyme with the different conditions for the desired duration.

  • Perform the relevant assay to measure your biological endpoint.

Expected Results and Interpretation:

  • If the effect of Bobcat339 is abolished or significantly reduced in the presence of the copper chelator, it strongly suggests the effect is copper-dependent.

  • If CuCl2 alone recapitulates the effect of Bobcat339, this further supports the role of copper.

  • If the combination of Bobcat339 and CuCl2 shows a stronger effect than either alone, it may indicate the formation of an inhibitory complex.

Protocol 2: General Kinase Inhibitor Off-Target Screening

Objective: To identify potential off-target kinases of a small molecule inhibitor. This is a general protocol that can be adapted for Bobcat339 if true off-target effects of the pure compound are being investigated.

Materials:

  • Your small molecule inhibitor (e.g., purified Bobcat339)

  • A commercial kinase profiling service or an in-house kinase screening panel

  • Appropriate buffers and reagents for the kinase assays

Procedure:

  • Submit your compound to a kinase profiling service at a defined concentration (e.g., 1 µM and 10 µM). These services typically screen against a large panel of kinases[14][15].

  • The service will perform in vitro kinase activity assays in the presence of your compound and a vehicle control.

  • The results are usually provided as a percentage of inhibition for each kinase in the panel.

  • Analyze the data to identify kinases that are significantly inhibited by your compound.

  • For any identified off-targets, perform follow-up validation experiments, such as determining the IC50 value and assessing the effect of the compound on the specific signaling pathway in a cellular context.

Visualizations

G cluster_0 Original Hypothesis cluster_1 Revised Understanding Bobcat339 Bobcat339 TET_Enzyme TET Enzyme Bobcat339->TET_Enzyme Direct Inhibition Bobcat339_cont Bobcat339 (Commercial) Cu Copper(II) Contaminant Bobcat339_cont->Cu contains Complex Bobcat339-Cu(II) Complex Bobcat339_cont->Complex Cu->Complex TET_Enzyme2 TET Enzyme Complex->TET_Enzyme2 Inhibition

Caption: Mechanism of Bobcat339 Action: Original vs. Revised.

G Start Unexpected Experimental Result with Bobcat339 Check_Contamination Is the effect due to Cu(II) contamination? Start->Check_Contamination Protocol1 Perform Protocol 1: Assess Cu(II) Influence Check_Contamination->Protocol1 Yes Yes Check_Contamination->Yes  Dependent on Cu(II) No No Check_Contamination->No Independent of Cu(II) Protocol1->Check_Contamination Conclusion_Cu Conclusion: Effect is likely a copper-mediated artifact. Re-evaluate data. Yes->Conclusion_Cu Check_OffTarget Is it a true off-target effect of pure Bobcat339? No->Check_OffTarget Protocol2 Perform Protocol 2: Off-Target Screening Check_OffTarget->Protocol2 Validate Validate Hits in Cellular Assays Protocol2->Validate Conclusion_OffTarget Conclusion: Identified a novel off-target. Validate->Conclusion_OffTarget

Caption: Troubleshooting Workflow for Unexpected Bobcat339 Results.

References

Explaining conflicting experimental results with Bobcat339 hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address conflicting experimental results encountered with Bobcat339 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent inhibitory effects of this compound on TET enzymes in our experiments. What could be the cause?

A1: A primary source of inconsistency in the activity of this compound is the presence of contaminating Copper(II) (Cu(II)) from its synthesis.[1] Research has shown that the inhibitory activity of commercially available Bobcat339 is directly correlated with its Cu(II) content.[1] In fact, highly purified Bobcat339 with minimal copper contamination shows significantly less inhibitory activity against TET enzymes than initially reported.[1] The combination of Bobcat339 and copper appears to be a more potent inhibitor of TET1 than either substance alone.[1]

Q2: What is the proposed mechanism of action for this compound as a TET inhibitor?

A2: Bobcat339 was initially reported as a potent and selective cytosine-based inhibitor of Ten-eleven translocation (TET) enzymes, specifically TET1 and TET2.[2][3][4][5] The proposed mechanism involves the binding of Bobcat339 to the active site of TET enzymes, which prevents the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[6] Computational docking studies suggest that Bobcat339 forms hydrogen bonds with key residues in the enzyme's active site, thereby blocking substrate access.[6]

However, as mentioned in Q1, recent findings indicate that this inhibitory activity is significantly enhanced by the presence of contaminating Cu(II).[1] Therefore, the observed biological effects may be a result of the combined action of Bobcat339 and copper.

Q3: Are there conflicting reports on the IC50 values of this compound?

A3: Yes, there are discrepancies in the reported IC50 values, which can likely be attributed to the varying levels of Cu(II) contamination in the compound batches used in different studies. Initial reports cited IC50 values of 33 µM for TET1 and 73 µM for TET2.[2][3][4][5] However, subsequent research with highly purified Bobcat339 (with minimal copper) showed minimal to no inhibition at these concentrations.[1]

Summary of Reported this compound IC50 Values

EnzymeReported IC50 (with potential Cu(II) contamination)Observation with Highly Purified Bobcat339
TET133 µM[2][3][4][5]Minimal inhibitory activity[1]
TET273 µM[2][3][4][5]Minimal inhibitory activity[1]

Q4: How does this compound affect global 5hmC levels?

A4: In some studies, treatment with this compound (at concentrations around 10 µM) has been shown to significantly reduce global 5-hydroxymethylcytosine (5hmC) levels in cells.[2][3] This is consistent with the inhibition of TET enzyme function. However, given the confounding factor of copper contamination, it is advisable to verify the purity of the Bobcat339 compound used.

Troubleshooting Guide

If you are encountering conflicting or unexpected results with this compound, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for conflicting Bobcat339 results.

Experimental Protocols

Recommended Solvent Preparation

For in vivo and in vitro experiments, proper solubilization is critical. Here are some suggested protocols:

ApplicationProtocol
In vitro (Stock Solution) Prepare a 10 mM stock solution in DMSO.[2][3]
In vivo (Formulation 1) To prepare a 1 mL working solution (e.g., for injection), add 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL PEG300 and mix. Then, add 50 µL Tween-80 and mix. Finally, add 450 µL of saline to adjust the volume to 1 mL.[2]
In vivo (Formulation 2) To prepare a 1 mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix thoroughly.[2]
In vivo (Formulation 3 - for longer dosing periods) To prepare a 1 mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of corn oil and mix well. Note: This formulation should be used with caution if the continuous dosing period exceeds half a month.[2]

Cell-Based Assay for TET Inhibition

  • Cell Culture: Culture cells (e.g., HT-22, Hep3B) to the desired confluency.[1][2]

  • Treatment: Treat cells with this compound at the desired concentration (e.g., 10-50 µM) for a specified duration (e.g., 24-48 hours).[1][2] Include vehicle (DMSO), Cu(II) alone, and purified Bobcat339 controls.

  • DNA Extraction: Extract genomic DNA from the treated and control cells.

  • 5hmC Quantification: Quantify global 5hmC levels using methods such as dot blot analysis with a 5hmC-specific antibody or by using LC-MS/MS for more precise measurement.[1]

Signaling Pathway

TET Enzyme-Mediated DNA Demethylation

The following diagram illustrates the canonical pathway of TET enzyme activity, which this compound is reported to inhibit.

TET_Pathway cluster_0 DNA Methylation Cycle cluster_1 Inhibition mC 5-methylcytosine (5mC) (Gene Silencing) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET Enzymes (Fe(II), α-KG dependent) fC 5-formylcytosine (5fC) hmC->fC TET Enzymes caC 5-carboxylcytosine (5caC) fC->caC TET Enzymes C Cytosine (C) (Gene Activation) caC->C TDG/BER Pathway Bobcat339 Bobcat339 + Cu(II) Bobcat339->hmC Inhibits Conversion

Caption: The role of TET enzymes in DNA demethylation and its inhibition.

References

The impact of batch-to-batch variability on Bobcat339 hydrochloride experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bobcat339 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability in experiments using Bobcat339.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions for problems you may encounter during your experiments.

Q1: We are observing significant differences in the IC50 value of this compound between different batches. What could be the cause?

A1: Batch-to-batch variability in IC50 values is a common issue and can stem from several factors related to the compound's physicochemical properties. Bobcat339 is a potent, cytosine-based inhibitor of TET enzymes (TET1 and TET2).[1][2] Its inhibitory activity can be influenced by:

  • Purity: Small variations in purity can lead to significant changes in the concentration of the active compound, directly affecting potency measurements.

  • Contaminants: The presence of certain contaminants, such as metal ions, can impact experimental results. For instance, the inhibitory activity of Bobcat339 has been shown to be directly related to Cu(II) content.[1][2]

  • Solubility: Differences in the crystalline structure or salt form between batches can affect solubility, leading to inconsistencies in the effective concentration in your assays.

  • Degradation: Improper storage or handling can lead to degradation of the compound, reducing its potency.

Troubleshooting Steps:

  • Verify Certificate of Analysis (CoA): Always compare the CoAs for each batch. Pay close attention to purity (typically determined by HPLC), residual solvent content, and elemental analysis.

  • Perform Quality Control (QC) Checks: It is highly recommended to perform in-house QC on new batches. This can include HPLC to confirm purity and identity, and LC-MS to verify the mass.

  • Standardize Solubilization Protocol: Ensure a consistent and validated protocol for dissolving the compound. Use fresh, high-quality solvents and note if any precipitation occurs.[2]

  • Use a Positive Control: Include a standard compound with a known and stable IC50 in your assays to ensure the assay itself is performing consistently.

Q2: Our latest batch of this compound shows reduced inhibition of 5-hydroxymethylcytosine (5hmC) levels in our cell-based assay. How should we troubleshoot this?

A2: A reduction in the expected biological effect, such as decreased inhibition of 5hmC levels, points towards lower activity of the new batch. Bobcat339 inhibits TET enzymes, which are responsible for the conversion of 5-methylcytosine to 5hmC.[3]

Troubleshooting Workflow:

G start Reduced 5hmC Inhibition Observed check_coa 1. Review Batch CoA Purity >98%? start->check_coa check_solubility 2. Assess Compound Solubility Fully Dissolved? check_coa->check_solubility Yes contact_supplier Contact Supplier for Replacement check_coa->contact_supplier No run_hplc 3. In-House QC: HPLC/LC-MS Purity & Mass Confirmed? check_solubility->run_hplc Yes troubleshoot_assay Troubleshoot Assay Protocol check_solubility->troubleshoot_assay No (Re-dissolve) check_assay 4. Validate Assay Performance Positive Control OK? run_hplc->check_assay Yes run_hplc->contact_supplier No check_assay->troubleshoot_assay No proceed Proceed with Caution (Adjust Concentration) check_assay->proceed Yes G cluster_0 DNA Demethylation Pathway mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC Oxidation fC 5-formylcytosine (5fC) hmC->fC Oxidation caC 5-carboxylcytosine (5caC) fC->caC Oxidation C Cytosine (C) caC->C Excision TET TET Enzymes (TET1, TET2) TDG TDG Glycosylase Bobcat339 Bobcat339 HCl Bobcat339->TET Inhibits

References

A troubleshooting guide for experiments involving Bobcat339 hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers using Bobcat339 hydrochloride, a potent and selective cytosine-based inhibitor of the Ten-eleven translocation (TET) family of enzymes.[1][2][3] This document addresses common issues that may arise during in vitro and cell-based experiments to help ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a cytosine-based inhibitor that selectively targets TET enzymes, which are involved in DNA demethylation through the oxidation of 5-methylcytosine (5mC).[4] It has been shown to have IC50 values of 33 μM for TET1 and 73 μM for TET2.[1][2][3][5] The compound acts by binding to the active site of TET enzymes, which prevents the conversion of 5-methylcytosine to 5-hydroxymethylcytosine (5hmC).[6] This inhibition of TET activity leads to a reduction in global 5hmC levels and can modulate gene expression.[1][3] It is important to note that Bobcat339 does not inhibit DNA methyltransferases like DNMT3a.[5]

Q2: My experimental results with Bobcat339 are inconsistent. What could be the cause?

A2: Inconsistent results with Bobcat339 can be attributed to several factors. One significant factor is the potential for contaminating Cu(II) in the compound, which has been shown to enhance its inhibitory activity on TET enzymes.[1][4] The inhibitory effect of a Bobcat339-copper mixture is considerably higher than that of Bobcat339 or Cu(II) alone.[1] Therefore, the source and purity of the this compound are critical. It is recommended to use a highly purified form of the compound to ensure that the observed effects are not due to metal contamination.[4]

Q3: I am observing low solubility of this compound in my aqueous buffer. How can I improve this?

A3: this compound is soluble in DMSO.[6] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous medium. When preparing the working solution, ensure that the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution, gentle warming and/or sonication can help to dissolve the compound.[3]

Q4: At what concentration should I use this compound in my cell-based assays?

A4: The optimal concentration of this compound will depend on the specific cell line and experimental conditions. A common starting point for cell-based assays is a concentration of 10 μM for a 24-hour treatment, which has been shown to significantly reduce global 5hmC levels in HT-22 cells.[1][3] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no inhibitory activity observed Insufficient concentration of Bobcat339.Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
Purity of the compound.Ensure you are using a high-purity grade of this compound. Be aware that contaminating Cu(II) can significantly impact activity.[4]
High background signal in assays Non-specific binding.Include appropriate controls, such as a vehicle control (DMSO) and a negative control compound.
Cell toxicity observed High concentration of Bobcat339 or DMSO.Reduce the concentration of Bobcat339 and ensure the final DMSO concentration is below cytotoxic levels (typically <0.5%).
Inconsistent results between experiments Variability in experimental conditions.Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.
Purity of Bobcat339.Use Bobcat339 from the same lot for a series of experiments to minimize variability.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, DMSO (cell culture grade).

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve a stock solution of 10 mM.

    • Vortex thoroughly to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.[5]

Protocol 2: Cell-Based Assay for TET Inhibition
  • Materials: Cells of interest, cell culture medium, this compound stock solution, 96-well plates, plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for the desired time period (e.g., 24 hours).

    • Assess the endpoint of interest (e.g., global 5hmC levels, cell viability, gene expression).

Visualizations

Bobcat339_Mechanism cluster_DNA DNA Strand cluster_Enzyme TET Enzyme 5mC 5-methylcytosine TET TET Enzyme 5mC->TET binds to 5hmC 5-hydroxymethylcytosine TET->5hmC oxidizes Bobcat339 Bobcat339 Hydrochloride Bobcat339->TET inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow A Prepare 10 mM Bobcat339 stock solution in DMSO C Prepare serial dilutions of Bobcat339 in culture medium A->C B Seed cells in 96-well plate and allow to adhere D Treat cells with Bobcat339 (include vehicle control) B->D C->D E Incubate for desired time (e.g., 24 hours) D->E F Perform endpoint assay (e.g., measure 5hmC levels) E->F G Analyze data F->G

Caption: General experimental workflow for a cell-based assay.

References

Best practices for ensuring the reproducibility of Bobcat339 hydrochloride studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) to ensure the reproducibility of studies involving Bobcat339 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, cytosine-based inhibitor of the ten-eleven translocation (TET) family of enzymes, particularly TET1 and TET2.[1][2][3] Its primary mechanism of action is to bind to the active site of TET enzymes, thereby preventing the enzymatic conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[4] This inhibition of the initial step of active DNA demethylation makes it a valuable tool for studying the role of epigenetics in various biological processes.

Q2: What is the significance of potential copper(II) contamination in this compound preparations?

A2: Several studies have revealed that the inhibitory activity of Bobcat339 on TET enzymes can be significantly enhanced or even mediated by contaminating copper(II) (Cu(II)).[5][6][7] In fact, highly purified Bobcat339 free of copper contamination has been shown to have minimal inhibitory activity at previously reported concentrations.[5][6] The combination of Bobcat339 and copper results in a much more potent inhibition of TET enzymes than either substance alone.[2][8] This is a critical consideration for experimental design and data interpretation, as lot-to-lot variability in copper contamination can lead to significant irreproducibility.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in DMSO.[9] It is recommended to prepare a high-concentration stock solution, for example, 10-100 mM in fresh, anhydrous DMSO. Use sonication if necessary to fully dissolve the compound.[1][8] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For cell culture experiments, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is the recommended storage and stability of this compound?

A4: this compound powder should be stored in a dry, dark place at -20°C for long-term storage.[10] Under these conditions, it is stable for over three years. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to prepare fresh working solutions from the stock for each experiment.

Data Summary

Table 1: In Vitro Inhibitory Activity of Bobcat339

Target EnzymeIC50 (μM)Notes
TET133Activity may be dependent on the presence of Cu(II).[1][2][3][11]
TET273Activity may be dependent on the presence of Cu(II).[1][2][3][11]
DNMT3a>500Demonstrates selectivity for TET enzymes over this DNA methyltransferase.[11]

Detailed Experimental Protocols

Protocol 1: In Vitro Treatment of Adherent Cells and Quantification of Global 5hmC by Dot Blot

This protocol provides a general framework for treating adherent mammalian cells with this compound and subsequently assessing the global levels of 5-hydroxymethylcytosine (5hmC) using a dot blot assay.

Materials:

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium appropriate for your cell line

  • Phosphate-buffered saline (PBS)

  • DNA extraction kit

  • DNA denaturation buffer (0.4 M NaOH, 10 mM EDTA)

  • 20x SSC buffer

  • Positively charged nylon membrane

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against 5hmC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Preparation of Bobcat339 Working Solution: Prepare a fresh working solution of this compound by diluting the DMSO stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO-containing medium at the same final concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing Bobcat339 or the vehicle control. Incubate for the desired duration (e.g., 24-48 hours).

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions. Quantify the DNA concentration and assess its purity.

  • Dot Blot for Global 5hmC Quantification: a. DNA Denaturation: In a microcentrifuge tube, mix 100-200 ng of genomic DNA with denaturation buffer to a final volume of 10 µL. Incubate at 95°C for 10 minutes, then immediately place on ice for 5 minutes. b. Neutralization: Add 10 µL of ice-cold 20x SSC buffer to each sample. c. Membrane Application: Spot the denatured DNA samples onto a positively charged nylon membrane. Allow the membrane to air dry completely. d. UV Crosslinking: Crosslink the DNA to the membrane using a UV crosslinker. e. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. f. Primary Antibody Incubation: Incubate the membrane with the anti-5hmC primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. g. Washing: Wash the membrane three times with TBST for 10 minutes each. h. Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. i. Washing: Wash the membrane three times with TBST for 10 minutes each. j. Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. k. Quantification: Quantify the dot intensities using appropriate software. It is recommended to also stain the membrane with a DNA dye (e.g., Methylene Blue) to normalize for DNA loading.

Mandatory Visualizations

TET_Inhibition_Pathway cluster_epigenetic_regulation Epigenetic Regulation of Gene Expression cluster_dna_demethylation Active DNA Demethylation Gene Expression Gene Expression 5mC 5-methylcytosine 5mC->Gene Expression Generally Represses 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET Enzymes (TET1, TET2, TET3) Further Oxidation Further Oxidation Products (5fC, 5caC) 5hmC->Further Oxidation Base Excision Repair Base Excision Repair Further Oxidation->Base Excision Repair TDG Glycosylase Unmethylated Cytosine Unmethylated Cytosine Base Excision Repair->Unmethylated Cytosine Unmethylated Cytosine->Gene Expression Leads to Bobcat339 This compound TET Enzymes\n(TET1, TET2, TET3) TET Enzymes (TET1, TET2, TET3) Bobcat339->TET Enzymes\n(TET1, TET2, TET3) Inhibits Copper Copper (II) Ions Copper->Bobcat339 Potentiates Inhibition

Caption: Signaling pathway of TET enzyme inhibition by this compound.

Experimental_Workflow Start Start Experiment Cell_Culture 1. Cell Seeding and Culture Start->Cell_Culture Treatment 2. Treatment with Bobcat339 and Vehicle Control Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest DNA_Extraction 4. Genomic DNA Extraction and Quantification Harvest->DNA_Extraction Dot_Blot 5. Dot Blot for 5hmC Detection DNA_Extraction->Dot_Blot LCMS Alternative: LC-MS/MS for Absolute Quantification DNA_Extraction->LCMS More quantitative Analysis 6. Data Acquisition and Analysis Dot_Blot->Analysis LCMS->Analysis Conclusion End of Experiment Analysis->Conclusion

Caption: General experimental workflow for this compound studies.

Troubleshooting_Guide Start Inconsistent or No Inhibitory Effect Observed Check_Compound Is the Bobcat339 stock solution prepared and stored correctly? Start->Check_Compound Yes_Compound Yes Check_Compound->Yes_Compound No_Compound No Check_Compound->No_Compound Check_Assay Is the downstream assay (e.g., dot blot) optimized and working correctly? Yes_Compound->Check_Assay Prepare_New_Stock Prepare fresh stock solution from powder. No_Compound->Prepare_New_Stock Yes_Assay Yes Check_Assay->Yes_Assay No_Assay No Check_Assay->No_Assay Consider_Copper Consider the effect of copper (Cu(II)) contamination. Yes_Assay->Consider_Copper Optimize_Assay Optimize the assay with positive and negative controls. No_Assay->Optimize_Assay Test_Lots Test different lots of Bobcat339. Consider sourcing from a vendor that provides analysis of trace metals. Consider_Copper->Test_Lots Spike_In_Copper As a control, perform a Cu(II) spike-in experiment to see if activity is restored. Consider_Copper->Spike_In_Copper

Caption: Troubleshooting guide for this compound experiments.

Troubleshooting Guide

Q1: I am not observing the expected decrease in 5hmC levels after treating my cells with Bobcat339. What could be the reason?

A1: There are several potential reasons for a lack of inhibitory effect:

  • Compound Integrity: Ensure that your this compound stock solution was prepared correctly in anhydrous DMSO and stored properly to prevent degradation. It is advisable to prepare fresh working solutions for each experiment.

  • Copper (II) Contamination: As discussed, the inhibitory activity of Bobcat339 can be highly dependent on the presence of contaminating Cu(II).[5][6] Different batches or lots from the same or different vendors may have varying levels of trace metals. Consider the following:

    • Source a new lot: Try a new batch of the compound, and if possible, inquire with the vendor about their quality control measures for trace metal analysis.

    • Control Experiment: As a positive control for the role of copper, you can perform a spike-in experiment by adding a low micromolar concentration of CuSO4 along with your Bobcat339 treatment to see if this restores the inhibitory activity.

  • Assay Sensitivity: Your downstream assay for detecting 5hmC may not be sensitive enough. Ensure your dot blot or LC-MS/MS protocol is optimized and includes appropriate positive and negative controls.[12][13][14][15][16]

  • Cell Line Specifics: The efficacy of Bobcat339 may vary between cell lines due to differences in cell permeability, expression levels of TET enzymes, or other factors.

Q2: I am observing significant cytotoxicity in my cell cultures after treatment with Bobcat339.

A2:

  • Concentration and Duration: You may be using too high a concentration of Bobcat339 or treating the cells for too long. Perform a dose-response and time-course experiment to determine the optimal non-toxic working concentration and duration for your specific cell line.

  • DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically ≤ 0.1%). Remember to include a vehicle control with the same DMSO concentration.

  • Compound Purity: Impurities in the compound preparation could be contributing to cytotoxicity. If possible, obtain a certificate of analysis for your batch of Bobcat339.

Q3: My results with Bobcat339 are inconsistent between experiments.

A3:

  • Lot-to-Lot Variability: This is a significant issue, especially concerning the potential for varying levels of copper contamination.[5][6] If you open a new vial of Bobcat339, it is good practice to re-validate its efficacy with a standard experiment.

  • Experimental Conditions: Ensure that all experimental parameters, such as cell passage number, confluency, and incubation times, are kept consistent between experiments.

  • Stock Solution Stability: Avoid multiple freeze-thaw cycles of your stock solution. Aliquot the stock into single-use vials.

Q4: Are there any known off-target effects of Bobcat339?

A4: The most well-documented "off-target" consideration is the confounding effect of copper contamination.[5][6] Bobcat339 has been shown to be selective for TET enzymes over the DNA methyltransferase DNMT3a.[11] However, as with any small molecule inhibitor, it is good practice to include appropriate controls to rule out off-target effects in your system. This could involve using a structurally related but inactive control compound if available, or using genetic approaches (e.g., TET1/2 knockout cells) to confirm that the observed phenotype is indeed TET-dependent.

References

Validation & Comparative

A Comparative Analysis of Bobcat339 Hydrochloride and Other TET Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bobcat339 hydrochloride and other prominent TET (Ten-Eleven Translocation) inhibitors. This document summarizes key performance data, details experimental methodologies for replication, and visualizes associated signaling pathways to facilitate informed decisions in epigenetic research.

Introduction to TET Enzymes and Their Inhibition

The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3) are critical regulators of DNA methylation, catalyzing the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). This process is fundamental to DNA demethylation, playing a crucial role in gene regulation, embryonic development, and cellular differentiation.[1][2] Dysregulation of TET enzyme activity has been implicated in various diseases, including cancer, making TET inhibitors valuable tools for research and potential therapeutic agents.[3]

This compound is a cytosine-based inhibitor of TET enzymes.[4] This guide provides a comparative overview of this compound and other notable TET inhibitors, focusing on their inhibitory potency and mechanism of action.

Comparative Analysis of TET Inhibitor Potency

The inhibitory activity of various compounds against TET enzymes is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Bobcat339 and other selected TET inhibitors against different TET isoforms.

InhibitorTET1 IC50 (µM)TET2 IC50 (µM)TET3 IC50 (µM)Notes
Bobcat339 33[5][6]73[5][6]Not ReportedActivity is reportedly mediated by contaminating Cu(II).[7][8]
TETi76 1.5[5][9][10]9.4[5][9][10]8.8[5][9][10]Orally active and competitively binds to the TET active site.[5][9][10]
NSC-370284 Not a direct inhibitorNot a direct inhibitorNot a direct inhibitorIndirectly inhibits TET1 expression by targeting STAT3/5.[10][11]
UC-514321 Not a direct inhibitorNot a direct inhibitorNot a direct inhibitorA more potent structural analog of NSC-370284 that represses TET1 expression via STAT3/5.[10][12]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis of TET inhibitors.

In Vitro TET Enzyme Inhibition Assay

This protocol describes a method to determine the IC50 values of inhibitors against recombinant TET enzymes using an oligonucleotide substrate.

Materials:

  • Recombinant human TET1, TET2, or TET3 catalytic domain.

  • 5-methylcytosine (5mC) containing double-stranded DNA oligonucleotide substrate.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM Ascorbic Acid, 1 mM α-ketoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O.

  • TET inhibitor compounds (e.g., this compound) dissolved in DMSO.

  • Quenching solution: 10 mM EDTA.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a reaction mixture containing the recombinant TET enzyme and the 5mC-containing oligonucleotide substrate in the assay buffer.

  • Add the TET inhibitor at various concentrations to the reaction mixture. An equivalent volume of DMSO is used as a vehicle control.

  • Initiate the enzymatic reaction by adding α-ketoglutarate.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Digest the DNA substrate to nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • Analyze the digested sample by LC-MS/MS to quantify the levels of 5mC and its oxidized derivatives (5hmC, 5fC, 5caC).

  • Calculate the percentage of inhibition at each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Cellular 5-hydroxymethylcytosine (5hmC) Dot Blot Assay

This protocol outlines a method to assess the global levels of 5hmC in genomic DNA from cultured cells treated with TET inhibitors.

Materials:

  • Cultured cells.

  • TET inhibitor compounds.

  • Genomic DNA isolation kit.

  • Denaturation buffer: 0.1 M NaOH, 0.5 M NaCl.

  • Neutralization buffer: 1 M Tris-HCl (pH 6.8), 0.5 M NaCl.

  • Nylon membrane.

  • UV crosslinker.

  • Blocking buffer: 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary antibody: anti-5hmC antibody.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture cells to the desired confluency and treat with the TET inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).

  • Isolate genomic DNA from the treated and control cells.

  • Denature the genomic DNA by incubating in denaturation buffer at 95°C for 10 minutes, followed by rapid chilling on ice.

  • Neutralize the DNA solution with the neutralization buffer.

  • Spot serial dilutions of the denatured DNA onto a nylon membrane.

  • Air dry the membrane and crosslink the DNA using a UV crosslinker.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-5hmC antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the dot intensity to determine the relative global 5hmC levels.[11][12][13][14]

Signaling Pathways and TET Regulation

TET enzymes are involved in several key signaling pathways. Understanding these connections is crucial for elucidating the broader biological impact of TET inhibition.

TET Enzyme-Mediated DNA Demethylation

TET enzymes initiate the process of active DNA demethylation. This fundamental pathway is the primary target of direct TET inhibitors like Bobcat339 and TETi76.

TET_Demethylation_Pathway 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC Oxidation 5fC 5-formylcytosine 5hmC->5fC Oxidation 5caC 5-carboxylcytosine 5fC->5caC Oxidation C Cytosine 5caC->C Excision & Repair TET_Enzymes TET Enzymes (TET1, TET2, TET3) TDG Thymine DNA Glycosylase BER Base Excision Repair

Caption: The TET enzyme-mediated active DNA demethylation pathway.

Indirect TET1 Inhibition via the JAK/STAT Pathway

Some compounds, such as NSC-370284 and UC-514321, do not directly inhibit TET enzymes but instead modulate their expression. These inhibitors target the JAK/STAT signaling pathway, which is involved in the transcriptional regulation of TET1.[10][12]

JAK_STAT_TET1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3_5 STAT3/5 JAK->STAT3_5 Phosphorylates pSTAT3_5 p-STAT3/5 (Dimer) STAT3_5->pSTAT3_5 Dimerizes TET1_Gene TET1 Gene pSTAT3_5->TET1_Gene Translocates & Binds Promoter TET1_Protein TET1 Protein TET1_Gene->TET1_Protein Transcription & Translation Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor NSC-370284 UC-514321 Inhibitor->STAT3_5 Inhibits Phosphorylation

Caption: Indirect inhibition of TET1 expression via the JAK/STAT pathway.

TET Enzymes and Wnt Signaling

TET enzymes can regulate the Wnt signaling pathway by demethylating the promoters of Wnt pathway inhibitors, such as DKK and SFRP family members, leading to their increased expression and subsequent pathway inhibition.[4][5]

TET_WNT_Pathway cluster_promoter Gene Regulation TET_Enzymes TET Enzymes Methylated_Promoter Methylated Promoter (Gene Silenced) TET_Enzymes->Methylated_Promoter Demethylates DKK_SFRP_Promoter Promoter of DKK/SFRP Genes Demethylated_Promoter Demethylated Promoter (Gene Expressed) DKK_SFRP_Proteins DKK/SFRP Proteins Demethylated_Promoter->DKK_SFRP_Proteins Expression Wnt_Signaling Wnt Signaling Pathway DKK_SFRP_Proteins->Wnt_Signaling Inhibits

Caption: Regulation of the Wnt signaling pathway by TET enzymes.

Conclusion

This compound is a valuable research tool for studying the roles of TET enzymes. However, the finding that its activity is potentiated by copper highlights the importance of compound purity in experimental design. In comparison to other direct inhibitors like TETi76, Bobcat339 exhibits a higher IC50. For researchers interested in modulating TET1 expression levels rather than direct enzymatic activity, indirect inhibitors targeting the JAK/STAT pathway, such as UC-514321, present a compelling alternative. The choice of inhibitor will ultimately depend on the specific research question, the desired mechanism of action, and the experimental system being utilized. This guide provides the foundational data and methodologies to aid in this selection process.

References

A Comparative Analysis of Epigenetic Modulators: Bobcat339 Hydrochloride, SGI-1027, and RG108

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and cellular efficacy of three epigenetic modulators: Bobcat339 hydrochloride, SGI-1027, and RG108. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate an informed assessment of these compounds for research and therapeutic development.

Introduction

Epigenetic modifications, such as DNA methylation and hydroxymethylation, are critical regulators of gene expression and cellular function. Their dysregulation is a hallmark of numerous diseases, including cancer. Small molecule inhibitors targeting the enzymes responsible for these modifications are therefore of significant interest as potential therapeutics. This guide compares two distinct classes of epigenetic modulators: the DNA methyltransferase (DNMT) inhibitors SGI-1027 and RG108, and the Ten-Eleven Translocation (TET) enzyme inhibitor this compound. While all three compounds ultimately influence the methylation status of DNA, their direct targets and mechanisms of action differ significantly.

Mechanism of Action

SGI-1027 and RG108 are non-nucleoside inhibitors of DNA methyltransferases (DNMTs). DNMTs are responsible for establishing and maintaining DNA methylation patterns, typically leading to gene silencing. By inhibiting these enzymes, SGI-1027 and RG108 can lead to the demethylation of DNA and the reactivation of silenced genes, such as tumor suppressors.[1][2] SGI-1027 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site on DNMTs and also induces the degradation of DNMT1. RG108 is a non-nucleoside inhibitor that is thought to block the active site of DNMTs.[1]

In contrast, This compound is a potent and selective inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, specifically TET1 and TET2.[3][4] TET enzymes are dioxygenases that catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of active DNA demethylation. By inhibiting TET enzymes, Bobcat339 prevents the removal of methyl groups, thereby maintaining a hypermethylated state. It is important to note that some studies suggest the inhibitory activity of Bobcat339 may be mediated by contaminating Copper(II).[5][6][7]

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound, SGI-1027, and RG108, providing a direct comparison of their in vitro efficacy and cellular effects.

Table 1: In Vitro Enzyme Inhibition

CompoundTarget Enzyme(s)IC50 ValuesNotes
Bobcat339 HCl TET133 µM[3][4]Does not significantly inhibit DNMT3a at concentrations up to 500 µM.[3]
TET273 µM[3][4]
SGI-1027 DNMT112.5 µM (using poly(dI-dC) as substrate)[8][9]Also shows an IC50 of 6 µM for DNMT1 with hemimethylated DNA as a substrate.[8]
DNMT3A8 µM[8][10]
DNMT3B7.5 µM[8][10]
RG108 DNMTs115 nM[1][2]

Table 2: Cellular Efficacy and Phenotypic Effects

CompoundCell Line(s)Observed EffectsRelevant Concentrations
Bobcat339 HCl HT-22 (mouse hippocampal)Reduces global 5hmC levels.[4]10 µM
MCF-7 (human breast cancer)Modulates epithelial-mesenchymal transition and reduces expression of bone metastasis markers in the presence of IL-1β.[11]33 µM (for TET1 inhibition), 75 µM (for TET1 and TET2 inhibition)
SGI-1027 Huh7 (human hepatocellular carcinoma)Induces apoptosis via the mitochondrial pathway (downregulation of Bcl-2, upregulation of BAX).[12]10-30 µmol/l
Various cancer cell linesInduces degradation of DNMT1.2.5-5 µM
RG108 Porcine bone marrow mesenchymal stem cellsIncreases expression of pluripotency (NANOG, POU5F1) and anti-senescence (TERT, bFGF) genes; decreases apoptosis.[13]10 µM
Buffalo adult fibroblastsDecreases genome-wide DNA methylation and DNMT1 expression.[14][15]10-100 µM

Experimental Protocols

In Vitro DNMT/TET Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against their target enzymes.

General Protocol:

  • Recombinant human DNMT or TET enzymes are incubated with a DNA substrate (e.g., poly(dI-dC) for DNMTs, methylated dsDNA for TETs) and a methyl donor (S-adenosylmethionine for DNMTs) or co-factors (α-ketoglutarate and Fe(II) for TETs).

  • The inhibitor is added at various concentrations.

  • The reaction is allowed to proceed for a specified time at 37°C.

  • Enzyme activity is measured. For DNMTs, this is often done by quantifying the incorporation of a radiolabeled methyl group into the DNA. For TETs, it can be measured by the reduction in the oxidation of the methylated DNA substrate, often detected by chemiluminescence or mass spectrometry.[8]

  • IC50 values are calculated by plotting the percentage of enzyme activity against the inhibitor concentration.

Cell Viability Assay (MTT or MTS Assay)

Objective: To assess the effect of the compounds on cell proliferation and cytotoxicity.

General Protocol:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with the compound at a range of concentrations for a specified duration (e.g., 24, 48, 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

  • Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

  • The formazan is solubilized, and the absorbance is measured using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the compounds induce apoptosis.

General Protocol:

  • Cells are treated with the compound for a specified time.

  • Both floating and adherent cells are collected and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cells.

  • After incubation in the dark, the cells are analyzed by flow cytometry.

  • Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Mandatory Visualization

DNMT_Inhibition_Pathway cluster_inhibitors DNMT Inhibitors cluster_reactivation Effects of DNMT Inhibition SGI_1027 SGI-1027 DNMTs DNMT1, DNMT3A, DNMT3B SGI_1027->DNMTs inhibit TSG_reactivation Tumor Suppressor Gene Reactivation SGI_1027->TSG_reactivation RG108 RG108 RG108->DNMTs inhibit RG108->TSG_reactivation DNA_methylation DNA Methylation (5mC) DNMTs->DNA_methylation catalyze TSG_silencing Tumor Suppressor Gene Silencing DNA_methylation->TSG_silencing Apoptosis_inhibition Inhibition of Apoptosis TSG_silencing->Apoptosis_inhibition Cell_proliferation Uncontrolled Cell Proliferation TSG_silencing->Cell_proliferation Apoptosis_induction Induction of Apoptosis TSG_reactivation->Apoptosis_induction Proliferation_inhibition Inhibition of Cell Proliferation TSG_reactivation->Proliferation_inhibition

Caption: Signaling pathway of DNMT inhibition by SGI-1027 and RG108.

TET_Inhibition_Pathway Bobcat339 Bobcat339 HCl TETs TET1, TET2 Bobcat339->TETs inhibit Five_hmC 5-hydroxymethylcytosine (5hmC) TETs->Five_hmC oxidize Five_mC 5-methylcytosine (5mC) Five_mC->Five_hmC DNA_demethylation Active DNA Demethylation Five_hmC->DNA_demethylation Gene_expression Altered Gene Expression DNA_demethylation->Gene_expression

Caption: Mechanism of action of this compound via TET inhibition.

Experimental_Workflow cluster_assays Assays start Start: Cell Culture treatment Treatment with Bobcat339, SGI-1027, or RG108 (various concentrations and durations) start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis methylation DNA Methylation/Hydroxymethylation Analysis (e.g., ELISA, Mass Spec) treatment->methylation gene_expression Gene Expression Analysis (qPCR, Western Blot) treatment->gene_expression end_points Endpoint Analysis viability->end_points apoptosis->end_points methylation->end_points gene_expression->end_points

Caption: General experimental workflow for comparing the cellular effects.

Conclusion

SGI-1027 and RG108 are effective non-nucleoside inhibitors of DNMTs, leading to DNA demethylation, reactivation of tumor suppressor genes, and induction of apoptosis in cancer cells. RG108 demonstrates particularly high potency with a nanomolar IC50 value. In contrast, this compound targets the TET enzymes, thereby inhibiting the active DNA demethylation pathway. This fundamental difference in mechanism makes a direct comparison of "efficacy" complex and context-dependent.

For researchers aiming to induce global DNA demethylation and reactivate silenced genes, SGI-1027 and RG108 are appropriate tools. For those investigating the roles of 5hmC and active demethylation pathways, this compound is a relevant inhibitor, though the potential influence of copper contamination should be considered in experimental design and data interpretation. The choice of compound will ultimately depend on the specific biological question and the desired epigenetic outcome.

References

A Comparative Guide to Alternative Experimental Approaches for TET Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative experimental approaches for inhibiting the Ten-eleven translocation (TET) family of enzymes, which are crucial regulators of DNA methylation. Dysregulation of TET enzyme activity is implicated in various diseases, including cancer, making them a significant target for therapeutic intervention. This document outlines direct catalytic inhibition strategies, explores the emerging field of targeted protein degradation, and considers the non-catalytic functions of TET proteins as potential avenues for modulation. Detailed experimental protocols and comparative data are provided to aid researchers in selecting and implementing the most suitable approach for their studies.

Direct Catalytic Inhibition of TET Enzymes

The most common strategy to modulate TET activity is through the use of small molecules that directly inhibit their catalytic function. These inhibitors can be broadly categorized based on their mechanism of action.

Competitive Inhibitors

Competitive inhibitors function by binding to the active site of the TET enzyme, preventing the binding of either the cofactor α-ketoglutarate (α-KG) or the substrate 5-methylcytosine (5mC).

Mutations in the isocitrate dehydrogenase (IDH) and succinate dehydrogenase (SDH) genes can lead to the accumulation of oncometabolites that act as competitive inhibitors of TET enzymes.

  • (R)-2-hydroxyglutarate (R-2HG): Produced by mutant IDH1/2 enzymes, R-2HG is structurally similar to α-KG and acts as a competitive inhibitor of TET enzymes.[1][2]

  • Succinate and Fumarate: Accumulation of these Krebs cycle intermediates due to mutations in SDH and fumarate hydratase (FH) respectively, can also competitively inhibit TET enzymes.[3][4]

Several small molecules have been developed to competitively inhibit TET enzymes.

  • Bobcat339: A cytosine-based inhibitor that has shown selectivity for TET1 and TET2 over the DNA methyltransferase DNMT3a.[5][6][7]

  • TETi76: An orally active inhibitor of the TET family.[8][9][10]

Iron Chelators

TET enzymes are iron-dependent dioxygenases, requiring Fe(II) as a critical cofactor for their catalytic activity. Iron chelators can inhibit TET function by sequestering this essential metal ion.

Comparison of TET Enzyme Inhibitors
Inhibitor ClassInhibitorTarget(s)IC50 ValuesMechanism of ActionReference(s)
Oncometabolites (R)-2-hydroxyglutarate (R-2HG)TET1, TET2, TET3TET1: ~0.8 mMTET2: 13-15 µMTET3: ~100 µMCompetitive with α-KG[1]
SuccinateTet1, Tet2~550 µMCompetitive with α-KG[3][11]
FumarateTet1, Tet2~400 µMCompetitive with α-KG[3][11]
Small Molecules Bobcat339TET1, TET2TET1: 33 µMTET2: 73 µMCytosine-based competitive inhibitor[6][7]
TETi76TET1, TET2, TET3TET1: 1.5 µMTET2: 9.4 µMTET3: 8.8 µMCompetitive inhibitor[9][10]

Targeted Protein Degradation: A Future Frontier for TET Inhibition

An emerging alternative to direct enzyme inhibition is the targeted degradation of the entire protein. This can be achieved using technologies like Proteolysis-Targeting Chimeras (PROTACs).

PROTAC Technology Overview

PROTACs are heterobifunctional molecules with two key components: a ligand that binds to the target protein (in this case, a TET enzyme) and a ligand that recruits an E3 ubiquitin ligase.[12] By bringing the TET enzyme and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the TET protein, marking it for degradation by the proteasome.[12] This approach offers the potential for a more sustained and potent inhibition compared to traditional inhibitors.

To date, the development of PROTACs specifically targeting TET enzymes is a nascent field with no publicly available, well-characterized molecules. However, the principles of PROTAC design offer a promising future direction for TET-targeted therapeutics. The workflow for developing a TET-targeting PROTAC would involve:

  • Ligand Identification: Identifying high-affinity and selective ligands for the desired TET isoform.

  • Linker Optimization: Designing and synthesizing a chemical linker of appropriate length and composition to connect the TET ligand to an E3 ligase ligand.

  • E3 Ligase Selection: Choosing a suitable E3 ligase and its corresponding ligand (e.g., ligands for VHL or Cereblon).

  • Experimental Validation: Testing the resulting PROTAC for its ability to induce the degradation of the target TET protein in cellular and in vivo models.

TET_PROTAC_Workflow cluster_0 PROTAC Design & Synthesis cluster_1 Cellular Mechanism TET_Ligand TET Ligand Linker Linker TET_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand PROTAC TET-PROTAC Ternary_Complex Ternary Complex (TET-PROTAC-E3) PROTAC->Ternary_Complex TET_Protein TET Protein TET_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation TET Degradation Proteasome->Degradation

Conceptual workflow of TET protein degradation via PROTAC technology.

Targeting Non-Catalytic Functions of TET Enzymes

Beyond their catalytic activity, TET proteins also function as scaffolding proteins, interacting with other epigenetic modifiers and transcriptional regulators to influence gene expression.[5][10] This non-catalytic role presents another potential avenue for therapeutic intervention.

TET Protein Interaction Partners

TET proteins have been shown to interact with a variety of other proteins, including:

  • O-GlcNAc transferase (OGT): Modulates histone O-GlcNAcylation.[5]

  • SIN3A co-repressor complex: Involved in transcriptional repression.[5][10]

  • Polycomb Repressive Complex 2 (PRC2): A key regulator of gene silencing.[10]

Disrupting these protein-protein interactions with small molecules or peptides could modulate TET-mediated gene regulation without directly affecting its catalytic activity. This approach could offer a more nuanced way to target specific downstream effects of TET proteins.

TET_Scaffolding TET TET Protein OGT OGT TET->OGT recruits SIN3A SIN3A Complex TET->SIN3A recruits PRC2 PRC2 TET->PRC2 recruits Gene_Expression Gene Expression OGT->Gene_Expression modulates SIN3A->Gene_Expression represses PRC2->Gene_Expression silences in_vitro_assay Start Start Add_Reagents Add assay buffer, inhibitor, and TET enzyme to methylated DNA plate Start->Add_Reagents Incubate_37C Incubate at 37°C Add_Reagents->Incubate_37C Wash1 Wash plate Incubate_37C->Wash1 Add_Primary_Ab Add anti-5hmC antibody Wash1->Add_Primary_Ab Incubate_RT1 Incubate at RT Add_Primary_Ab->Incubate_RT1 Wash2 Wash plate Incubate_RT1->Wash2 Add_Secondary_Ab Add fluorescent secondary antibody Wash2->Add_Secondary_Ab Incubate_RT2 Incubate at RT (dark) Add_Secondary_Ab->Incubate_RT2 Wash3 Wash plate Incubate_RT2->Wash3 Read_Fluorescence Read fluorescence Wash3->Read_Fluorescence Analyze_Data Calculate % inhibition and IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Validating TET Enzyme Inhibition: A Comparative Guide to Bobcat339 Hydrochloride and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two common methods for studying the function of Ten-eleven translocation (TET) enzymes: the small molecule inhibitor Bobcat339 hydrochloride and siRNA-mediated gene knockdown. This guide includes supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

TET enzymes (TET1, TET2, and TET3) play a crucial role in epigenetic regulation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of DNA demethylation.[1] Dysregulation of TET enzyme activity is implicated in various diseases, including cancer, making them a key therapeutic target.[1][2] Validating the on-target effects of potential TET inhibitors is paramount. Here, we compare the use of this compound, a purported TET inhibitor, with the established genetic method of siRNA knockdown.

Mechanism of Action: Chemical Inhibition vs. Genetic Knockdown

This compound is a cytosine-based compound that has been reported as a potent and selective inhibitor of TET1 and TET2 enzymes.[3][4][5] It is believed to act by competing with the natural substrate, 5mC, for binding to the catalytic domain of the TET enzymes.[6] However, a critical study has revealed that the inhibitory activity of Bobcat339 is largely dependent on the presence of contaminating copper(II) ions.[1][7] This finding underscores the importance of careful validation and control experiments when using this compound.

siRNA knockdown , on the other hand, is a biological technique that reduces the expression of a target gene at the mRNA level. Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that are complementary to a specific sequence within the target mRNA. Upon introduction into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA, leading to its degradation and a subsequent decrease in the synthesis of the corresponding protein.[8]

Experimental Comparison: Workflow and Key Assays

A typical experimental workflow to compare the effects of this compound and siRNA knockdown of TET enzymes would involve treating cells with the compound or transfecting them with siRNAs, followed by a series of downstream analyses to measure changes in TET activity and gene expression.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Collection and Processing cluster_2 Downstream Analysis cluster_3 Data Analysis and Comparison A Plate cells for treatment B Treat with Bobcat339 HCl A->B C Transfect with TET siRNA A->C D Control (e.g., DMSO, scrambled siRNA) A->D E Harvest cells (e.g., 48-72h post-treatment) B->E C->E D->E F Isolate DNA E->F G Isolate RNA E->G K Western Blot for TET protein E->K H 5hmC Dot Blot F->H I qPCR for TET gene expression G->I J qPCR for target gene expression G->J L Quantify 5hmC levels H->L M Analyze relative gene expression I->M J->M N Quantify protein levels K->N O Compare Bobcat339 vs. siRNA effects L->O M->O N->O

Figure 1: Experimental workflow for comparing Bobcat339 and siRNA knockdown.

The core of this comparison lies in quantifying the specific effects on TET enzyme activity and downstream gene regulation. The following signaling pathway illustrates the central role of TET enzymes.

G cluster_pathway DNA Demethylation Pathway cluster_inhibitors Inhibitory Mechanisms mC 5-methylcytosine (5mC) (Gene Silencing) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC Oxidation fC 5-formylcytosine (5fC) hmC->fC Oxidation caC 5-carboxycytosine (5caC) fC->caC Oxidation C Cytosine (Gene Activation) caC->C TDG/BER Pathway TET TET Enzymes (TET1, TET2, TET3) Bobcat339 Bobcat339 HCl (+ Cu(II)) Bobcat339->TET Inhibits Enzyme Activity siRNA TET siRNA mRNA TET mRNA siRNA->mRNA Degrades mRNA mRNA->TET Translation

Figure 2: Signaling pathway of TET-mediated DNA demethylation and points of inhibition.

Quantitative Data Comparison

The following tables summarize the expected quantitative outcomes from experiments comparing this compound with siRNA knockdown of TET enzymes. The data presented is hypothetical but based on typical results reported in the literature for these types of experiments.

Table 1: Effect on TET mRNA and Protein Levels

Treatment GroupTET1 mRNA Expression (Relative to Control)TET2 mRNA Expression (Relative to Control)TET1 Protein Level (Relative to Control)TET2 Protein Level (Relative to Control)
Control (Scrambled siRNA) 1.00 ± 0.121.00 ± 0.151.00 ± 0.101.00 ± 0.13
Bobcat339 HCl (50 µM) 0.95 ± 0.100.98 ± 0.130.92 ± 0.110.96 ± 0.14
TET1 siRNA 0.21 ± 0.051.03 ± 0.110.25 ± 0.071.01 ± 0.12
TET2 siRNA 0.99 ± 0.140.18 ± 0.040.97 ± 0.120.22 ± 0.06
TET1/2 siRNA Cocktail 0.23 ± 0.060.20 ± 0.050.28 ± 0.080.25 ± 0.07

Data are presented as mean ± standard deviation.

Table 2: Effect on Global 5hmC Levels and Target Gene Expression

Treatment GroupGlobal 5hmC Level (Relative to Control)Target Gene A Expression (Relative to Control)Target Gene B Expression (Relative to Control)
Control (Scrambled siRNA) 1.00 ± 0.081.00 ± 0.111.00 ± 0.13
Bobcat339 HCl (50 µM) 0.45 ± 0.061.85 ± 0.212.10 ± 0.25
TET1 siRNA 0.65 ± 0.071.50 ± 0.181.65 ± 0.20
TET2 siRNA 0.58 ± 0.051.70 ± 0.191.90 ± 0.22
TET1/2 siRNA Cocktail 0.30 ± 0.042.25 ± 0.282.50 ± 0.31

Data are presented as mean ± standard deviation. Target genes A and B are hypothetical genes known to be repressed by DNA methylation and activated by TET-mediated demethylation.

Comparison of Alternatives

While Bobcat339 and siRNA are common tools, other small molecule inhibitors of TET enzymes exist, each with its own set of advantages and disadvantages.

Table 3: Comparison of TET Inhibition Methods

MethodPrincipleProsCons
Bobcat339 HCl Competitive inhibition of TET enzyme activity.- Rapid onset of action. - Dose-dependent and reversible.- Activity is dependent on Cu(II) contamination.[1][7] - Potential for off-target effects.
siRNA Knockdown Post-transcriptional gene silencing.- High specificity for the target TET enzyme(s). - Can target individual TET isoforms.- Slower onset of action (requires protein turnover). - Incomplete knockdown is common. - Potential for off-target effects through seed region homology.[9][10] - Transient effect.
Other Small Molecule Inhibitors (e.g., 2-HG, IOX1) Varies (e.g., competitive inhibition, cofactor antagonism).- Can provide alternative mechanisms for TET inhibition.- May lack specificity and inhibit other α-ketoglutarate-dependent dioxygenases.[1][2]

Detailed Experimental Protocols

siRNA Knockdown of TET Enzymes

This protocol is adapted for a 6-well plate format.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: In a sterile microcentrifuge tube, dilute 100 pmol of TET-specific siRNA (or a non-targeting control siRNA) in 250 µL of serum-free medium (e.g., Opti-MEM).

  • Transfection Reagent Preparation: In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium. Incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the 500 µL of siRNA-lipid complex mixture dropwise to each well containing cells in 2 mL of complete growth medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before harvesting for downstream analysis. The optimal time should be determined empirically for the specific cell line and protein of interest.[11][12]

  • Validation of Knockdown: Assess the knockdown efficiency at both the mRNA (by qPCR) and protein (by Western blot) levels.

5hmC Dot Blot Assay

This protocol provides a method for the semi-quantitative analysis of global 5hmC levels.

  • DNA Extraction: Isolate genomic DNA from treated and control cells using a commercial DNA extraction kit. Ensure the DNA is of high purity.

  • DNA Quantification: Accurately quantify the DNA concentration using a spectrophotometer or a fluorometric method.

  • DNA Denaturation: In a PCR tube, mix 1 µg of genomic DNA with 0.1 M NaOH to a final volume of 10 µL. Heat at 95°C for 10 minutes, then immediately place on ice for 5 minutes.

  • Neutralization: Add 10 µL of cold 2 M ammonium acetate (pH 7.0) to each sample.

  • Dot Blotting: Spot the denatured DNA onto a positively charged nylon membrane. It is recommended to spot serial dilutions of each sample to ensure the signal is within the linear range of detection.

  • Crosslinking: Allow the membrane to air dry completely, then crosslink the DNA to the membrane using a UV crosslinker.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 5hmC (e.g., rabbit anti-5hmC) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.

  • Quantification: Quantify the dot intensities using image analysis software. Methylene blue staining of the membrane can be used as a loading control.[3][4][13]

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for measuring relative gene expression.

  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: In a qPCR plate, prepare the reaction mixture for each sample in triplicate. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green qPCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

  • qPCR Cycling: Perform the qPCR in a real-time PCR detection system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method.[14] Normalize the expression of the gene of interest to a stably expressed housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression in the treated samples relative to the control samples.

Conclusion

Both this compound and siRNA knockdown are valuable tools for investigating the function of TET enzymes. However, they operate through fundamentally different mechanisms and present distinct advantages and challenges.

  • siRNA knockdown offers high specificity for targeting individual TET isoforms and is the gold standard for validating the on-target effects of a small molecule inhibitor. However, the knockdown is often incomplete and transient.

  • This compound provides a means for rapid, dose-dependent, and reversible inhibition of TET enzyme activity. Its utility is significantly complicated by the finding that its inhibitory effect is mediated by contaminating copper(II).[1][7] This necessitates rigorous controls and careful interpretation of the data.

For researchers aiming to validate the effects of a putative TET inhibitor, a combination of both approaches is recommended. Initial screening can be performed with the small molecule, but confirmation of on-target effects should be demonstrated through correlation with the phenotype observed upon siRNA-mediated knockdown of the specific TET enzyme(s). This dual approach provides a more robust and reliable validation of the role of TET enzymes in the biological process under investigation.

References

The Shifting Paradigm of TET Inhibition: A Comparative Analysis of Bobcat339 Hydrochloride's Activity in the Presence and Absence of Copper

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A critical re-evaluation of the Ten-Eleven Translocation (TET) enzyme inhibitor, Bobcat339 hydrochloride, reveals that its widely reported inhibitory activity is predominantly mediated by contaminating copper (II) ions. This guide provides a comprehensive comparison of Bobcat339's performance with and without copper, alongside alternative TET inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Initially heralded as a potent and selective cytosine-based inhibitor of TET enzymes, this compound has been a tool of interest in the field of epigenetics.[1] However, recent studies have demonstrated that highly purified Bobcat339 exhibits minimal to no inhibitory activity against TET1 and TET2 enzymes.[2][3] The inhibitory effects previously attributed to Bobcat339 are now understood to be a result of residual copper from its synthesis process.[2] This guide will dissect the nuances of this discovery, offering a clear perspective on the true nature of Bobcat339's activity and its place in the landscape of TET inhibitors.

Unraveling the Copper-Dependence of Bobcat339's Inhibitory Action

The controversy surrounding Bobcat339's mechanism of action underscores the critical importance of compound purity in experimental biology. While early reports identified Bobcat339 as a mid-micromolar inhibitor of TET1 and TET2, subsequent independent synthesis and rigorous purification of the compound failed to replicate these findings.[2][4] Instead, it was discovered that the inhibitory potency of commercial Bobcat339 preparations directly correlated with their copper content.[2]

The combination of Bobcat339 and copper (II) has been shown to be a more potent inhibitor of TET enzymes than copper (II) alone, suggesting a potential synergistic interaction or the formation of a more active inhibitory complex.[1] This finding has significant implications for the interpretation of past studies that utilized commercially available Bobcat339 and for the design of future experiments aimed at modulating TET activity.

Comparative Inhibitory Activity of Bobcat339 and Alternatives

The following table summarizes the reported inhibitory concentrations (IC50) of Bobcat339 under different conditions and compares them with other known TET inhibitors. It is crucial to note that the IC50 values for Bobcat339 are from initial reports and are now largely attributed to copper contamination.

InhibitorTarget Enzyme(s)IC50 (µM)Notes
This compound TET133[1][4][5][6]Activity now attributed to copper contamination.[7]
TET273[1][4][5][6]Activity now attributed to copper contamination.[7]
Copper (II) Sulfate (CuSO₄) TET1, TET2Potent Inhibition at 25 µMNearly total inhibition observed at this concentration.
Bobcat339 (Copper-free) TET1, TET2Minimal to no inhibitionPurified, in-house synthesized Bobcat339 showed no significant activity.[2][3]
Bobcat339-Copper Mixture TET enzymesMore potent than Cu(II) aloneThe mixture shows enhanced inhibitory effects.[1]
2-Hydroxyglutarate (2-HG) TET1, TET2, TET3~800 (TET1), Modest (TET2/3)[8]An oncometabolite that acts as a competitive inhibitor.[8]
N-oxalylglycine (NOG) TET enzymesBroad-spectrumA general 2-oxoglutarate-dependent dioxygenase inhibitor.
TETi76 TET1, TET2, TET31.5 (TET1), 9.4 (TET2), 8.8 (TET3)[9]An orally active TET family inhibitor.[9]

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

TET Enzyme Activity Assay using LC-MS/MS

This protocol allows for the quantitative measurement of 5-hydroxymethylcytosine (5hmC) formation, the product of TET enzyme activity on 5-methylcytosine (5mC).

Materials:

  • Recombinant human TET1 or TET2 catalytic domain

  • Hemimethylated DNA oligonucleotide substrate containing 5mC

  • Assay Buffer: 50 mM HEPES (pH 8.0), 100 mM NaCl, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O

  • Inhibitor stock solutions (e.g., Bobcat339, CuSO₄) in DMSO

  • Quenching solution: 10 mM EDTA

  • Enzymes for DNA digestion (e.g., Nuclease P1, Alkaline Phosphatase)

  • LC-MS/MS system

Procedure:

  • Prepare the reaction mixture by combining the assay buffer, TET enzyme, and DNA substrate.

  • Add the inhibitor (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the DNA substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Digest the DNA to single nucleosides by adding Nuclease P1 and Alkaline Phosphatase and incubating at 37°C for 2 hours.

  • Analyze the digested sample by LC-MS/MS to quantify the levels of 5mC and 5hmC.

  • Calculate the percent inhibition by comparing the amount of 5hmC formed in the presence of the inhibitor to the vehicle control.

Genomic 5hmC Dot Blot Assay

This semi-quantitative method is used to assess global changes in 5hmC levels in cellular DNA.

Materials:

  • Genomic DNA isolated from cells

  • Denaturation buffer: 0.1 M NaOH, 25 mM EDTA

  • Neutralization buffer: 1 M Ammonium Acetate

  • Nylon membrane

  • UV crosslinker

  • Blocking buffer: 5% non-fat milk in TBST

  • Primary antibody: anti-5hmC antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Denature the genomic DNA by incubating with denaturation buffer at 95°C for 10 minutes, followed by rapid cooling on ice.

  • Neutralize the DNA by adding an equal volume of neutralization buffer.

  • Spot serial dilutions of the denatured DNA onto a nylon membrane.

  • Air dry the membrane and crosslink the DNA to the membrane using a UV crosslinker.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-5hmC antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the dot intensity to determine the relative levels of 5hmC.

Visualizing the Molecular Landscape

To better understand the processes discussed, the following diagrams illustrate the TET signaling pathway and the experimental workflows.

TET_Signaling_Pathway cluster_0 DNA Methylation Cycle cluster_1 Inhibition cluster_2 Downstream Effects 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET Enzymes (Fe(II), α-KG) 5fC 5-formylcytosine 5hmC->5fC TET Enzymes 5caC 5-carboxylcytosine 5fC->5caC TET Enzymes C Cytosine 5caC->C TDG/BER Pathway Gene_Expression Altered Gene Expression C->Gene_Expression Bobcat339_Cu Bobcat339-Cu Complex Bobcat339_Cu->Inhibition_Point WNT WNT Pathway Gene_Expression->WNT TGFb TGF-β Pathway Gene_Expression->TGFb NOTCH NOTCH Pathway Gene_Expression->NOTCH

Caption: The TET-mediated DNA demethylation pathway and its inhibition.

Experimental_Workflows cluster_lcms LC-MS/MS TET Activity Assay cluster_dotblot 5hmC Dot Blot Assay lcms_start Incubate TET enzyme, DNA substrate & inhibitor lcms_digest Digest DNA to nucleosides lcms_start->lcms_digest lcms_analyze LC-MS/MS Analysis (Quantify 5hmC) lcms_digest->lcms_analyze lcms_result Calculate % Inhibition lcms_analyze->lcms_result db_start Isolate & denature genomic DNA db_spot Spot DNA onto membrane db_start->db_spot db_probe Incubate with anti-5hmC antibody db_spot->db_probe db_detect Detect with secondary antibody & substrate db_probe->db_detect db_result Quantify dot intensity db_detect->db_result

Caption: Workflows for key experimental assays.

Conclusion and Future Directions

The case of this compound serves as a crucial reminder of the importance of rigorous chemical characterization and independent verification in scientific research. While pure Bobcat339 is not an effective TET inhibitor, the enhanced inhibitory activity of the Bobcat339-copper mixture presents a new avenue for investigation. Future studies should focus on elucidating the precise mechanism of this synergistic inhibition and exploring the therapeutic potential of well-defined metal-ligand complexes as TET inhibitors. For researchers in the field, it is imperative to utilize highly purified compounds and to critically evaluate the potential role of contaminants in experimental outcomes. This guide provides the necessary context and tools to navigate the complexities of TET inhibition and to contribute to the development of novel epigenetic therapeutics.

References

Cross-validation methods for findings obtained with Bobcat339 hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Bobcat339 hydrochloride" is not found in publicly available scientific literature and is presumed to be a hypothetical agent. This guide has been constructed using This compound as a placeholder for a novel inhibitor targeting the BRAF V600E mutation. Its performance is compared against the well-established, FDA-approved BRAF inhibitors, Vemurafenib and Dabrafenib, to provide a realistic template for evaluating such compounds.

This guide provides a comparative overview of essential cross-validation methods for findings related to novel BRAF V600E inhibitors, using the hypothetical "this compound" as a case study. The objective is to present a framework for researchers, scientists, and drug development professionals to rigorously validate preclinical findings through a combination of in vitro and in silico methodologies.

Biochemical and Cellular Activity Profile

A primary step in inhibitor validation is to determine its potency and selectivity against the target kinase and its effect on cancer cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.

Compound BRAF V600E IC50 (nM) CRAF IC50 (nM) A375 Cell Line gIC50 (nM) SK-MEL-28 Cell Line gIC50 (nM)
Bobcat339 HCl (Hypothetical) 15652540
Vemurafenib31[1]48[1]~30-50~80-100
Dabrafenib0.6[1]5[1]~10-30[2]~20-40

*gIC50 refers to the concentration required to inhibit the growth of 50% of cells.

Interpretation: The hypothetical data suggests this compound is a potent BRAF V600E inhibitor, comparable to Vemurafenib but less potent than Dabrafenib. Its selectivity for BRAF over CRAF is a critical parameter, as off-target CRAF inhibition can lead to paradoxical MAPK pathway activation.[1]

Experimental Protocols

Rigorous and reproducible experimental design is fundamental to the validation of drug candidates. Below are detailed protocols for key in vitro and in silico cross-validation experiments.

This method validates that the inhibitor effectively blocks the intended signaling pathway downstream of the target.

  • Objective: To assess the phosphorylation status of MEK and ERK, downstream effectors of BRAF, following inhibitor treatment.

  • Methodology:

    • Cell Culture and Treatment: Seed BRAF V600E mutant melanoma cells (e.g., A375, SK-MEL-28) in 6-well plates.[3] Once they reach 70-75% confluency, treat the cells with varying concentrations of the inhibitor (e.g., 0, 10, 50, 100, 500 nM) for a specified time, typically 2-24 hours.[3][4]

    • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[3]

    • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and probe with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK.[5] Use a loading control like β-actin or GAPDH to ensure equal protein loading.

    • Detection: Incubate with corresponding secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.[5] A reduction in the p-MEK/total MEK and p-ERK/total ERK ratios with increasing drug concentration validates on-target pathway inhibition.[6]

This assay determines the inhibitor's effect on cancer cell proliferation and survival.

  • Objective: To determine the growth inhibitory concentration (gIC50) of the compound in cancer cell lines harboring the BRAF V600E mutation.

  • Methodology:

    • Cell Seeding: Plate melanoma cells (e.g., A375) in 96-well or 384-well plates at a predetermined density (e.g., 1000-3000 cells/well).[7][8]

    • Compound Treatment: The following day, treat the cells with a serial dilution of the inhibitor (e.g., from 0.1 nM to 10 µM) for 72-120 hours.[6][8]

    • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT (Sigma) to the wells.[3][8]

    • Data Acquisition: Measure luminescence or absorbance according to the manufacturer's protocol.

    • Data Analysis: Normalize the results to vehicle-treated control cells and plot the data as a dose-response curve. The gIC50 value is calculated using non-linear regression analysis.

Computational docking predicts the binding conformation and affinity of the inhibitor to the target protein, providing a structural basis for its activity.

  • Objective: To validate the binding mode of the inhibitor within the ATP-binding pocket of BRAF V600E and to ensure that the predicted interactions are consistent with the observed biochemical activity.

  • Methodology:

    • Target and Ligand Preparation: Obtain the crystal structure of BRAF V600E (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogens, and assigning charges.[9] Prepare the 3D structure of the inhibitor and optimize its geometry.

    • Binding Site Definition: Define the docking grid around the known ATP-binding site of the kinase.[9]

    • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding poses of the inhibitor within the receptor's active site.[10]

    • Pose Analysis and Scoring: Analyze the resulting poses based on their predicted binding energy (scoring function) and interactions with key amino acid residues in the binding pocket.

    • Cross-Docking Validation: To ensure the robustness of the docking protocol, perform cross-docking. This involves docking a known co-crystallized ligand back into its receptor structure to see if the program can reproduce the experimental binding pose (typically measured by a root-mean-square deviation (RMSD) of <2.0 Å).[11]

Mandatory Visualizations

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor RTK Growth Factor Receptor RAS RAS RTK->RAS Activates BRAF BRAF V600E RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Inhibitor Bobcat339 HCl Inhibitor->BRAF Inhibits

Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of Bobcat339 HCl on BRAF V600E.

Validation_Workflow cluster_insilico In Silico Validation cluster_invitro In Vitro Validation cluster_decision Decision Point Docking Molecular Docking (Target Engagement) MD_Sim Molecular Dynamics (Binding Stability) Docking->MD_Sim Go_NoGo Go/No-Go Decision for Preclinical Studies MD_Sim->Go_NoGo Kinase_Assay Biochemical Assay (IC50 Determination) Cell_Viability Cell-Based Assay (gIC50 Determination) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Pathway Inhibition) Cell_Viability->Western_Blot Western_Blot->Go_NoGo

Caption: A streamlined workflow for the cross-validation of a novel kinase inhibitor from computational analysis to cellular confirmation.

References

A Head-to-Head Comparison of Bobcat339 Hydrochloride and TETi76 for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in epigenetics, oncology, and drug development, the selection of appropriate chemical probes is paramount to elucidating biological mechanisms and developing novel therapeutics. Ten-eleven translocation (TET) enzymes, key regulators of DNA methylation, have emerged as significant targets. This guide provides an objective comparison of two purported TET inhibitors, Bobcat339 hydrochloride and TETi76, to aid researchers in making informed decisions for their in vivo studies.

This comparison guide synthesizes available preclinical data, focusing on their mechanisms of action, in vivo efficacy, and reported experimental protocols. A critical consideration for this compound is the conflicting evidence regarding its primary mechanism of action.

At a Glance: Key Differences

FeatureThis compoundTETi76
Primary Target(s) Initially reported as TET1/TET2 inhibitor; later shown to be a TET3 degrader. Activity as a direct TET inhibitor is contested due to copper contamination.Pan-TET inhibitor (TET1, TET2, TET3)
Mechanism of Action Disputed: Cytosine-based competitive inhibition of TET1/TET2 vs. TET3 protein degradation.Competitively binds to the active site of TET enzymes.
Potency (IC50) TET1: 33 µM, TET2: 73 µM (activity may be copper-dependent)[1][2]TET1: 1.5 µM, TET2: 9.4 µM, TET3: 8.8 µM[3]
In Vivo Application Studied in a mouse model of anorexia nervosa.Extensively studied in mouse models of TET2-mutant myeloid neoplasms.
Administration Route Intraperitoneal injection.Oral gavage and subcutaneous injection.[3]

Mechanism of Action: A Tale of Two Molecules

This compound: A Controversial Inhibitor

This compound was initially identified as a cytosine-based inhibitor of TET1 and TET2.[1][2] The proposed mechanism involved the compound binding to the active site of the TET enzyme.

Bobcat339_Initial_Mechanism cluster_TET_Enzyme TET Enzyme Active Site 5mC 5-methylcytosine TET TET Enzyme 5mC->TET Binds to Inhibition Inhibition of 5mC Oxidation TET->Inhibition Bobcat339 Bobcat339 Bobcat339->TET Competitively Binds

Initial proposed mechanism of Bobcat339 as a competitive TET inhibitor.

However, subsequent research has cast doubt on this initial finding, suggesting that the observed TET inhibition was due to contaminating copper(II) in the commercial preparations of Bobcat339.[3][4][5] A study demonstrated that highly purified Bobcat339 has minimal inhibitory activity against TET1 and TET2.[4][5]

More recently, a different mechanism of action has been proposed for Bobcat339. In a mouse model of anorexia nervosa, Bobcat339 was shown to act as a degrader of the TET3 protein in AgRP neurons, leading to increased feeding and reduced anxiety-like behaviors.[6]

Bobcat339_TET3_Degradation Bobcat339 Bobcat339 TET3_Protein TET3 Protein Bobcat339->TET3_Protein Induces Degradation TET3 Degradation TET3_Protein->Degradation AgRP_Expression Increased AgRP/NPY Expression Degradation->AgRP_Expression Leads to Behavioral_Effects Increased Feeding & Reduced Anxiety AgRP_Expression->Behavioral_Effects

Proposed mechanism of Bobcat339 as a TET3 degrader in AgRP neurons.

TETi76: A Potent and Selective Pan-TET Inhibitor

In contrast, TETi76 is a well-characterized, orally active pan-inhibitor of the TET enzyme family.[3] It has been shown to be highly specific and potent in inhibiting the catalytic activity of TET1, TET2, and TET3.[3] Its mechanism of action is based on competitive binding to the active site of TET enzymes, thereby reducing the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[3] This targeted inhibition of residual TET activity has been shown to be selectively toxic to TET2-mutant and TET-deficient cancer cells.

TETi76_Mechanism cluster_TET_Enzyme TET Enzyme Active Site 5mC 5-methylcytosine TET TET Enzyme (TET1, TET2, TET3) 5mC->TET Binds to Inhibition Reduced 5hmC Levels TET->Inhibition TETi76 TETi76 TETi76->TET Competitively Binds Selective_Toxicity Selective Toxicity to TET-deficient Cells Inhibition->Selective_Toxicity

Mechanism of action of TETi76 as a pan-TET inhibitor.

In Vivo Efficacy and Experimental Protocols

This compound: Anorexia Nervosa Model

The primary in vivo application of this compound described in the literature is in a mouse model of activity-based anorexia (ABA).

  • Experimental Workflow:

Bobcat339_In_Vivo_Workflow Start Activity-Based Anorexia (ABA) Mouse Model Induction Treatment Bobcat339 Administration (Intraperitoneal Injection) Start->Treatment Monitoring Monitor Food Intake, Body Weight, and Wheel Running Activity Treatment->Monitoring Behavioral Behavioral Tests (Open Field, Forced Swim) Monitoring->Behavioral Analysis Analysis of AgRP Neuron Activity and TET3 Expression Behavioral->Analysis TETi76_In_Vivo_Workflow Start Establishment of TET2-mutant Leukemia Mouse Model (Xenograft or Competitive Reconstitution) Treatment TETi76 Administration (Oral Gavage or Subcutaneous Injection) Start->Treatment Monitoring Monitor Tumor Burden, Leukemic Cell Engraftment, and Overall Survival Treatment->Monitoring Analysis Analysis of 5hmC Levels and Spleen Size Monitoring->Analysis

References

Methods to confirm TET enzyme inhibition following Bobcat339 hydrochloride treatment.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the inhibition of Ten-Eleven Translocation (TET) enzymes following treatment with Bobcat339 hydrochloride. This document outlines key experimental protocols, presents quantitative data for comparative analysis, and includes visualizations to clarify complex biological pathways and experimental workflows.

This compound has been identified as a potent, cytosine-based inhibitor of TET enzymes, which play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further derivatives.[1][2] It exhibits IC50 values of 33 μM for TET1 and 73 μM for TET2.[1][2] However, it is crucial to note that recent studies suggest its inhibitory activity may be mediated by contaminating Copper(II).[3] Therefore, rigorous experimental validation of TET inhibition is paramount. This guide explores and compares the primary methods for confirming the on-target effects of this compound.

Comparison of Methods for Confirming TET Enzyme Inhibition

Several robust methods are available to assess the inhibitory effect of this compound on TET enzymes. The choice of method often depends on the specific research question, available equipment, and desired throughput. Below is a comparative summary of the most common techniques.

Method Principle Advantages Disadvantages Typical Application
Dot Blot Analysis Immobilized genomic DNA is probed with an antibody specific to 5hmC. A decrease in signal indicates TET inhibition.Simple, rapid, and cost-effective for assessing global 5hmC changes.[4][5] Suitable for high-throughput screening.[5]Semi-quantitative.[5] Does not provide information on locus-specific changes.Rapid screening of potential TET inhibitors; confirming global 5hmC reduction in cellular models.
ELISA-Based Assays A colorimetric or fluorometric assay measuring the activity of TET enzymes on a methylated substrate in a microplate format.Quantitative, suitable for high-throughput screening of inhibitors.[6][7][8][9]Indirectly measures enzyme activity in vitro, which may not fully reflect the cellular context.In vitro screening of compound libraries for TET inhibitory activity; determining IC50 values.
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry for the precise quantification of 5mC, 5hmC, 5fC, and 5caC in genomic DNA.Highly sensitive, specific, and provides absolute quantification.[10][11][12][13][14] Considered the gold standard for quantifying DNA modifications.[10]Requires specialized equipment and expertise. Lower throughput compared to other methods.Precise determination of global changes in 5mC and its oxidized derivatives in response to inhibitors.
hMeDIP-Seq Immunoprecipitation of 5hmC-containing DNA fragments followed by high-throughput sequencing to map 5hmC distribution genome-wide.Provides locus-specific information on 5hmC changes.Technically demanding and requires bioinformatics expertise for data analysis. Cannot distinguish between 5mC and 5hmC without additional techniques.[15]Identifying specific genomic regions affected by TET inhibition.

Experimental Protocols

Dot Blot Analysis for Global 5hmC Levels

This protocol is adapted from commercially available kits and published research.[4][16][17][18]

Materials:

  • Genomic DNA isolated from cells treated with this compound or vehicle control.

  • Denaturation solution (0.4 M NaOH, 10 mM EDTA).

  • Neutralization solution (2 M ammonium acetate, pH 7.0).

  • Nylon membrane.

  • UV cross-linker.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against 5hmC (e.g., from Active Motif or Diagenode).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Denature 1-2 µg of genomic DNA in denaturation solution at 95°C for 10 minutes.

  • Immediately place on ice and neutralize with an equal volume of cold neutralization solution.

  • Spot serial dilutions of the denatured DNA onto a nylon membrane.

  • Air dry the membrane and cross-link the DNA using a UV cross-linker.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-5hmC antibody (typically 1:1,000 to 1:10,000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody (typically 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the dot intensity using densitometry software. A decrease in signal in Bobcat339-treated samples compared to the control indicates TET inhibition.[3]

ELISA-Based TET Activity Assay

This protocol provides a general workflow for commercially available TET activity assay kits.

Materials:

  • TET enzyme (recombinant or nuclear extract).

  • This compound at various concentrations.

  • Methylated DNA substrate-coated microplate.

  • Assay buffer.

  • Primary antibody against 5hmC.

  • HRP-conjugated secondary antibody.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Microplate reader.

Procedure:

  • Prepare the TET enzyme and this compound dilutions in assay buffer.

  • Add the TET enzyme and inhibitor to the wells of the methylated DNA substrate-coated microplate.

  • Incubate the plate to allow the enzymatic reaction to proceed.

  • Wash the wells to remove unbound reagents.

  • Add the primary anti-5hmC antibody to each well and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Incubate and wash the wells again.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition based on the absorbance values of the treated versus untreated wells.

LC-MS/MS for 5hmC Quantification

This protocol outlines the key steps for quantifying 5hmC using LC-MS/MS.[12][14]

Materials:

  • Genomic DNA.

  • Enzymatic digestion cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase).

  • LC-MS/MS system with a C18 column.

  • Mobile phases (e.g., water with 0.1% formic acid and methanol).

  • Internal standards (e.g., stable isotope-labeled nucleosides).

Procedure:

  • Digest 50-100 ng of genomic DNA to single nucleosides using an enzymatic digestion cocktail.

  • Add internal standards to the digested samples.

  • Separate the nucleosides using reverse-phase liquid chromatography.

  • Detect and quantify the nucleosides using a tandem mass spectrometer in positive electrospray ionization mode.

  • Monitor the specific mass transitions for cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine.

  • Calculate the percentage of 5hmC relative to total cytosine based on the peak areas and standard curves.

Visualizing Pathways and Workflows

To further aid in the understanding of TET enzyme function and the methods to assess their inhibition, the following diagrams are provided.

TET_Enzyme_Pathway cluster_DNA_Methylation DNA Methylation Cycle cluster_Inhibition Inhibition 5-methylcytosine (5mC) 5-methylcytosine (5mC) 5-hydroxymethylcytosine (5hmC) 5-hydroxymethylcytosine (5hmC) 5-formylcytosine (5fC) 5-formylcytosine (5fC) 5-carboxylcytosine (5caC) 5-carboxylcytosine (5caC) Cytosine Cytosine 5mC 5mC 5hmC 5hmC 5mC->5hmC TET Enzymes (Oxidation) 5fC 5fC 5hmC->5fC TET Enzymes (Oxidation) 5caC 5caC 5fC->5caC TET Enzymes (Oxidation) 5caC->Cytosine TDG/BER Pathway Bobcat339 HCl Bobcat339 HCl TET Enzymes TET Enzymes Bobcat339 HCl->TET Enzymes Inhibits

Caption: TET enzyme signaling pathway and the point of inhibition by this compound.

Dot_Blot_Workflow start Start: Genomic DNA (Control vs. Bobcat339-treated) denature Denature DNA (NaOH, 95°C) start->denature neutralize Neutralize (Ammonium Acetate) denature->neutralize spot Spot onto Nylon Membrane neutralize->spot crosslink UV Cross-link spot->crosslink block Block Membrane (5% Milk) crosslink->block primary_ab Incubate with Anti-5hmC Antibody block->primary_ab secondary_ab Incubate with HRP-Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analyze Signal (Densitometry) detect->analyze

Caption: Experimental workflow for Dot Blot analysis of global 5hmC levels.

Method_Selection_Logic question1 Research Question: Global or Locus-Specific? global Global 5hmC Changes question1->global Global locus Locus-Specific 5hmC Changes question1->locus Locus-Specific question2 Desired Output: Qualitative or Quantitative? global->question2 hmedip hMeDIP-Seq locus->hmedip qualitative Dot Blot Analysis question2->qualitative Qualitative/Semi-Quantitative quantitative ELISA or LC-MS/MS question2->quantitative Quantitative question3 Throughput Requirement: High or Low? quantitative->question3 high_throughput ELISA question3->high_throughput High low_throughput LC-MS/MS (Gold Standard) question3->low_throughput Low

Caption: Logical workflow for selecting the appropriate method to confirm TET inhibition.

Alternative TET Enzyme Inhibitors

For comparative studies, it is beneficial to consider other known TET inhibitors. One of the most well-characterized is 2-hydroxyglutarate (2-HG), an oncometabolite that competitively inhibits α-ketoglutarate-dependent dioxygenases, including TET enzymes.[19] The validation methods for 2-HG's inhibitory effects are the same as those described for this compound, providing a basis for direct comparison of efficacy and specificity.

Conclusion

Confirming the inhibition of TET enzymes by this compound requires a multi-faceted approach. While rapid methods like dot blot analysis can provide initial evidence of global 5hmC reduction, more quantitative techniques such as ELISA and LC-MS/MS are necessary for robust validation and determination of inhibitory potency. For researchers interested in the downstream genomic consequences of TET inhibition, hMeDIP-Seq offers valuable locus-specific information. By selecting the appropriate combination of these methods, researchers can confidently assess the efficacy of this compound and other potential TET inhibitors in their experimental systems.

References

Bobcat339 Hydrochloride: A Comparative Analysis of TET1 and TET2 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of Bobcat339 hydrochloride for the Ten-Eleven Translocation (TET) enzymes, TET1 and TET2. The information presented herein is based on available experimental data to aid in the objective assessment of this compound for research and drug development purposes.

Executive Summary

This compound is a cytosine-based inhibitor of TET enzymes, which are critical epigenetic modifiers involved in DNA demethylation.[1][2][3] Experimental data demonstrates that this compound exhibits a preferential inhibition of TET1 over TET2. This selectivity, while modest, may offer a valuable tool for dissecting the specific roles of these two enzymes in various biological processes. However, recent findings suggest that the inhibitory activity of Bobcat339 may be mediated by contaminating Copper(II), a crucial consideration for in vitro and in vivo studies.[4]

Quantitative Analysis of TET Inhibition

The inhibitory potency of this compound against TET1 and TET2 has been quantified using half-maximal inhibitory concentration (IC50) values. The lower the IC50 value, the greater the potency of the inhibitor.

Enzyme IC50 (µM) Reference
TET133[1][2][3][5][6]
TET273[1][2][3][5][6]

Based on these values, this compound is approximately 2.2-fold more selective for TET1 than for TET2.

Mechanism of Action

Bobcat339 is a cytosine-based compound designed to act as a competitive inhibitor at the active site of TET enzymes.[1][7] By mimicking the natural substrate, 5-methylcytosine (5mC), it is thought to bind to the enzyme's catalytic domain and prevent the oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation.[7][8] Further studies have indicated that the inhibitory effect of Bobcat339 might be dependent on the presence of copper ions.[4]

Experimental Methodologies

The determination of IC50 values for this compound against TET1 and TET2 typically involves a series of biochemical assays. A general workflow for such an experiment is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Inhibition Assay cluster_analysis Analysis recombinant_tet Recombinant TET1/TET2 Enzyme incubation Incubation of Enzyme, Substrate, Cofactors & Inhibitor recombinant_tet->incubation dna_substrate DNA Substrate (with 5mC) dna_substrate->incubation cofactors Cofactors (e.g., Fe(II), α-KG) cofactors->incubation bobcat339 This compound (various concentrations) bobcat339->incubation quenching Reaction Quenching incubation->quenching detection Detection of 5hmC (e.g., LC-MS/MS or ELISA) quenching->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis

Figure 1: Generalized workflow for determining the IC50 of Bobcat339 against TET enzymes.

A key aspect of validating the selectivity of Bobcat339 is to assess its activity against other related enzymes, such as DNA methyltransferases (DNMTs). Studies have shown that Bobcat339 does not significantly inhibit DNMT3a, highlighting its selectivity for the TET family of enzymes.[1][3]

TET Enzyme Signaling Pathway

TET enzymes play a crucial role in the dynamic regulation of DNA methylation, a fundamental epigenetic mechanism. The pathway illustrated below depicts the central function of TET1 and TET2 in this process and the point of inhibition by Bobcat339.

tet_pathway cluster_dna DNA Methylation Cycle cluster_demethylation Active Demethylation cluster_repair Base Excision Repair dnmt DNMTs mc 5-methylcytosine (5mC) dnmt->mc Methylation c Cytosine (C) hmc 5-hydroxymethylcytosine (5hmC) mc->hmc Oxidation tet1 TET1 tet1->hmc tet2 TET2 tet2->hmc fc 5-formylcytosine (5fC) hmc->fc cac 5-carboxylcytosine (5caC) fc->cac cac->c Repair tdg TDG tdg->c ber BER Pathway tdg->ber inhibitor This compound inhibitor->tet1 Inhibits inhibitor->tet2 Inhibits

Figure 2: The role of TET1 and TET2 in active DNA demethylation and the inhibitory action of Bobcat339.

Conclusion

This compound demonstrates preferential, albeit modest, selectivity for TET1 over TET2. This characteristic, combined with its lack of significant inhibition of DNMT3a, makes it a potentially useful chemical probe for studying the distinct functions of TET1 and TET2. However, researchers should be cognizant of the recent findings suggesting the mediatory role of copper in its inhibitory activity and design their experiments accordingly to ensure the validity of their results. Further investigation into the precise mechanism of action and the development of more potent and selective second-generation inhibitors are warranted.

References

The Critical Role of Replication in Preclinical Research: A Case Study on Bobcat339 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

The integrity and reproducibility of scientific findings are the cornerstones of drug discovery and development. In the quest for novel therapeutics, initial promising results can generate significant excitement and investment. However, without rigorous validation through independent replication, the scientific community risks pursuing dead ends, wasting valuable resources, and eroding public trust. The story of Bobcat339 hydrochloride, a purported inhibitor of Ten-eleven translocation (TET) enzymes, serves as a compelling case study on the indispensable nature of replication studies in preclinical research.

Initially heralded as a potent and selective cytosine-based inhibitor of TET enzymes, this compound was reported to have IC50 values of 33 μM for TET1 and 73 μM for TET2.[1][2] TET enzymes play a crucial role in DNA demethylation, making them an attractive target for epigenetic-based therapies in areas like cancer and neurology.[3][4] However, the narrative surrounding Bobcat339 took a sharp turn, highlighting the potential for misleading initial findings and the paramount importance of independent verification.

A subsequent study critically re-examined the activity of Bobcat339 and made a startling discovery: the inhibitory effects attributed to the compound were likely due to contaminating Copper(II) in the commercial preparations.[3] This independent investigation found that in-house synthesized and purified Bobcat339 had minimal inhibitory activity against human TET1 and TET2 enzymes.[3] This crucial replication attempt not only questioned the validity of Bobcat339 as a direct TET inhibitor but also underscored a significant quality control issue in the supply of research chemicals.

This guide will compare the initially reported data for this compound with the findings from the replication study that challenged its mechanism of action. Furthermore, it will place Bobcat339 in the context of other compounds targeting the DNA methylation pathway, providing a comparative overview for researchers in the field.

Comparative Analysis of this compound

The following table summarizes the conflicting findings regarding the in vitro efficacy of this compound, illustrating the dramatic impact of the replication study.

ParameterInitially Reported FindingFinding from Replication Study
Target TET1 and TET2 enzymesMinimal direct inhibition of TET1 and TET2
IC50 (TET1) 33 μM[1][2]Not applicable (minimal inhibition observed)[3]
IC50 (TET2) 73 μM[1][2]Not applicable (minimal inhibition observed)[3]
Mechanism of Action Direct, cytosine-based competitive inhibition[5]Inhibition mediated by contaminating Cu(II)[3]

The Broader Landscape: Alternatives to Bobcat339

Given the questions surrounding its efficacy, researchers should consider well-validated alternatives for studying TET inhibition and DNA methylation. The following table provides a comparison of Bobcat339 (based on initial reports) with other established modulators of DNA methylation.

CompoundTarget(s)Mechanism of ActionReported IC50 / Activity
This compound (Initial Reports) TET1, TET2[1]Purported direct competitive inhibitor[5]33 μM (TET1), 73 μM (TET2)[1][2]
2-Hydroxyglutarate (2-HG) TET enzymesCompetitive inhibitor of the cofactor α-ketoglutarate[6]Varies by cell type and condition
5-Azacytidine DNA Methyltransferases (DNMTs)[1]Incorporation into DNA, leading to DNMT inhibitionPotent inhibitor of DNA methylation
Decitabine (5-aza-2'-deoxycytidine) DNA Methyltransferases (DNMTs)[7]Incorporation into DNA, leading to DNMT inhibitionUsed in clinical treatment of MDS[7]
GSK-3484862 DNMT1[7]Non-covalent, selective inhibitor0.23 μM[7]

Experimental Protocols: A Foundation for Reproducibility

Detailed and transparent experimental protocols are essential for enabling replication. Below are outlines of the methodologies that would be critical in assessing the activity of a compound like Bobcat339.

In Vitro TET Inhibition Assay (based on Weirath et al., 2022)

This method is designed to quantify the enzymatic activity of TET proteins and assess the inhibitory potential of a test compound.

  • Reagents and Materials: Recombinant human TET1/2 catalytic domain, 5-methylcytosine (5mC) containing DNA substrate, α-ketoglutarate, Fe(II), ascorbic acid, reaction buffer, test compound (e.g., Bobcat339), and a chelating agent (e.g., EDTA) to control for metal contamination.

  • Reaction Setup: Incubate the recombinant TET enzyme with the 5mC DNA substrate in the reaction buffer.

  • Initiation of Reaction: Add α-ketoglutarate, Fe(II), and ascorbic acid to start the enzymatic reaction.

  • Inhibitor Addition: For experimental wells, add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., containing EDTA and proteinase K).

  • Analysis: Digest the DNA to nucleosides and analyze the levels of 5-hydroxymethylcytosine (5hmC) and other oxidation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Interpretation: Compare the levels of 5hmC in the presence of the test compound to the vehicle control to determine the percent inhibition and calculate the IC50 value.

Cell-Based Assay for Global 5hmC Levels

This assay assesses the ability of a compound to inhibit TET activity within a cellular context.

  • Cell Culture: Culture a relevant cell line (e.g., HT-22 hippocampal neurons) under standard conditions.[1][2]

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 hours).[1][2] Include a vehicle control.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

  • Quantification of 5hmC: Determine the global levels of 5hmC in the genomic DNA. This can be done using various methods, such as an ELISA-based kit or LC-MS/MS analysis after DNA hydrolysis.

  • Data Analysis: Normalize the 5hmC levels to the total amount of DNA and compare the levels in treated cells to the vehicle control.

Visualizing the Scientific Process

The following diagrams illustrate the originally proposed mechanism of action for Bobcat339 and a workflow for verifying its activity, emphasizing the importance of independent validation.

Bobcat339_Proposed_Mechanism cluster_TET_Enzyme TET Enzyme cluster_Process DNA Demethylation Cascade ActiveSite Active Site Oxidation Oxidation to 5hmC ActiveSite->Oxidation Catalyzes Five_mC 5-methylcytosine (Substrate) Five_mC->ActiveSite Binds to Bobcat339 Bobcat339 (Purported Inhibitor) Bobcat339->ActiveSite Blocks Binding Demethylation Further Demethylation Oxidation->Demethylation

Caption: Proposed mechanism of Bobcat339 as a direct competitive inhibitor of TET enzymes.

Replication_Workflow Initial_Finding Initial Finding: Bobcat339 inhibits TET enzymes Replication_Step Replication Attempt Initial_Finding->Replication_Step Independent_Synthesis 1. Independent Synthesis of Bobcat339 Replication_Step->Independent_Synthesis Purity_Analysis 2. Purity & Contaminant Analysis (e.g., for metals) Independent_Synthesis->Purity_Analysis In_Vitro_Assay 3. In Vitro TET Inhibition Assay Purity_Analysis->In_Vitro_Assay Cell_Based_Assay 4. Cell-Based 5hmC Assay In_Vitro_Assay->Cell_Based_Assay Conflicting_Finding Conflicting Finding: Inhibition is due to Cu(II) contamination Cell_Based_Assay->Conflicting_Finding

Caption: Logical workflow for the replication and validation of initial scientific findings.

Conclusion: A Call for Rigor

The case of this compound is a stark reminder that the path from a promising initial finding to a validated scientific tool or therapeutic is fraught with potential pitfalls. It powerfully illustrates that:

  • Replication is not mere repetition, but a cornerstone of scientific validation. Independent verification is essential to confirm the robustness and accuracy of initial findings.

  • A healthy skepticism and a commitment to rigorous re-evaluation are essential for scientific progress. The scientific community must be willing to challenge and revise its own findings in the face of new evidence.

For researchers, scientists, and drug development professionals, the story of Bobcat339 is not one of failure, but rather a testament to the self-correcting nature of the scientific process. It underscores the necessity of building a foundation of rigorously validated and replicated data before committing significant resources to a particular compound or therapeutic strategy. The pursuit of novel treatments demands nothing less.

References

Validating the Efficacy of Bobcat339 Hydrochloride Using LC-MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bobcat339 hydrochloride, a potent and selective cytosine-based inhibitor of Ten-Eleven Translocation (TET) enzymes, against an alternative TET inhibitor, 2-hydroxyglutarate (2-HG).[1][2] The efficacy of these compounds is evaluated by quantifying their impact on the enzymatic activity of TET proteins, specifically the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key epigenetic modification.[3] This analysis is centered around the use of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for the accurate and sensitive quantification of global DNA hydroxymethylation.[4][5]

Introduction to this compound and TET Inhibition

This compound is a small molecule inhibitor that directly targets the active site of TET enzymes, particularly TET1 and TET2, with reported IC50 values of 33 μM and 73 μM, respectively.[3] By inhibiting TET enzymes, this compound modulates DNA methylation patterns and gene transcription, making it a valuable tool for research in epigenetics and a potential therapeutic agent.[3] It is important to note that some studies suggest the inhibitory activity of Bobcat339 may be mediated by the presence of contaminating Copper(II).[6]

As an alternative, 2-hydroxyglutarate (2-HG), an oncometabolite, functions as a competitive inhibitor of α-ketoglutarate, a crucial cofactor for TET enzyme activity.[1][2] Elevated levels of 2-HG are found in certain cancers and are known to inhibit TET function, leading to epigenetic dysregulation.[7][8][9]

Comparative Efficacy Analysis

To objectively compare the efficacy of this compound and 2-HG, a hypothetical in vitro study was designed. The primary endpoint is the quantification of global 5hmC levels in a relevant cell line (e.g., HEK293T cells) following treatment with each inhibitor. The reduction in 5hmC levels serves as a direct measure of TET inhibition.

Experimental Data

The following table summarizes the hypothetical quantitative data obtained from an LC-MS/MS analysis of genomic DNA from treated cells.

Treatment GroupConcentration (µM)Mean 5hmC (% of total cytosine)Standard Deviation% Inhibition of TET Activity
Vehicle (DMSO)-0.1500.0120%
Bobcat339 HCl100.0950.00836.7%
Bobcat339 HCl500.0480.00568.0%
Bobcat339 HCl1000.0310.00479.3%
2-Hydroxyglutarate1000.1120.01025.3%
2-Hydroxyglutarate5000.0710.00752.7%
2-Hydroxyglutarate10000.0450.00670.0%

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Cell Culture and Treatment
  • Cell Line: Human Embryonic Kidney (HEK293T) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Cells were seeded in 6-well plates at a density of 5 x 10^5 cells per well and allowed to adhere for 24 hours.

  • Treatment: Cells were treated with varying concentrations of this compound (10, 50, 100 µM), 2-hydroxyglutarate (100, 500, 1000 µM), or a vehicle control (DMSO) for 48 hours.

Genomic DNA Extraction and Hydrolysis
  • Extraction: Genomic DNA was extracted from the treated cells using a commercially available DNA extraction kit according to the manufacturer's protocol.

  • Quantification and Purity: DNA concentration and purity were determined using a spectrophotometer.

  • Hydrolysis: 1 µg of genomic DNA was enzymatically hydrolyzed to individual nucleosides using a DNA degradation kit containing nuclease P1 and alkaline phosphatase.

LC-MS/MS Quantification of 5-hydroxymethylcytosine (5hmC)
  • Instrumentation: An Agilent 1290 Infinity II HPLC system coupled to a Sciex QTRAP 6500+ mass spectrometer was used.

  • Chromatographic Separation: Nucleosides were separated on a C18 reverse-phase column with a gradient elution profile using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Mass Spectrometry: The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific transitions for 5hmC (m/z 258.1 → 142.1) and cytosine (m/z 228.1 → 112.1).[10]

  • Quantification: Absolute quantification of 5hmC was achieved using a standard curve generated with known concentrations of 5hmC. The percentage of 5hmC was calculated relative to the total cytosine content.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis seeding Seed HEK293T Cells treatment Treat with Inhibitors (Bobcat339 HCl or 2-HG) seeding->treatment gDNA_extraction Genomic DNA Extraction treatment->gDNA_extraction hydrolysis Enzymatic Hydrolysis to Nucleosides gDNA_extraction->hydrolysis lc_separation LC Separation hydrolysis->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification of 5hmC ms_detection->quantification

Caption: Experimental workflow for LC-MS/MS validation.

tet_inhibition_pathway cluster_dna_methylation DNA Methylation Cycle cluster_inhibitors TET Inhibitors mc 5-methylcytosine (5mC) tet TET Enzymes (TET1/2) mc->tet Substrate hmc 5-hydroxymethylcytosine (5hmC) bobcat Bobcat339 HCl bobcat->tet Direct Inhibition hg 2-Hydroxyglutarate (2-HG) hg->tet Competitive Inhibition tet->hmc Product akg α-ketoglutarate akg->tet Cofactor

Caption: Mechanism of TET enzyme inhibition.

References

Safety Operating Guide

Proper Disposal and Handling of Bobcat339 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety, handling, and disposal procedures for Bobcat339 hydrochloride, a potent and selective cytosine-based inhibitor of TET enzymes used in epigenetic research.[1] Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance. All procedures should be performed in accordance with prevailing country, federal, state, and local regulations.[2]

Compound Identification and Properties

This compound is a research chemical used to study DNA methylation and gene transcription.[1] Understanding its properties is the first step in safe handling.

Property Value
CAS Number 2436747-44-1
Primary Use TET1 and TET2 enzyme inhibitor[1]
Physical Form Solid
Storage (Stock Solution) -20°C for up to 1 year; -80°C for up to 2 years (sealed from moisture)[1]

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure that a designated area for hazardous work is prepared and that eyewash stations and safety showers are accessible.

Experimental Protocol for Handling:

  • Attire: Wear a lab coat, closed-toe shoes, and safety glasses.

  • Gloves: Use nitrile gloves, and inspect them for tears or punctures before use.

  • Ventilation: Handle the solid compound and prepare solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing. Wash hands thoroughly after handling.[2]

  • Consumption: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

Disposal Procedures

Disposal of this compound and its associated waste must be managed through an approved waste disposal program to prevent environmental release and ensure regulatory compliance.[2]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container. This includes any lab materials (e.g., weigh boats, contaminated wipes) that have come into direct contact with the solid.

    • Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

    • Contaminated Sharps: Needles, syringes, or other sharps used to handle solutions of this compound must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Irritant," "Aquatic Toxicity").

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general lab traffic. Ensure containers are sealed to prevent leaks or evaporation.

  • Pickup and Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not pour any solution containing this compound down the drain.[2]

Waste Type Container Disposal Method
Unused Solid Compound Labeled, sealed waste containerApproved hazardous waste disposal plant[2]
Solutions (Aqueous/Solvent) Labeled, sealed liquid waste containerApproved hazardous waste disposal plant[2]
Contaminated Labware (gloves, wipes) Labeled, sealed solid waste bag/containerApproved hazardous waste disposal plant[2]
Contaminated Sharps Puncture-proof sharps containerLicensed medical/hazardous waste disposal

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

Experimental Protocol for Spill Cleanup:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect: Don full personal protective equipment (lab coat, gloves, eye protection) before re-entering the area.[2]

  • Contain: For liquid spills, cover with an absorbent, liquid-binding material such as diatomite or a universal binder. Prevent the spill from reaching any drains or water courses.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill surface and any affected equipment by scrubbing with alcohol.[2]

  • Dispose: Seal and label the container with the cleanup materials and dispose of it as hazardous waste according to the procedures in Section 3.

Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for handling and disposing of this compound.

G cluster_0 Waste Disposal Workflow A Identify Waste (Solid, Liquid, Sharps) B Select Appropriate Labeled Waste Container A->B C Segregate Waste (No Mixing) B->C D Store in Secure Satellite Accumulation Area C->D E Request Pickup by EHS or Contractor D->E

Caption: Waste disposal decision workflow for this compound.

G cluster_1 Spill Response Protocol Start Spill Occurs Evacuate Alert & Evacuate Area Start->Evacuate PPE Don Full PPE Evacuate->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste into Hazardous Container Contain->Collect Decon Decontaminate Surface Collect->Decon Dispose Dispose of Waste via EHS Decon->Dispose

Caption: Step-by-step logical flow for managing an accidental spill.

References

Safeguarding Your Research: Essential Safety Protocols for Handling Bobcat339 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Bobcat339 hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a potent and selective cytosine-based inhibitor of the TET enzyme, playing a crucial role in epigenetics research.[1][2] As with any active chemical compound, understanding and implementing proper handling and disposal procedures is paramount. This guide offers a direct, procedural framework for the safe utilization of this compound in your research.

Personal Protective Equipment (PPE) and Handling

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and handling procedures.

Protective EquipmentSpecification and Use
Eye Protection Chemical safety goggles or a face shield should be worn at all times to prevent eye contact.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Body Protection A standard laboratory coat must be worn. For larger quantities or in case of potential splashing, a chemical-resistant apron is recommended.
General Handling Avoid inhalation, ingestion, and contact with skin and eyes.[3] Do not eat, drink, or smoke in the handling area.[3] Ensure adequate ventilation, preferably within a chemical fume hood.[3] Wash hands thoroughly after handling.

Emergency Procedures: Immediate Actions

In the event of accidental exposure to this compound, immediate and decisive action is critical. Follow these first-aid measures while seeking prompt medical attention.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Spillage and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

IncidentProcedure
Accidental Spillage Evacuate the area and ensure adequate ventilation. Wear full personal protective equipment.[3] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] Clean the spill area with a suitable decontamination solution.
Waste Disposal Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[3] Do not allow the chemical to enter drains or waterways.[3]

Storage and Stability

Correct storage is vital for maintaining the integrity of this compound.

FormStorage TemperatureStability
Solid -20°C≥ 1 year[1]
Stock Solution (-80°C) -80°C2 years[1]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Bobcat339_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS and Protocols B Don Personal Protective Equipment (PPE) A->B C Prepare Chemical Fume Hood B->C D Weighing and Reconstitution C->D E Experimental Use D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Dispose of Waste per Regulations G->H H->A Review for Next Use I Spill K Follow Emergency Protocols I->K J Exposure J->K

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.